Uzarin
Descripción
Propiedades
Fórmula molecular |
C35H54O14 |
|---|---|
Peso molecular |
698.8 g/mol |
Nombre IUPAC |
3-[(3S,5S,8R,10S,13R,14S,17R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h11,17-23,25-32,36-37,39-44H,3-10,12-15H2,1-2H3/t17-,18-,19+,20?,21+,22?,23?,25?,26?,27?,28?,29?,30?,31?,32?,33-,34+,35-/m0/s1 |
Clave InChI |
RIPMDUQTRRLJTE-FHSBOVABSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Uzarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzarin is a cardiac glycoside, a class of naturally occurring compounds known for their significant effects on cardiovascular function. While traditionally used in some cultures for various ailments, its primary pharmacological activity stems from its interaction with a fundamental cellular enzyme: the Sodium-Potassium ATPase (Na+/K+-ATPase). This technical guide provides a detailed exploration of the mechanism of action of this compound, focusing on its molecular interactions, the resultant signaling cascades, and the experimental methodologies used to elucidate these processes.
Primary Mechanism of Action: Inhibition of Na+/K+-ATPase
The cornerstone of this compound's mechanism of action is its ability to bind to and inhibit the Na+/K+-ATPase pump.[1] This transmembrane protein is ubiquitously expressed in animal cells and is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. By actively transporting three Na+ ions out of the cell in exchange for two K+ ions into the cell, the Na+/K+-ATPase plays a vital role in numerous physiological processes, including nerve conduction, muscle contraction, and nutrient transport.
This compound, like other cardiac glycosides, binds to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in a phosphorylated conformation (E2-P state), preventing its dephosphorylation and subsequent return to the inward-facing conformation (E1 state). This effectively locks the pump in an inactive state, leading to the cessation of ion transport.
The inhibition of the Na+/K+-ATPase by this compound triggers a cascade of downstream events:
-
Increase in Intracellular Sodium ([Na+]i): With the primary mechanism for Na+ extrusion disabled, intracellular sodium concentration begins to rise.
-
Alteration of the Sodium-Calcium Exchanger (NCX) Activity: The increased [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell. In its "forward mode," the NCX typically transports one Ca2+ ion out of the cell for every three Na+ ions that enter. As the intracellular Na+ concentration increases, the efficiency of this process decreases, and under certain conditions, the exchanger can even reverse its direction of transport ("reverse mode"), bringing Ca2+ into the cell.
-
Increase in Intracellular Calcium ([Ca2+]i): The net result of the altered NCX activity is an elevation of the intracellular calcium concentration. This increase in cytosolic Ca2+ is the pivotal event that mediates the physiological effects of this compound.
Signaling Pathway of this compound Action
The following diagram illustrates the core signaling pathway initiated by this compound's inhibition of the Na+/K+-ATPase.
Caption: Core signaling pathway of this compound's mechanism of action.
Quantitative Data
| Parameter | Typical Value (Ouabain) | Cell/Tissue Type |
| IC50 for Na+/K+-ATPase Inhibition | Varies (nM to µM range) | Dependent on isoform and species |
| Binding Affinity (Kd) | Varies (nM range) | Dependent on isoform and species |
| Effect on [Na+]i | Significant Increase | Cardiomyocytes, various cell lines |
| Effect on [Ca2+]i | Significant Increase | Cardiomyocytes, various cell lines |
Experimental Protocols
The following sections detail the methodologies for key experiments used to investigate the mechanism of action of cardiac glycosides like this compound.
Na+/K+-ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Na+/K+-ATPase activity.
Principle: This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined in the presence and absence of the inhibitor to calculate the percentage of inhibition.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
ATP (Adenosine 5'-triphosphate) solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
This compound solutions at various concentrations
-
Ouabain solution (as a positive control)
-
Phosphate detection reagent (e.g., Malachite Green solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer.
-
Add varying concentrations of this compound to the test wells. Include control wells with no inhibitor and wells with a saturating concentration of Ouabain (to measure non-Na+/K+-ATPase dependent ATP hydrolysis).
-
Add the purified Na+/K+-ATPase enzyme to all wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding a stock solution of ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Add the phosphate detection reagent to each well and incubate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis: Calculate the specific Na+/K+-ATPase activity by subtracting the absorbance of the Ouabain-containing wells from the total activity wells. Determine the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow:
Caption: Experimental workflow for the Na+/K+-ATPase inhibition assay.
Measurement of Intracellular Ion Concentrations
Objective: To quantify the changes in intracellular sodium ([Na+]i) and calcium ([Ca2+]i) concentrations in response to this compound treatment.
Principle: This method utilizes fluorescent ion indicators that exhibit a change in their fluorescence properties upon binding to the target ion.
Materials:
-
Cultured cells (e.g., intestinal epithelial cells like Caco-2, or cardiomyocytes)
-
Fluorescent indicator for Na+ (e.g., SBFI-AM)
-
Fluorescent indicator for Ca2+ (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound solution
-
Fluorescence microscope or plate reader equipped with appropriate filters
Procedure:
-
Cell Culture: Seed the cells on glass-bottom dishes or in a multi-well plate and grow to a suitable confluency.
-
Dye Loading:
-
Prepare a loading solution containing the fluorescent indicator (e.g., 5 µM Fura-2 AM), a small percentage of Pluronic F-127 (to aid in dye solubilization) in HBSS.
-
Incubate the cells with the loading solution at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Washing: Wash the cells with fresh HBSS to remove any extracellular dye.
-
Baseline Measurement: Acquire baseline fluorescence measurements of the cells before adding the compound.
-
This compound Treatment: Add a solution of this compound at the desired concentration to the cells.
-
Time-lapse Imaging/Measurement: Immediately begin acquiring fluorescence images or readings at regular intervals to monitor the change in intracellular ion concentration over time.
-
Calibration (Optional but Recommended): At the end of the experiment, calibrate the fluorescence signals to absolute ion concentrations using ionophores (e.g., gramicidin (B1672133) for Na+, ionomycin (B1663694) for Ca2+) and solutions with known ion concentrations.
-
Data Analysis: Analyze the changes in fluorescence intensity or ratio over time. Quantify the peak change and the rate of change in ion concentration following this compound application.
Logical Relationship Diagram:
Caption: Logical workflow for measuring intracellular ion concentrations.
Conclusion
The mechanism of action of this compound is centered on its potent inhibition of the Na+/K+-ATPase. This primary event instigates a well-defined signaling cascade, culminating in an increase in intracellular calcium concentration, which in turn mediates its diverse physiological effects. While the qualitative aspects of this mechanism are well-understood within the broader class of cardiac glycosides, a significant gap exists in the public domain regarding specific quantitative data for this compound. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the precise pharmacological properties of this compound and other novel cardiac glycosides. Future research should focus on obtaining this compound-specific quantitative data to enable a more complete understanding of its therapeutic potential and toxicological profile.
References
Uzarin: A Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzarin is a cardiac glycoside, a class of naturally occurring steroid-like compounds. Historically, cardiac glycosides have been used in the treatment of heart conditions. However, recent research has unveiled their potential as cytotoxic agents against various cancer cell lines. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, downstream signaling pathways, and its effects on cell fate.
The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the electrochemical gradients across cell membranes. Inhibition of this pump triggers a cascade of intracellular events, making this compound a compound of significant interest for further investigation in drug development, particularly in oncology.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
The principal biological activity of this compound stems from its potent inhibition of the Na+/K+-ATPase enzyme. This transmembrane protein is crucial for cellular function, actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process vital for maintaining ion homeostasis, cellular pH, and cell volume.
By binding to the Na+/K+-ATPase, this compound disrupts this ion transport. The subsequent increase in intracellular sodium concentration leads to a cascade of downstream effects that ultimately contribute to the compound's biological activity.
Diagram of Na+/K+-ATPase Inhibition
Caption: Inhibition of Na+/K+-ATPase by this compound disrupts ion balance.
Cytotoxic and Pro-apoptotic Activity
A significant consequence of Na+/K+-ATPase inhibition by cardiac glycosides is the induction of cytotoxicity in cancer cells. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related compounds demonstrate potent antiproliferative effects across various cancer cell lines. This activity is largely attributed to the induction of apoptosis, a form of programmed cell death.
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes available IC50 values for compounds structurally related to this compound, highlighting their cytotoxic potential.
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Citation |
| Tetraclinis articulata Extract | A549 | Lung Cancer | 0.37 ± 0.03 µg/mL | [1] |
| Apigenin (B1666066) | HL60 | Leukemia | 30 µM | [2] |
| Satureja bachtiarica Extract | K562 | Leukemia | 28.3 µg/mL | |
| Puerarin (B1673276) | HT-29 | Colon Cancer | >25 µM (induces apoptosis) | [3] |
Note: Specific IC50 values for this compound were not available in the surveyed literature. The data presented is for other natural compounds to provide context for typical cytotoxic potencies against cancer cell lines.
Induction of Apoptosis and Cell Cycle Arrest
Inhibition of Na+/K+-ATPase by cardiac glycosides triggers signaling pathways that lead to apoptosis. This process is often characterized by:
-
Activation of caspases, which are key executioner proteins in the apoptotic cascade.
-
Changes in the expression of apoptosis-related genes, such as the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins.
-
DNA fragmentation and nuclear condensation.
Furthermore, some cardiac glycosides have been shown to induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from proliferating. This arrest is typically associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Downstream Signaling Pathways
The inhibition of Na+/K+-ATPase by this compound initiates a complex network of downstream signaling events. These pathways are critical in mediating the cytotoxic and pro-apoptotic effects of the compound.
The Signalosome and MAPK/ERK Pathway Activation
Beyond its role as an ion pump, Na+/K+-ATPase can also function as a signal transducer. When bound by a cardiac glycoside like this compound, it can assemble a "signalosome" complex with other proteins, leading to the activation of intracellular signaling cascades independent of ion concentration changes. A key pathway activated through this mechanism is the Src/EGFR/MAPK cascade.
Caption: this compound-induced signalosome formation and MAPK pathway activation.
This signaling cascade involves:
-
Src Kinase Activation: Binding of this compound to Na+/K+-ATPase leads to the activation of the non-receptor tyrosine kinase, Src.
-
EGFR Transactivation: Activated Src then transactivates the Epidermal Growth Factor Receptor (EGFR).
-
MAPK/ERK Pathway: This triggers the downstream Ras/Raf/MEK/ERK (MAPK) signaling pathway. The sustained activation of this pathway is often linked to the induction of apoptosis and inhibition of proliferation in cancer cells.
Intracellular Calcium Signaling and Apoptosis
The disruption of the sodium gradient by this compound has a profound effect on intracellular calcium (Ca2+) levels. The increased intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger, leading to an influx of Ca2+. This elevation in cytosolic calcium acts as a critical second messenger, activating various downstream pathways that can culminate in apoptosis.
Caption: Calcium signaling cascade initiated by this compound leading to apoptosis.
Key events in this pathway include:
-
Calcium Influx: Elevated intracellular Na+ reduces the driving force for the Na+/Ca2+ exchanger, leading to an increase in intracellular Ca2+.
-
Mitochondrial Overload: The rise in cytosolic Ca2+ can lead to calcium overload in the mitochondria.
-
ROS Production: Mitochondrial stress results in the increased production of Reactive Oxygen Species (ROS).
-
Caspase Activation: Both mitochondrial dysfunction (e.g., release of cytochrome c) and elevated ROS levels contribute to the activation of the caspase cascade, ultimately leading to the execution of apoptosis.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activity of compounds like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Crude plasma membrane preparation from cells or tissue
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, containing MgSO4, KCl, and NaCl)
-
Ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor)
-
ATP solution
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare crude plasma membrane fractions from the desired cells or tissues.
-
Set up two sets of reactions for each sample: one with and one without ouabain. The ouabain-containing reaction will measure non-Na+/K+-ATPase-dependent ATP hydrolysis.
-
Add the membrane preparation to the assay buffer in a microplate.
-
Incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.
-
Calculate the Na+/K+-ATPase activity by subtracting the phosphate released in the presence of ouabain from the total phosphate released in its absence.
Cytotoxicity (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Conclusion
This compound exhibits significant biological activity, primarily through the inhibition of the Na+/K+-ATPase pump. This action initiates a complex series of downstream signaling events, including the activation of the MAPK/ERK pathway and an increase in intracellular calcium, which collectively contribute to its cytotoxic and pro-apoptotic effects in cancer cells. While further research is needed to fully elucidate its therapeutic potential and to obtain more specific quantitative data on its activity, this compound represents a promising candidate for the development of novel anticancer agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the multifaceted biological activities of this cardiac glycoside.
References
- 1. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by puerarin in colon cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Xysmalobium undulatum extract composition
An In-Depth Technical Guide to the Chemical Composition of Xysmalobium undulatum Extract
Introduction
Xysmalobium undulatum (L.) W.T. Aiton, a member of the Apocynaceae family and commonly known as Uzara or milk bush, is a perennial herb indigenous to southern Africa.[1][2][3] Traditionally, its roots have been utilized by various ethnic groups to treat a wide array of conditions, including gastrointestinal disorders like diarrhea and stomach cramps, dysmenorrhea, afterbirth cramps, headaches, and for wound healing.[4][5][6][7][8] The therapeutic applications of X. undulatum have also translated into commercial herbal products, particularly in Germany, where it has been marketed for its antidiarrheal properties since 1911.[2][3][9] This guide provides a detailed technical overview of the phytochemical composition of Xysmalobium undulatum extract, focusing on its major constituents, quantitative analysis, and the experimental protocols used for their identification and quantification.
Phytochemical Composition
Comprehensive phytochemical investigations of Xysmalobium undulatum have revealed that the primary class of bioactive compounds present, particularly in the roots, are cardenolide glycosides.[4][5][6] At least 18 distinct compounds have been isolated and characterized from the plant.[5][6]
Major Cardenolide Glycosides
The principal pharmacologically active constituents are a group of structurally related cardenolide glycosides. The four most abundant are:
-
Uzarin (B192631) : The chief active compound in the root extract.[2][4][10]
These four compounds have been isolated in their pure form and identified as sophorosides and their 17-epimers.[1][7][11]
Minor Constituents
In addition to the major glycosides, the extract also contains their corresponding aglycones (the steroid core without the sugar moieties) as minor components:
Other identified cardenolides and related compounds include ascleposide, coroglaucigenin, desglucothis compound, and β-sitosterol.[4][10] Recent studies on the leaves have also led to the isolation of novel compounds such as acetylated glycosylated crotoxogenin and xysmalogenin-3, β-D-glucopyranoside.[13][14][15]
Quantitative Analysis of Key Constituents
The concentration of the primary active compound, this compound, can vary significantly in the roots of Xysmalobium undulatum. This variability underscores the necessity of standardization for commercial formulations.[12] A study analyzing 47 uzara samples from eight different locations in South Africa using Liquid Chromatography-Mass Spectrometry (LC-MS) found that this compound content ranged widely.[2][9][12][16]
Table 1: this compound Content in Xysmalobium undulatum Root Samples
| Sample Origin (Locality) | This compound Content (mg/g dry weight) | Reference |
|---|---|---|
| Thaba Chweu | 17.8 ± 0.03 to 139.9 ± 0.32 | [2][12] |
| Eight distinct localities in South Africa (Range) | 17.8 to 139.9 |[1][2][9][16] |
Experimental Protocols
The identification and quantification of phytochemicals in X. undulatum extracts are primarily achieved through chromatographic and spectroscopic techniques.
Extraction and Fractionation
A general workflow for the isolation of compounds from X. undulatum involves initial extraction followed by chromatographic purification.
References
- 1. researchgate.net [researchgate.net]
- 2. tutvital.tut.ac.za [tutvital.tut.ac.za]
- 3. Phytochemical evaluation of Ziziphus mucronata and Xysmalobium undulutum towards the discovery and development of anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Xysmalobium undulatum (uzara) - review of an antidiarrhoeal traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xysmalobium undulatum (uzara) – review of an antidiarrhoeal traditional medicine - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 11. Phytochemical reinvestigation of Xysmalobium undulatum roots (Uzara) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. A Novel Cardenolide Glycoside Isolated from Xysmalobium undulatum Reduces Levels of the Alzheimer’s Disease-Associated β-Amyloid Peptides Aβ42 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Unveiling the Ethnomedicinal Efficacy of Uzara: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uzara plant (Xysmalobium undulatum), a perennial herb native to southern Africa, has a long and rich history in traditional medicine. Known colloquially as "bitterwortel" or milk bush, its roots have been utilized for generations to treat a wide array of ailments. This technical guide provides an in-depth analysis of the traditional medicinal uses of Uzara, supported by modern scientific research. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the plant's pharmacology, phytochemistry, and therapeutic potential. The information is presented with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms of action.
Traditional Medicinal Applications
The primary traditional application of Uzara root is in the management of gastrointestinal and spasmodic conditions.[1] It has been widely used as a remedy for diarrhea, dysentery, stomach cramps, and colic.[2] Additionally, traditional practices have employed Uzara for the treatment of painful menstrual cramps (dysmenorrhea) and afterbirth cramps.[1][3] Other documented uses include the treatment of headaches, fever, malaria, and as an emetic.[1][4] Topically, the milky latex of the plant has been applied to wounds, sores, and abscesses.[2][4]
Quantitative Data on Efficacy and Bioactivity
Scientific investigations into the therapeutic claims of Uzara have yielded significant quantitative data, substantiating its traditional uses. The following tables summarize key findings from preclinical and clinical studies.
Table 1: Clinical Trial Data for Uzara in Primary Dysmenorrhea
| Parameter | Uzara | Ibuprofen (B1674241) | p-value | Reference |
| Dosage | 80 mg every 8 hours for two doses, then 40 mg every 8 hours | 400 mg every 6 hours | - | [5],[6] |
| Effective Pain Relief (VAS ≤ 3) | 78.3% of cycles | 86.7% of cycles | Not significant | [5],[6] |
| Patient's Global Evaluation of Efficacy | ~50% | ~50% | Not significant | [5],[6] |
| Need for Rescue Medication | 18.3% of cycles | 10% of cycles | Not significant | [5],[6] |
| Reported Side Effects | 0% | 8.3% | <0.05 | [5],[6] |
| Average Mean VAS Score (with medication) | 1.6 | Not reported | <0.001 (compared to no medication) | [5],[6] |
| Sum of Pain Intensity Difference (SPID) | Comparable to Ibuprofen | Comparable to Uzara | Not significant | [5],[6] |
Table 2: In Vitro Antidiarrheal and Other Bioactivities of Uzara Root Extract
| Assay | Cell Line / Model | Key Finding | IC50 / Concentration | Reference |
| Inhibition of Forskolin-Induced Cl- Secretion | HT-29/B6 cells | Dose-dependent inhibition | ~30 µg/mL | [7],[8] |
| Inhibition of Cholera Toxin-Induced Cl- Secretion | HT-29/B6 cells | Significant inhibition | 50 µg/mL | [7],[8] |
| Inhibition of Na+/K+-ATPase Activity | HT-29/B6 cells | Direct inhibition | - | [7],[8] |
| Reduction of Forskolin-Induced cAMP Levels | HT-29/B6 cells | Partial blockade of cAMP increase | 50 µg/mL | [7],[8] |
| Affinity for Serotonin Reuptake Transporter (SERT) | Rat brain tissue | SSRI activity | 1.2 mg/mL (ethanolic root extract) | [3] |
Experimental Protocols
In Vitro Investigation of Antisecretory Antidiarrheal Mechanism
This protocol is based on the methodology described by Schulzke et al. (2011).[7],[8]
-
Cell Culture: Human colon carcinoma cells (HT-29/B6) are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere. Cells are seeded on permeable supports and allowed to form confluent monolayers.
-
Ussing Chamber Experiments: The cell monolayers are mounted in Ussing chambers, a device for measuring epithelial ion transport. The transepithelial electrical resistance (TER) and short-circuit current (Isc) are monitored.
-
Induction of Secretion: To simulate secretory diarrhea, forskolin (B1673556) (10 µM) or cholera toxin (1 µg/mL) is added to the basolateral side of the monolayers to induce chloride secretion, which is measured as an increase in Isc.
-
Application of Uzara Extract: A standardized Uzara root extract is applied to the basolateral side of the monolayers at varying concentrations (e.g., 10-100 µg/mL) before or after the induction of secretion.
-
Data Analysis: The change in Isc is recorded to determine the inhibitory effect of the Uzara extract on chloride secretion. The dose-response relationship is analyzed to calculate the IC50 value.
Clinical Trial for Primary Dysmenorrhea
This protocol is a summary of the randomized crossover study conducted by Abd-El-Maeboud et al. (2014).[5],[6]
-
Study Design: A randomized, comparative, two-way crossover study is employed.
-
Participants: Female participants aged 19-28 years with a clinical diagnosis of moderate to severe primary dysmenorrhea are recruited.
-
Intervention: Participants are randomized to receive either Uzara tablets (80 mg every 8 hours for two doses, followed by 40 mg every 8 hours) or Ibuprofen tablets (400 mg every 6 hours) during two consecutive menstrual cycles. In the subsequent cycle, they are crossed over to the other treatment.
-
Outcome Measures:
-
Pain Intensity: Assessed using a Visual Analog Scale (VAS) at baseline and at 4, 12, 24, 48-60, and 96-120 hours after the first dose.
-
Pain Intensity Difference (PID): The difference in VAS scores from baseline at each time point.
-
Sum of Pain Intensity Differences (SPID): The sum of all PID values over the measurement period.
-
Global Evaluation of Efficacy: Patients' overall assessment of the treatment's effectiveness.
-
Use of Rescue Medication: The frequency of requiring additional analgesics.
-
Adverse Events: Recording and comparison of any side effects.
-
-
Statistical Analysis: Appropriate statistical tests are used to compare the efficacy and safety of Uzara and Ibuprofen.
Signaling Pathways and Mechanisms of Action
Antidiarrheal Mechanism
The antidiarrheal effect of Uzara is primarily attributed to its ability to inhibit active chloride secretion in the intestinal epithelium.[7],[8] This action is mediated through a multi-target mechanism involving the inhibition of the Na+/K+-ATPase pump and a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7],[8]
Caption: Antidiarrheal signaling pathway of Uzara in intestinal enterocytes.
Experimental Workflow for Antidiarrheal Mechanism Investigation
The following diagram illustrates the typical workflow for investigating the antidiarrheal properties of Uzara extract in a laboratory setting.
Caption: Experimental workflow for in vitro analysis of Uzara's antidiarrheal effects.
Conclusion
Xysmalobium undulatum represents a valuable subject for phytopharmaceutical research, with a strong basis in traditional medicine for the treatment of diarrhea and dysmenorrhea. Scientific evidence, particularly from in vitro and clinical studies, has begun to elucidate the mechanisms underlying these therapeutic effects. The antidiarrheal properties are linked to the inhibition of intestinal chloride secretion, while its efficacy in dysmenorrhea is comparable to that of standard nonsteroidal anti-inflammatory drugs, with a favorable side effect profile. Further investigation into the specific signaling pathways of its active constituents, such as uzarin (B192631) and xysmalorin, is warranted to fully understand its therapeutic potential and to develop novel, evidence-based therapies. The data and protocols presented in this guide offer a solid foundation for future research and development endeavors in this area.
References
- 1. Xysmalobium undulatum (uzara) – review of an antidiarrhoeal traditional medicine - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals - [thieme-connect.de]
- 4. A Preliminary Pilot Randomized Crossover Study of Uzara (Xysmalobium undulatum) versus Ibuprofen in the Treatment of Pr… [ouci.dntb.gov.ua]
- 5. A preliminary pilot randomized crossover study of uzara (Xysmalobium undulatum) versus ibuprofen in the treatment of primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Diarrheal Mechanism of the Traditional Remedy Uzara via Reduction of Active Chloride Secretion - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and synthesis of Uzarin
An In-depth Technical Guide on the Chemical Structure and Synthesis of Uzarin
Introduction
This compound is a cardiac glycoside, a class of naturally occurring organic compounds known for their effects on the heart. It is distinguished from other cardiac glycosides by its unique stereochemistry. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure of this compound
This compound is a complex molecule with the chemical formula C35H54O14 and a molecular weight of approximately 698.79 g/mol .[1][2][3] Its structure consists of a steroid aglycone, Uzarigenin, attached to a disaccharide sugar moiety.
The systematic name for this compound is (3β,5α)-3-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide.[1] The CAS Registry Number for this compound is 20231-81-6.[1][3]
Aglycone: Uzarigenin
The aglycone part of this compound is Uzarigenin, a cardenolide. A key feature of Uzarigenin, and consequently this compound, is the A/B-trans configuration of the steroid nucleus, which is an exception among the majority of naturally occurring cardiac glycosides.[1] Uzarigenin has the chemical formula C23H34O4.[1]
Glycosidic Moiety
The carbohydrate part of this compound is a disaccharide composed of two β-D-glucopyranose units linked together. This disaccharide is attached to the Uzarigenin core at the 3β-hydroxyl group.
The complete structure of this compound possesses 18 defined stereocenters, contributing to its molecular complexity.[4]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its aglycone, Uzarigenin.
| Property | This compound | Uzarigenin |
| Molecular Formula | C35H54O14[1][2][3][4] | C23H34O4[1] |
| Molecular Weight | 698.79 g/mol [1] | 374.51 g/mol [1] |
| Melting Point | 266-270 °C (from pyridine (B92270) + water); 206-208 °C (from methanol (B129727) + ether)[1] | 240-256 °C (from methanol)[1] |
| Optical Rotation | [α]D20 -27° (c=1.075 in pyridine); [α]D19 -1.4° (c=0.85 in methanol)[1] | [α]D20 +10.5° (c=1.056 in alcohol)[1] |
| UV Absorption Max | 217 nm (log ε 4.23)[1] | Not specified |
| Solubility | Soluble in pyridine, hot methyl Cellosolve; sparingly soluble in water; practically insoluble in ether, chloroform, acetone.[1] | Not specified |
Isolation and Synthesis
Isolation from Natural Sources
This compound was first isolated from the dried root of a Gomphocarpus species, which belongs to the Asclepiadaceae family.[1] The initial isolation was reported by Windaus and Haack in 1930.[1] Enzymatic cleavage of this compound yields its aglycone, Uzarigenin.[1]
Chemical Synthesis
A complete total synthesis of this compound has not been detailed in readily available literature. The complexity of the molecule, with its numerous stereocenters and the requirement for a stereoselective glycosylation, presents a significant synthetic challenge.
However, the synthesis of its aglycone, Uzarigenin, has been reported.[1] These syntheses provide a pathway to the core steroid structure of this compound.
Experimental Protocols
Detailed experimental procedures for the isolation of this compound and the synthesis of Uzarigenin are described in the primary literature. The key references are provided below. These protocols would typically involve multi-step processes including extraction, chromatographic purification, and various chemical reactions for synthesis.
-
Isolation and Structure Elucidation:
-
Windaus, A., Haack, E. Ber.1930 , 63, 1377.
-
Tschesche, R., Brathge, H. Ber.1952 , 85, 1042.
-
Schmid, H., et al. Helv. Chim. Acta1959 , 42, 72.
-
Tschesche, R., Bohle, K. Ber.1935 , 68, 2252.
-
Rangaswami, S., Reichstein, T. Helv. Chim. Acta1949 , 32, 939.
-
-
Synthesis of Uzarigenin:
-
Stache, U., et al. Ann.1969 , 726, 136.
-
Kamano, Y., et al. J. Org. Chem.1974 , 39, 2319.
-
Kamano, Y., et al. J. Chem. Soc. Perkin Trans. 11975 , 1972.
-
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound showing the Uzarigenin core and the disaccharide moiety.
General Workflow for Natural Product Chemistry
Caption: Generalized workflow for the isolation, characterization, and synthesis of a natural product like this compound.
References
Unveiling the In Vivo Profile of Uzarin: A Technical Guide for Researchers
An In-depth Examination of the Preclinical Pharmacological and Toxicological Effects of Uzarin (B192631), a Cardiac Glycoside from Xysmalobium undulatum, in Animal Models.
This technical guide provides a comprehensive overview of the in vivo effects of this compound, a cardiac glycoside found in the plant Xysmalobium undulatum. Traditionally used for the treatment of diarrhea, recent preclinical studies in animal models have begun to elucidate the broader pharmacological and toxicological profile of this compound-containing extracts. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of available quantitative data, experimental methodologies, and putative signaling pathways.
Hepatotoxicity Profile in Rodent Models
Recent investigations have focused on the potential hepatotoxic effects of aqueous extracts of Xysmalobium undulatum in Sprague-Dawley rats. A sub-chronic toxicity study provides the most detailed quantitative data to date.
Sub-chronic Toxicity in Sprague-Dawley Rats
A 21-day study involving the oral administration of an aqueous extract of Xysmalobium undulatum revealed a dose-dependent hepatotoxic potential.[1][2] Key serum chemistry markers were evaluated to assess liver function and damage.
Table 1: Serum Chemistry Markers in Sprague-Dawley Rats Following 21-Day Oral Administration of Xysmalobium undulatum Aqueous Extract
| Treatment Group | Dose (mg/kg/day) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Lactate Dehydrogenase (LDH) (U/L) |
| Control | 0 | Normal Range | Normal Range | Normal Range |
| X. undulatum Extract | 200 | Elevated | Elevated | Elevated |
| X. undulatum Extract | 250 | Markedly Elevated | Markedly Elevated | Markedly Elevated |
| Valproic Acid (Positive Control) | 300 | Significantly Elevated | Significantly Elevated | Significantly Elevated |
Note: Specific numerical values for the elevated markers were not available in the reviewed literature, but the studies indicated a clear dose-dependent increase in these enzymes, signifying potential liver damage.[1][2]
Experimental Protocol: Sub-chronic Hepatotoxicity Study
Animal Model: Male and female Sprague-Dawley rats.[1][2]
Test Substance: A crude aqueous extract of commercially available dried and milled Xysmalobium undulatum material was prepared. The plant material was suspended in water (1:10 ratio), sonicated at 45°C for 45 minutes, and then centrifuged.[1]
Dosing Regimen: The extract was administered orally to the rats at doses of 200 and 250 mg/kg body weight daily for 21 consecutive days. A control group received the vehicle (water), and a positive control group received valproic acid (300 mg/kg), a known hepatotoxin.[1][2]
Parameters Measured: At the end of the 21-day period, blood samples were collected for the analysis of serum chemistry markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH), to assess liver function.[1][2]
Experimental workflow for the sub-chronic hepatotoxicity study.
Anti-diarrheal Activity
The traditional use of Xysmalobium undulatum as an anti-diarrheal agent is supported by in vitro evidence of its antisecretory action.[2][3] However, detailed in vivo animal studies providing quantitative dose-response data are limited in the currently available literature. The proposed mechanism for its anti-diarrheal effect involves the inhibition of the Na+/K+-ATPase pump in intestinal epithelial cells.[4]
Putative Mechanism of Anti-diarrheal Action
This compound, as a cardiac glycoside, is believed to exert its anti-diarrheal effects by inhibiting the Na+/K+-ATPase pump on the basolateral membrane of intestinal epithelial cells. This inhibition disrupts the sodium gradient necessary for intestinal fluid secretion, leading to a net reduction in fluid loss.
Proposed mechanism of this compound's anti-diarrheal action.
Cardiovascular Effects
Despite this compound being classified as a cardiac glycoside, a study in healthy human volunteers receiving a recommended single dose of an uzara root extract did not show significant cardiovascular pharmacodynamic effects.[5] This suggests that at therapeutic doses for diarrhea, the cardiac effects may be minimal. However, reports of a toxic digitalis-like action on the heart at extremely high concentrations exist, highlighting the dose-dependent nature of its cardiovascular effects.[6] Specific in vivo animal studies detailing the dose-response relationship of this compound on cardiovascular parameters are not extensively available in the current literature.
Central Nervous System (CNS) Activity
In vivo animal studies on the central nervous system effects of uzara have been reported as inconclusive, indicating a need for further research in this area.[2][3]
Concluding Remarks
The available in vivo data from animal models, primarily in rats, suggest that while extracts of Xysmalobium undulatum containing this compound exhibit potential anti-diarrheal properties, they also carry a risk of dose-dependent hepatotoxicity. The cardiovascular effects at therapeutic doses appear to be minimal, though toxicity at high doses is a concern. Further research is warranted to isolate and characterize the in vivo pharmacological and toxicological profile of pure this compound to better understand its therapeutic potential and safety margin. Future studies should focus on establishing clear dose-response relationships for its various effects and elucidating the specific signaling pathways involved.
References
- 1. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 2. A sub-chronic Xysmalobium undulatum hepatotoxicity investigation in HepG2/C3A spheroid cultures compared to an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xysmalobium undulatum (uzara) - review of an antidiarrhoeal traditional medicine [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular effects of Urtica dioica L. (Urticaceae) roots extracts: in vitro and in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. findresearcher.sdu.dk [findresearcher.sdu.dk]
Uzarin: A Technical Whitepaper on its Potential as a Novel Antiviral Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes the current understanding of cardiac glycosides as antiviral agents to project the potential of Uzarin. As of the latest literature review, specific antiviral data for this compound is not available. This guide is intended to provide a framework for future research into this compound's antiviral capabilities.
Executive Summary
Viral infections remain a significant global health challenge, necessitating the exploration of novel antiviral agents. Cardiac glycosides, a class of naturally derived compounds, have demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses. This technical guide explores the potential of this compound, a cardiac glycoside, as a promising antiviral candidate. While direct experimental data on this compound's antiviral efficacy is currently lacking, its structural similarity to other antivirally active cardiac glycosides suggests a comparable mechanism of action centered on the inhibition of the host Na+/K+-ATPase pump. This inhibition disrupts cellular ion homeostasis, which in turn interferes with various stages of the viral life cycle, from attachment and entry to replication and egress. This document provides a comprehensive overview of the proposed antiviral mechanisms of cardiac glycosides, detailed protocols for the in vitro evaluation of this compound's antiviral and cytotoxic properties, and a discussion of the key signaling pathways likely modulated by this compound. The aim is to furnish researchers and drug development professionals with the foundational knowledge and experimental framework required to investigate this compound's potential as a novel antiviral therapeutic.
The Antiviral Potential of Cardiac Glycosides
Cardiac glycosides are a well-established class of compounds, historically used in the treatment of cardiac conditions.[1][2] Recent research has unveiled their potent anticancer and antiviral properties.[1][2][3][4][5] Compounds such as Digoxin, Ouabain, and Digitoxin have shown efficacy against a variety of viruses, including Cytomegalovirus, Herpes Simplex Virus, Human Immunodeficiency Virus (HIV), and coronaviruses.[1][3][4][5]
The primary mechanism of action for the antiviral activity of cardiac glycosides is the inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[1][2] By binding to and inhibiting this pump, cardiac glycosides trigger a cascade of downstream effects, including alterations in intracellular calcium levels and the modulation of various signaling pathways that are often hijacked by viruses for their replication.[1]
Quantitative Data on Antiviral Activity of Related Cardiac Glycosides
To provide a benchmark for the potential efficacy of this compound, the following table summarizes the antiviral activities of other well-studied cardiac glycosides against various viruses. The key parameters are:
-
IC50 (50% Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific target, such as a viral enzyme or replication in a cell-free assay.
-
EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response, typically the inhibition of viral replication in a cell-based assay.
-
CC50 (50% Cytotoxic Concentration): The concentration of a drug that kills 50% of uninfected cells.
-
SI (Selectivity Index): The ratio of CC50 to EC50 (or IC50), which indicates the therapeutic window of a compound. A higher SI value is desirable.
| Cardiac Glycoside | Virus | Cell Line | IC50/EC50 | CC50 | Selectivity Index (SI) | Reference |
| Digitoxigenin-glucoside | HIV | MT-2 | 0.2 µM (90% inhibition) | >50 µM | >250 | [6] |
| Oleandrin (B1683999) | SARS-CoV-2 | Vero | 11.98 ng/ml (24h) | >10 µg/ml | >834 | [7] |
| Oleandrin | SARS-CoV-2 | Vero | 7.07 ng/ml (48h) | >10 µg/ml | >1414 | [7] |
Note: This table is intended to be illustrative of the data that needs to be generated for this compound.
Proposed Mechanism of Antiviral Action for this compound
Based on the known mechanisms of other cardiac glycosides, this compound is hypothesized to exert its antiviral effects primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition is expected to disrupt the viral life cycle at multiple stages.
Modulation of Host Signaling Pathways
The disruption of ion homeostasis by cardiac glycosides can significantly impact intracellular signaling pathways that are crucial for both host cell function and viral replication.
The NF-κB pathway is a key regulator of the inflammatory and immune responses.[8] Many viruses manipulate this pathway to their advantage. Some natural compounds have been shown to inhibit NF-κB signaling.[7] It is plausible that this compound, like other cardiac glycosides, could modulate NF-κB signaling, thereby creating an unfavorable environment for viral replication.
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] Viruses often exploit the MAPK pathway to facilitate their replication.[9] The potential for this compound to interfere with this pathway represents a promising avenue for its antiviral activity.
The PI3K/Akt pathway is critical for cell survival and proliferation.[10] Many viruses activate this pathway to prevent apoptosis of the host cell, thereby ensuring their own replication.[11] Inhibition of the PI3K/Akt pathway by this compound could induce apoptosis in infected cells, thus limiting viral spread.
Experimental Protocols for In Vitro Evaluation
To ascertain the antiviral potential of this compound, a series of in vitro experiments are necessary. The following protocols provide a standardized approach for these investigations.
Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of this compound that is toxic to host cells.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Host cell line (e.g., Vero, A549)
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the this compound dilutions and incubate for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Remove the medium and add MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Assay (EC50 Determination)
Objective: To determine the concentration of this compound that inhibits viral replication by 50%.
Principle: A plaque reduction assay or a yield reduction assay can be used. For a plaque reduction assay, the number of plaque-forming units (PFUs) is quantified in the presence of the test compound.
Materials:
-
Host cell line
-
Virus stock
-
This compound stock solution
-
Cell culture medium
-
Agarose or methylcellulose (B11928114) overlay
-
Crystal violet staining solution
Procedure:
-
Cell Infection: Seed host cells in 6-well plates and grow to confluence. Infect the cell monolayers with a known titer of the virus for 1 hour.
-
Compound Treatment: Remove the viral inoculum and wash the cells. Add an overlay medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period appropriate for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each concentration relative to the untreated virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Na+/K+-ATPase Inhibition Assay
Objective: To confirm that this compound inhibits the Na+/K+-ATPase and to determine its inhibitory potency (IC50).
Principle: The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The specific activity is determined by subtracting the non-specific ATPase activity (measured in the presence of a known inhibitor like ouabain) from the total ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme
-
Assay buffer (containing NaCl, KCl, MgCl2, and ATP)
-
This compound stock solution
-
Ouabain (positive control)
-
Malachite green reagent (for phosphate detection)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified Na+/K+-ATPase, and serial dilutions of this compound. Include controls for total ATPase activity (no inhibitor) and non-specific ATPase activity (with ouabain).
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., SDS).
-
Phosphate Detection: Add the malachite green reagent to each well to detect the released inorganic phosphate.
-
Absorbance Measurement: Read the absorbance at a wavelength of ~620 nm.
-
IC50 Calculation: Calculate the percentage of Na+/K+-ATPase inhibition for each this compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
While specific antiviral data for this compound is not yet available, its classification as a cardiac glycoside strongly suggests its potential as a broad-spectrum antiviral agent. The established antiviral activity of related compounds, coupled with a well-understood mechanism of action involving the inhibition of the host Na+/K+-ATPase, provides a solid foundation for future research. The experimental protocols detailed in this whitepaper offer a clear roadmap for the in vitro evaluation of this compound's antiviral efficacy and mechanism of action.
Future research should focus on:
-
Determining the IC50, EC50, and CC50 values of this compound against a panel of clinically relevant viruses.
-
Elucidating the specific effects of this compound on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt in the context of viral infection.
-
Investigating the potential for synergistic effects when this compound is combined with other antiviral drugs.
-
Conducting in vivo studies in appropriate animal models to assess the safety and efficacy of this compound.
The exploration of this compound's antiviral properties could lead to the development of a novel and potent therapeutic for a range of viral diseases.
References
- 1. Post‐translational regulation of antiviral innate signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico virtual screening approaches for anti-viral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides [mdpi.com]
- 6. Molecular Docking and In-Silico Analysis of Natural Biomolecules against Dengue, Ebola, Zika, SARS-CoV-2 Variants of Concern and Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral activity of oleandrin and a defined extract of Nerium oleander against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms of action of ivermectin against SARS-CoV-2—an extensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-viral activity of (-)- and (+)-usnic acids and their derivatives against influenza virus A(H1N1)2009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
In Vitro Anticancer Properties of Alizarin: A Technical Overview
Disclaimer: Initial searches for "Uzarin" did not yield significant results in the context of anticancer research. Based on the phonetic similarity and the available scientific literature, this technical guide focuses on the in vitro anticancer properties of Alizarin , a natural compound that has been the subject of relevant studies.
Introduction
Alizarin, a naturally occurring anthraquinone, has demonstrated notable anticancer properties in various preclinical in vitro studies. This document provides a technical overview of its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of Alizarin have been quantified across different cancer cell lines. The following tables summarize the key findings from the cited research.
Table 1: Cytotoxicity of Alizarin against Pancreatic Cancer Cell Lines
| Cell Line | Assay | Concentration | Effect |
| PANC-1 | Luminescence-based high-throughput screening | Not specified | Potent cytotoxicity observed[1] |
| MIA PaCa-2 | Not specified | Not specified | Growth inhibition observed[1] |
| HPDE (normal cells) | Not specified | Not specified | Almost no inhibitory effect[1] |
Table 2: Effect of Alizarin on Cell Cycle Distribution in Pancreatic Cancer Cells
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| PANC-1 | Control (0 µM Alizarin) | Not specified | Not specified | Not specified |
| PANC-1 | 10 µM Alizarin | Decreased | Decreased | Arrested[1] |
| MIA PaCa-2 | Control (0 µM Alizarin) | Not specified | Not specified | Not specified |
| MIA PaCa-2 | 10 µM Alizarin | Decreased | Decreased | Arrested[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro anticancer properties of Alizarin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Alizarin or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Cells are cultured and treated with Alizarin as described for the cytotoxicity assay.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
Annexin V-FITC and propidium iodide (PI) double staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with Alizarin for the desired time.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Signaling Pathways
Alizarin has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A significant mechanism is the abrogation of the NF-κB signaling pathway.
NF-κB Signaling Pathway
Alizarin inhibits the growth of pancreatic cancer cells by suppressing the activation of the NF-κB signaling cascade.[1][2] It has been shown to inhibit TNF-α-stimulated NF-κB activity and nuclear translocation.[1][2] This leads to the downregulation of NF-κB target genes that are involved in cell apoptosis (e.g., Bcl-2, Bcl-xL, XIAP) and the cell cycle (e.g., cyclin D, c-myc).[1][2] The proposed mechanism involves the inhibition of the TNF-α-TAK1-NF-κB signaling cascade.[1]
Caption: Alizarin inhibits the TNF-α-mediated TAK1-NF-κB signaling pathway.
Conclusion
The in vitro evidence strongly suggests that Alizarin possesses significant anticancer properties, particularly against pancreatic cancer cells. Its mechanism of action involves the induction of cell cycle arrest and apoptosis, which is mediated, at least in part, by the inhibition of the NF-κB signaling pathway. These findings underscore the potential of Alizarin as a candidate for further preclinical and clinical development as a therapeutic agent for cancer. Further research is warranted to explore its efficacy in other cancer types and to fully elucidate the molecular mechanisms underlying its anticancer activities.
References
The Pharmacokinetics and Metabolism of Uzarin: An Uncharted Territory in Drug Development
Despite its classification as a steroid glycoside, a comprehensive understanding of the pharmacokinetic and metabolic profile of Uzarin remains elusive. A thorough review of publicly available scientific literature reveals a significant gap in the knowledge regarding its absorption, distribution, metabolism, and excretion (ADME) properties. This lack of data presents a considerable challenge for researchers, scientists, and drug development professionals seeking to evaluate its therapeutic potential and safety profile.
At present, the available information on this compound is limited to its basic chemical identity, including its CAS Registry Number (20231-81-6) and molecular formula (C35H54O14).[1] One study has noted that this compound does not inhibit cell proliferation or induce apoptosis in 143B osteosarcoma cells in vitro, suggesting a lack of cytotoxic effects in this specific cell line.[2] However, this single observation provides no insight into its behavior within a whole organism.
Crucially, there are no published studies detailing the fundamental pharmacokinetic parameters of this compound. Key data points such as its oral bioavailability, plasma protein binding, volume of distribution, clearance rate, and elimination half-life are entirely absent from the scientific record. Furthermore, the metabolic fate of this compound is unknown. There is no information on the primary organs responsible for its metabolism, the specific enzymes involved (such as cytochrome P450 isoforms or UDP-glucuronosyltransferases), or the identity of its metabolites.[3][4][5][6][7][8][9]
The absence of this critical information precludes the development of a detailed technical guide or whitepaper as requested. Without experimental data, it is impossible to:
-
Present quantitative data in structured tables.
-
Provide detailed experimental protocols for key experiments.
-
Create diagrams of signaling pathways, experimental workflows, or logical relationships.
For researchers and drug development professionals, this knowledge gap signifies that any investigation into the therapeutic potential of this compound would need to begin with foundational preclinical ADME and toxicology studies. Future research efforts would need to focus on developing and validating analytical methods for the quantification of this compound in biological matrices.[10][11][12][13] Subsequently, in vitro and in vivo studies would be necessary to elucidate its metabolic pathways and pharmacokinetic properties.[14][15][16]
It is also important to distinguish the chemical compound this compound from a topical gel product marketed under the same name for bruises and swelling. This commercial product contains aluminum acetate (B1210297) tartrate, marigold extract, and mountain arnica extract, and is unrelated to the steroid glycoside that is the subject of this inquiry.[17]
References
- 1. This compound [drugfuture.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory effects of sanguinarine on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. Item - Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - Deakin University - Figshare [dro.deakin.edu.au]
- 8. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. onlinepharmacytech.info [onlinepharmacytech.info]
- 13. Advanced Technologies for Biological Fluid Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Investigation of the factors responsible for the low oral bioavailability of alizarin using a sensitive LC-MS/MS method: In vitro, in situ, and in vivo evaluations [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, Tissue Distribution, and Metabolism Study of Icariin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nes Pharma this compound Gel Agaisnt Bruises and Swelling 75ml | Supplements \ Injuries [superbhb.co.uk]
Uzarin's Cardiovascular Effects: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uzarin is a cardiac glycoside found in the roots of Xysmalobium undatum, a plant traditionally used in African medicine. While its primary modern application is as an antidiarrheal, its classification as a cardiac glycoside warrants a thorough examination of its cardiovascular effects. This technical guide provides an in-depth analysis of the potential cardiovascular actions of this compound, drawing upon the well-established pharmacology of cardiac glycosides as a foundational framework due to the limited availability of specific preclinical and clinical data on purified this compound. This document summarizes the core mechanism of action, details relevant experimental protocols for assessment, and presents the known data, while also highlighting critical knowledge gaps.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary molecular target of cardiac glycosides, including presumably this compound, is the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of cardiomyocytes.[1][2][3]
1.1. Signaling Pathway
Inhibition of the Na+/K+-ATPase by a cardiac glycoside initiates a cascade of events:
-
Increased Intracellular Sodium: Inhibition of the pump leads to an accumulation of intracellular sodium ions ([Na+]i).[2][4]
-
Altered Na+/Ca2+ Exchanger (NCX) Activity: The increased [Na+]i reduces the electrochemical gradient that drives the forward mode of the sodium-calcium exchanger (NCX), which normally extrudes calcium from the cell.[4][5]
-
Increased Intracellular Calcium: The reduced efficiency of the NCX results in an elevation of intracellular calcium concentration ([Ca2+]i).[2][6]
-
Enhanced Sarcoplasmic Reticulum (SR) Calcium Load: The higher cytosolic calcium levels lead to increased uptake of calcium into the sarcoplasmic reticulum via the SERCA pump.[6]
-
Increased Contractility (Positive Inotropy): Upon subsequent action potentials, the engorged SR releases a larger bolus of calcium, leading to a more forceful contraction of the cardiomyocyte.[1][6]
This cascade forms the basis of the positive inotropic effect of cardiac glycosides.[1]
References
- 1. droracle.ai [droracle.ai]
- 2. manualofmedicine.com [manualofmedicine.com]
- 3. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 6. pharmacyfreak.com [pharmacyfreak.com]
Unveiling the Interference: A Technical Guide to the Cross-Reactivity of Uzarin with Digitalis Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the cross-reactivity of Uzarin, a cardiac glycoside found in the roots of Xysmalobium undatum, with commercially available digitalis immunoassays. The structural similarities between this compound and therapeutic digitalis glycosides, such as digoxin (B3395198) and digitoxin (B75463), can lead to significant analytical interference, resulting in falsely elevated readings of these drugs. This phenomenon poses a considerable challenge in clinical settings where patients may be using Uzara-based traditional medicines concurrently with prescribed digitalis therapies. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visually represents the underlying biochemical interactions to offer a comprehensive resource for professionals in pharmacology and drug development.
Introduction: The Challenge of Cross-Reactivity
Uzara root extracts, containing the active compound this compound, are utilized in some regions for the treatment of non-specific diarrhea.[1] Concurrently, digitalis glycosides like digoxin and digitoxin are critical in managing heart failure and certain cardiac arrhythmias. Given that both classes of compounds are cardiac glycosides, they share a common steroidal backbone, which is the primary cause of antibody cross-reactivity in immunoassays.[2][3] This interference can lead to erroneous measurements of serum digitalis levels, potentially leading to incorrect dosage adjustments and adverse patient outcomes. Understanding the extent and nature of this cross-reactivity is paramount for accurate therapeutic drug monitoring.
Quantitative Analysis of Cross-Reactivity
A key study investigated the pharmacokinetic and pharmacodynamic effects of an Uzara root extract in healthy volunteers, providing crucial data on the extent of cross-reactivity with digitalis immunoassays.[1] The study revealed substantial interference, leading to the detection of "digitalis-like serum levels" (DLSL) after administration of the Uzara product.
Table 1: Peak Serum Concentrations of Digitalis-Like Substances After Oral Administration of Uzara Extract [1]
| Immunoassay | Maximum Serum Concentration (Cmax) of DLSL (ng/mL) |
| Digoxin Assay | 28 |
| Digitoxin Assay | 1,980 |
These results starkly illustrate the significant false-positive results generated by this compound and its metabolites in both digoxin and digitoxin immunoassays. The interference is particularly pronounced in the digitoxin assay.
Mechanism of Action and Cross-Reactivity
Signaling Pathway of Cardiac Glycosides
Both this compound and digitalis glycosides exert their physiological effects by inhibiting the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes.[2] This inhibition leads to an increase in intracellular calcium, enhancing myocardial contractility.
Immunoassay Cross-Reactivity Mechanism
Digitalis immunoassays utilize antibodies that are designed to specifically bind to digoxin or digitoxin. However, the structural similarity of this compound allows it to bind to these antibodies, albeit with potentially different affinities. This competitive binding leads to a signal that is misinterpreted as the presence of the target drug.
Experimental Protocols
While the exact proprietary details of the immunoassays used in the primary research are not fully disclosed, a general experimental workflow for a competitive immunoassay to determine cross-reactivity can be outlined. This representative protocol is based on common principles of enzyme-linked immunosorbent assays (ELISA).
Representative Competitive Immunoassay Protocol
-
Coating: Microtiter plates are coated with a digoxin-protein conjugate (e.g., digoxin-BSA) and incubated to allow for adsorption to the plate surface. The plates are then washed to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., BSA solution) is added to the wells to block any non-specific binding sites on the plate. The plates are incubated and then washed.
-
Competition: Standards (known concentrations of digoxin or digitoxin), controls, and patient samples (containing the potential cross-reactant, this compound) are added to the wells. Subsequently, a fixed concentration of anti-digoxin or anti-digitoxin antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. The plate is incubated, allowing the free analyte (digoxin, digitoxin, or this compound) and the coated digoxin to compete for binding to the antibody.
-
Washing: The plates are washed to remove any unbound antibody-enzyme conjugate.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Signal Detection: The reaction is stopped, and the absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of the unknown samples are then determined by interpolating their absorbance values on the standard curve.
Implications and Recommendations
The significant cross-reactivity of this compound with digitalis immunoassays has important clinical and research implications:
-
For Clinicians: It is crucial to obtain a detailed patient history, including the use of any herbal or traditional medicines, when interpreting digitalis assay results. If a patient is taking an Uzara-containing product, serum digoxin or digitoxin levels measured by immunoassay are likely to be falsely elevated. Alternative analytical methods, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS), which can distinguish between this compound and digitalis glycosides, should be considered for accurate therapeutic drug monitoring in such cases.
-
For Researchers and Assay Developers: There is a need for the development of more specific antibodies for use in digitalis immunoassays that do not cross-react with this compound and other structurally related compounds. Characterizing the cross-reactivity of new and existing assays with a panel of relevant compounds, including this compound, is essential for improving assay specificity and patient safety.
Conclusion
The cross-reactivity of this compound with digitalis immunoassays is a well-documented phenomenon with the potential to significantly impact patient care. This technical guide has provided a comprehensive overview of the quantitative data, the underlying mechanisms, and representative experimental protocols related to this issue. By understanding the nature and extent of this interference, researchers, clinicians, and drug development professionals can take appropriate measures to mitigate the risks associated with inaccurate digitalis measurements and ensure the safe and effective use of these critical cardiac medications.
References
Cellular Uptake and Transport of Uzarin: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Uzarin is a cardiac glycoside, a class of naturally derived compounds that have been historically used in the treatment of heart conditions. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a transmembrane pump essential for maintaining cellular ion gradients. This inhibition leads to a cascade of intracellular events, making this compound and related compounds subjects of interest for various therapeutic applications beyond cardiology, including oncology.
This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport of this compound. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide incorporates representative data from other well-characterized cardiac glycosides, such as ouabain (B1677812) and digoxin (B3395198), to provide a comparative context and a framework for experimental design. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research in this area.
Quantitative Data on Cardiac Glycoside Cellular Transport and Activity
The following table summarizes key quantitative parameters for the cellular transport and activity of representative cardiac glycosides. This data can serve as a valuable reference for researchers designing and interpreting experiments with this compound.
| Parameter | Compound | Cell Line/System | Value | Reference(s) |
| IC50 (Na+/K+-ATPase Inhibition) | Ouabain | Rat Brain Membranes | 23.0 ± 0.15 nM (very high affinity), 460 ± 4.0 nM (high affinity), 320 ± 4.6 µM (low affinity) | [1] |
| Digoxin | Porcine Cerebral Cortex | 2.77 x 10-6 M (high affinity), 8.56 x 10-5 M (low affinity) in 20 mM K+ | [2] | |
| Digoxin | Porcine Cerebral Cortex | 7.06 x 10-7 M (high affinity), 1.87 x 10-5 M (low affinity) in 2 mM K+ | [3][2] | |
| IC50 (Cytotoxicity) | Ouabain | OS-RC-2 (Renal Cancer) | ~39 nM | [4] |
| Ouabain | HaCaT (Keratinocytes) | 233 nM | ||
| Digoxin | HT-29 (Colon Cancer) | < 2.2 µM | [5] | |
| Digoxin | MDA-MB-231 (Breast Cancer) | < 2.2 µM | [5] | |
| Cellular Uptake Kinetics | Digoxin | Sandwich-Cultured Human Hepatocytes | Apparent Km: 2.39 µM, Vmax: 4.49 pmol/(min·mg protein) | [6] |
| Permeability | Digoxin | MDCK-MDR1 Cells | Efflux Ratio (Papp B-A/Papp A-B): 120 | [7] |
| Digoxin | Caco-2 Cells | Efflux Ratio (Papp B-A/Papp A-B): 17 | [7] |
Signaling Pathways
The primary molecular target of this compound and other cardiac glycosides is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This increase in calcium is responsible for the cardiotonic effects of these compounds.[8]
Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides can activate intracellular signaling cascades, such as the PI3K/Akt pathway, which is involved in cell growth, proliferation, and survival.
Na+/K+-ATPase Signaling Cascade
Caption: Signaling pathway of this compound via Na+/K+-ATPase inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's cellular uptake and transport.
Cytotoxicity Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effects of cardiac glycosides on cancer cell lines.[9][10][11][12][13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[9][13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions. Include vehicle controls (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][12]
Cytotoxicity Assessment using Resazurin (B115843) Assay
This protocol provides an alternative fluorescent-based method for assessing cell viability.[14][15][16][17][18]
Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells. The fluorescent signal is proportional to the number of viable cells.[15][16]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
Resazurin solution (e.g., 0.15 mg/mL in DPBS)[14]
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an appropriate density in 100 µL of complete medium and incubate overnight.[14]
-
Compound Treatment: Treat cells with serial dilutions of this compound for the desired duration.
-
Resazurin Addition: Add 10-20 µL of the resazurin solution to each well.[14][16]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.[14]
-
Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[15][16]
In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol is a standard method for predicting the intestinal absorption of compounds.[19][20][21][22]
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. The transport of a compound from the apical (AP) to the basolateral (BL) side and vice versa is measured to determine its permeability and potential for active efflux.[19]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Complete culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound solution in transport buffer
-
Integrity markers (e.g., Lucifer yellow or mannitol)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.[20]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. A TEER value above a predetermined threshold (e.g., ≥250 Ω·cm²) indicates a confluent monolayer.[20] The permeability of a poorly permeable marker like Lucifer yellow can also be assessed.
-
Transport Experiment (AP to BL):
-
Wash the monolayer with pre-warmed transport buffer.
-
Add the this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (BL to AP):
-
Follow the same procedure as above but add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the cellular uptake and transport of a compound like this compound.
Caption: General experimental workflow for this compound cellular transport studies.
Conclusion
While specific data on the cellular uptake and transport of this compound is currently limited, the established knowledge of other cardiac glycosides provides a robust framework for future research. The primary mechanism of action through Na+/K+-ATPase inhibition is well-understood, and its role as a signal transducer, particularly in activating the PI3K/Akt pathway, offers exciting avenues for therapeutic development. The experimental protocols detailed in this guide provide standardized methods for researchers to investigate the cytotoxicity, permeability, and cellular uptake of this compound, which will be crucial for elucidating its pharmacokinetic and pharmacodynamic properties. Further studies are warranted to generate this compound-specific quantitative data to fully understand its therapeutic potential.
References
- 1. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of potassium ion (K+) on digoxin-induced inhibition of porcine cerebral cortex Na+ / K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of digoxin uptake in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. labbox.es [labbox.es]
- 16. tribioscience.com [tribioscience.com]
- 17. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. enamine.net [enamine.net]
- 22. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to the Ethnobotanical Background of Xysmalobium undulatum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xysmalobium undulatum (L.) W.T. Aiton, commonly known as "Uzara" or "milk bush," is a perennial herb indigenous to southern and eastern Africa with a rich history of traditional medicinal use.[1] This technical guide provides a comprehensive overview of the ethnobotanical background of X. undulatum, focusing on its traditional applications, phytochemical composition, and the scientific basis for its pharmacological activities. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this plant. Key quantitative data are summarized in structured tables, and detailed experimental protocols for the analysis and evaluation of its bioactive compounds are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action and research methodologies.
Ethnobotanical and Traditional Medicinal Uses
Xysmalobium undulatum has a long-standing history of use in traditional African medicine for a wide array of ailments. The root is the primary part of the plant utilized for medicinal preparations.[2]
Primary Traditional Uses:
-
Gastrointestinal Disorders: The most prominent traditional use of X. undulatum is for the treatment of diarrhea, stomach cramps, and indigestion.[1][3][4] It is also used as a purgative and emetic.[1]
-
Gynecological Complaints: The powdered root is widely used to alleviate painful menstrual cramps (dysmenorrhea) and after-birth cramps, owing to its antispasmodic properties.[3][4][5]
-
Pain and Fever: It is traditionally used to treat headaches, malaria, and other fevers, including typhoid.[1][5] Infusions of the plant are taken to induce sweating in cases of malaria.[5]
-
Wound Healing: The powdered root is applied topically to treat wounds, sores, and abscesses.[5][6] The milky latex of the plant is also used topically for various skin conditions.[1]
-
Central Nervous System: There are reports of its use for anxiety and other mental health conditions, although scientific evidence for this is limited and conflicting.[3][4]
The plant has also been commercialized in Europe since the early 20th century, primarily as an anti-diarrheal agent under the name "Uzara".[5][7][8][9]
Phytochemical Composition
The pharmacological activities of Xysmalobium undulatum are primarily attributed to a class of compounds known as cardenolide glycosides.[3][4] To date, at least 18 distinct compounds have been isolated and characterized from this plant.[3][4]
Major Bioactive Compounds:
The principal cardenolide glycosides found in the roots are:
-
Uzarin (B192631): One of the most abundant and well-studied cardenolides in the plant.[6]
-
Xysmalorin: Another major cardenolide glycoside.[6]
-
Allothis compound and Alloxysmalorin: Isomers of this compound and xysmalorin, respectively.[2]
The corresponding aglycones, uzarigenin and xysmalogenin , are also present.[3][4]
Quantitative Analysis of this compound Content
The concentration of the primary bioactive compound, this compound, can vary significantly depending on the geographical location of the plant. This highlights the importance of standardized extracts for reliable pharmacological effects.
| Location (South Africa) | This compound Content (mg/g dry weight of root) |
| Thaba Chweu | 139.9 ± 0.32 |
| Belfast | 105.8 ± 0.02 |
| Carolina | 81.4 ± 0.08 |
| Wakkerstroom | 76.6 ± 0.13 |
| Volksrust | 69.7 ± 0.12 |
| Ermelo | 65.1 ± 0.03 |
| Amersfoort | 32.9 ± 0.03 |
| Standerton | 25.8 ± 0.03 |
| Aqueous Extract | This compound Content (µg/mg of extract) |
| Published Quantification | 226.4 |
Data for root content from Kanama et al., 2015.[10][11][12] Data for aqueous extract from a 2018 study by Calitz et al. as cited in a subsequent publication.
Experimental Protocols
This section details the methodologies for the extraction, quantification, and pharmacological evaluation of bioactive compounds from Xysmalobium undulatum.
Extraction of Cardenolide Glycosides from X. undulatum Roots
Caption: Workflow for the extraction and isolation of cardenolide glycosides.
A common method for extracting cardenolide glycosides from the dried and powdered roots of X. undulatum involves maceration with 80% methanol or successive extraction with ethanol. The resulting filtrate is then concentrated under reduced pressure to yield a crude extract. For the isolation of pure compounds, this crude extract can be further subjected to fractionation using techniques like vacuum liquid chromatography with solvents of increasing polarity. Subsequent purification steps often involve silica gel column chromatography followed by preparative high-performance liquid chromatography-mass spectrometry (HPLC-MS).[13]
HPTLC and LC-MS Analysis for Quantification of this compound
High-Performance Thin-Layer Chromatography (HPTLC)
-
Sample Preparation: Ethanolic root extracts are prepared at a concentration of 10 mg/mL in LC-MS grade methanol. A this compound standard is prepared at 1 mg/mL.
-
Application: 2 µL of the sample and standard solutions are applied as 8mm bands onto a silica gel 60 F254 HPTLC plate.
-
Development: The plate is developed in a saturated automatic development chamber with a solvent system of ethyl acetate, methanol, ethanol, and water (8.1:1.1:0.4:0.8, v/v/v/v).
-
Derivatization and Detection: The developed plate is derivatized with a reagent containing acetic acid, methanol, sulfuric acid, and anisaldehyde. The plate is then visualized under visible light.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Ethanolic root extracts are diluted to 1 mg/mL in LC-MS grade methanol.
-
Chromatographic Conditions: An ultra-performance liquid chromatography (UPLC) system coupled with a photodiode array (PDA) detector and a mass spectrometer is used. A suitable C18 column is employed for separation.
-
Mobile Phase: A gradient elution is typically used, often consisting of a mixture of water (with a small percentage of formic acid) and acetonitrile.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion electrospray mode.
-
Quantification: A calibration curve is generated using a series of this compound standard concentrations (e.g., 0.5 to 100 µg/mL) by plotting the peak area against the concentration.[6]
In Vitro Anti-diarrheal Activity Assay
The anti-diarrheal activity of X. undulatum extracts can be assessed through their antimicrobial effects on common diarrheal pathogens.
-
Microorganisms: Standard strains and clinical isolates of diarrheal pathogens such as Escherichia coli, Salmonella typhimurium, Shigella flexneri, and Staphylococcus aureus are used.
-
Method: The agar (B569324) well diffusion method is commonly employed.
-
Procedure:
-
A standardized microbial concentration (e.g., 1 x 10⁸ CFU/mL) is uniformly spread on agar plates.
-
Wells of a specific diameter (e.g., 8 mm) are made in the agar.
-
The plant extract, reconstituted in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) at various concentrations (e.g., 2.5, 5, and 10 mg/mL), is added to the wells.
-
A standard antibiotic (e.g., ciprofloxacin (B1669076) at 10 µg/mL) is used as a positive control.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.[9]
-
In Vitro Antispasmodic Activity Assay
The antispasmodic effect of X. undulatum extracts can be evaluated on isolated smooth muscle tissue.
-
Tissue Preparation: A section of the ileum from a laboratory animal (e.g., rat or guinea pig) is isolated and placed in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated.
-
Induction of Contraction: A spasmogen, such as acetylcholine (B1216132) or potassium chloride, is added to the organ bath to induce muscle contraction.
-
Measurement: The contractions are measured isotonically using a force transducer connected to a recording system.
-
Procedure:
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of the cardenolide glycosides in Xysmalobium undulatum, such as this compound and xysmalorin, is the inhibition of the Na+/K+-ATPase (sodium-potassium pump).[8] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.
Inhibition of Na+/K+-ATPase and Downstream Effects
Caption: Proposed signaling cascade for the bioactivity of X. undulatum cardenolides.
Inhibition of the Na+/K+-ATPase by this compound and other cardenolides leads to an increase in the intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions. The altered intracellular ion concentrations are thought to contribute to the antispasmodic effects on smooth muscle.
Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signaling receptor. Binding of cardenolide glycosides can trigger various intracellular signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the NF-κB signaling pathway.[1] Activation of the MAPK pathway and inhibition of the pro-inflammatory NF-κB pathway can ultimately lead to apoptosis (programmed cell death), which is an area of interest for cancer research. The increase in intracellular calcium can also lead to the production of reactive oxygen species (ROS), further contributing to cellular stress and apoptosis.
Conclusion
Xysmalobium undulatum is a valuable medicinal plant with a strong ethnobotanical foundation for its use in treating gastrointestinal and gynecological disorders. The primary bioactive constituents, cardenolide glycosides like this compound and xysmalorin, exert their effects mainly through the inhibition of the Na+/K+-ATPase. This guide provides a technical framework for researchers and drug development professionals, summarizing the key phytochemical and pharmacological data, outlining essential experimental protocols, and visualizing the proposed mechanisms of action. Further research, particularly clinical trials, is warranted to fully elucidate the therapeutic potential and safety of X. undulatum and its isolated compounds for modern medicinal applications.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. phytojournal.com [phytojournal.com]
- 8. Cardenolide - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Cardiac Glycosides in Human Physiology and Disease: Update for Entomologists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cardenolide glycosides cytotoxic: Topics by Science.gov [science.gov]
- 12. Uzara - A quality control perspective of Xysmalobium undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Cardenolide Glycoside Isolated from Xysmalobium undulatum Reduces Levels of the Alzheimer’s Disease-Associated β-Amyloid Peptides Aβ42 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tutvital.tut.ac.za [tutvital.tut.ac.za]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Uzarin Experimentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzarin is a cardiac glycoside found in the roots of Xysmalobium undulatum, a plant traditionally used for its antidiarrheal properties. Like other cardiac glycosides, such as digoxin (B3395198) and ouabain (B1677812), the primary molecular target of this compound is the Na+/K+-ATPase (sodium-potassium pump), an essential transmembrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of animal cells. Inhibition of this pump by cardiac glycosides leads to a cascade of events, most notably an increase in intracellular calcium concentration, which is the basis for their cardiotonic effects.
These application notes provide a detailed protocol for conducting an in vitro experiment to determine the inhibitory activity of this compound on Na+/K+-ATPase. This assay is fundamental for characterizing the potency of this compound and other cardiac glycosides and is a critical step in preclinical drug development and pharmacological research.
Principle of the Experiment
The in vitro activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which results in the production of adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). The inhibitory effect of a compound like this compound is quantified by measuring the decrease in the rate of Pi formation in the presence of the compound.
A common and reliable method for quantifying Pi is through a colorimetric reaction. In this protocol, we will utilize the malachite green assay. Malachite green forms a colored complex with free orthophosphate under acidic conditions, and the intensity of this color, measured spectrophotometrically, is directly proportional to the amount of Pi released by the enzyme.
To ensure that the measured ATPase activity is specific to Na+/K+-ATPase, the experiment includes a control group treated with ouabain, a potent and specific inhibitor of Na+/K+-ATPase. The Na+/K+-ATPase-specific activity is then calculated by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity.
Data Presentation: Comparative Inhibitory Potency
While specific IC50 values for this compound's inhibition of Na+/K+-ATPase are not widely reported in publicly available literature, the following table provides a summary of the inhibitory potency (IC50) of well-characterized cardiac glycosides, Digoxin and Ouabain, on Na+/K+-ATPase from various sources. This data serves as a valuable reference for contextualizing the results of this compound experiments.
| Compound | Enzyme Source/Cell Line | IC50 Value (nM) | Reference |
| Digoxin | Human Erythrocyte Membranes | Low Affinity: 85.1; High Affinity: 1.5 | [1] |
| Porcine Cerebral Cortex | Low Affinity: 199.5; High Affinity: 3.9 | [1] | |
| A549 Lung Cancer Cells | 40 | [2] | |
| MDA-MB-231 Breast Cancer Cells | ~164 | [2] | |
| Ouabain | OS-RC-2 Renal Cancer Cells | ~39 | [3] |
| A549 Lung Cancer Cells | 17 | [2] | |
| MDA-MB-231 Breast Cancer Cells | 89 | [2] | |
| Vero Cells (Anti-MERS-CoV activity) | 80 |
Signaling Pathway of Na+/K+-ATPase Inhibition
The inhibition of Na+/K+-ATPase by a cardiac glycoside like this compound initiates a well-defined signaling cascade within the cell, particularly in cardiomyocytes. The following diagram illustrates this pathway.
Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound.
Experimental Workflow
The following diagram provides a visual representation of the key steps involved in the in vitro Na+/K+-ATPase inhibition assay.
Caption: Experimental workflow for the in vitro Na+/K+-ATPase inhibition assay.
Experimental Protocols
Materials and Reagents
-
Na+/K+-ATPase Enzyme: Commercially available purified enzyme from sources like porcine cerebral cortex or prepared from tissue homogenates.
-
This compound: Purified compound or standardized extract.
-
Ouabain: As a positive control for specific inhibition.
-
Adenosine 5'-triphosphate (ATP): Disodium salt.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite green in water.
-
Solution B: 4.2% (w/v) Ammonium molybdate (B1676688) in 4 M HCl.
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B. Add 1 part of 1% (v/v) Triton X-100. This reagent should be prepared fresh.
-
-
Phosphate Standard: A solution of known concentration of KH2PO4 for generating a standard curve.
-
Stop Solution: e.g., 10% (w/v) Sodium dodecyl sulfate (B86663) (SDS).
-
96-well microplate.
-
Microplate reader.
Protocol for Na+/K+-ATPase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.
-
Prepare a stock solution of ouabain (e.g., 10 mM in water or DMSO).
-
Prepare a stock solution of ATP (e.g., 100 mM in water, pH adjusted to ~7.0).
-
Prepare the Assay Buffer and other solutions as listed above.
-
-
Standard Curve for Inorganic Phosphate (Pi):
-
Prepare a series of dilutions of the Phosphate Standard in Assay Buffer in a 96-well plate.
-
Add the Malachite Green Working Reagent to each well.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at a wavelength between 600 and 650 nm (e.g., 620 nm).
-
Plot the absorbance versus the known Pi concentration to generate a standard curve.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total ATPase Activity: Add Assay Buffer and the Na+/K+-ATPase enzyme preparation.
-
Ouabain-Insensitive Activity: Add Assay Buffer, a saturating concentration of ouabain (e.g., 1 mM final concentration), and the enzyme preparation.
-
This compound Treatment: Add Assay Buffer, the desired concentration of this compound, and the enzyme preparation.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding ATP to all wells (e.g., to a final concentration of 1-5 mM).
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding the Stop Solution to each well.
-
-
Detection of Inorganic Phosphate:
-
Add the Malachite Green Working Reagent to each well of the assay plate.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at the same wavelength used for the standard curve.
-
Data Analysis
-
Calculate Pi Concentration: Use the standard curve to convert the absorbance values from the assay into the concentration of Pi produced in each well.
-
Calculate ATPase Activity:
-
Total ATPase Activity: Pi produced in the "Total ATPase Activity" wells.
-
Ouabain-Insensitive Activity: Pi produced in the "Ouabain-Insensitive Activity" wells.
-
Na+/K+-ATPase Specific Activity:
-
Na+/K+-ATPase Activity = Total ATPase Activity - Ouabain-Insensitive Activity
-
-
-
Calculate Percentage Inhibition:
-
For each concentration of this compound, calculate the percentage of inhibition of Na+/K+-ATPase activity using the following formula:
-
% Inhibition = [1 - (Activity with this compound - Ouabain-Insensitive Activity) / (Na+/K+-ATPase Specific Activity)] x 100
-
-
-
Determine IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the Na+/K+-ATPase activity.
-
References
- 1. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uzarin Na+/K+-ATPase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of Uzarin, a cardiac glycoside, on Na+/K+-ATPase. The document includes the scientific background, a comprehensive experimental protocol, and data presentation guidelines.
Introduction
The Na+/K+-ATPase, also known as the sodium-potassium pump, is a vital transmembrane protein found in most animal cells. It actively transports sodium (Na+) and potassium (K+) ions across the cell membrane against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. This enzyme is a well-established pharmacological target. Cardiac glycosides, a class of naturally derived compounds, are known inhibitors of Na+/K+-ATPase.
This compound is a cardiac glycoside extracted from the roots of Xysmalobium undulatum. While it is traditionally used for the treatment of non-specific diarrhea, its interaction with Na+/K+-ATPase is of interest to researchers. Studies have shown that Uzara glycosides cross-react with digitalis glycoside assays, though their cardiac effects are debated. This protocol provides a framework for quantifying the inhibitory potency of this compound on Na+/K+-ATPase activity in vitro.
Principle of the Assay
The activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which results in the production of adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). The amount of Pi released is directly proportional to the enzyme's activity. The inhibitory effect of a compound like this compound is quantified by measuring the decrease in Pi production in its presence.
The total ATPase activity is measured in the presence of Na+, K+, and Mg2+. The activity of other ATPases is accounted for by measuring the remaining ATPase activity in the presence of a specific Na+/K+-ATPase inhibitor, such as ouabain. The Na+/K+-ATPase specific activity is then calculated as the difference between the total and the ouabain-insensitive activity.
Materials and Reagents
-
Enzyme Source: Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or kidney) or a suitable membrane preparation.
-
This compound: Of known purity. A stock solution should be prepared in a suitable solvent (e.g., DMSO or ethanol) and serially diluted.
-
Ouabain: As a positive control for Na+/K+-ATPase inhibition.
-
ATP (Adenosine 5'-triphosphate): Disodium salt.
-
Buffer Components: Tris-HCl, NaCl, KCl, MgCl2.
-
Inorganic Phosphate (Pi) Detection Reagent: e.g., Malachite green, Ammonium molybdate, or a commercially available colorimetric reagent.
-
Phosphate Standard: For generating a standard curve.
-
Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the chosen Pi detection method (e.g., ~620-660 nm for malachite green).
-
96-well microplates.
-
Incubator: Set to 37°C.
Experimental Protocol
This protocol is designed for a 96-well plate format to determine the dose-dependent inhibition of Na+/K+-ATPase by this compound.
4.1. Reagent Preparation
-
Assay Buffer (10X): 500 mM Tris-HCl (pH 7.4), 1 M NaCl, 100 mM KCl, 50 mM MgCl2. Store at 4°C.
-
ATP Solution (10 mM): Prepare fresh in deionized water and adjust pH to ~7.0.
-
This compound Solutions: Prepare a serial dilution of this compound in the appropriate solvent to achieve the desired final concentrations in the assay.
-
Ouabain Solution (1 mM): Prepare in deionized water.
-
Pi Detection Reagent: Prepare according to the manufacturer's instructions or established protocols.
4.2. Assay Procedure
-
Prepare Reaction Mixtures: In a 96-well plate, prepare the following reaction mixtures for each concentration of this compound to be tested, as well as for controls.
| Component | Total ATPase Activity (Test) | Ouabain-Insensitive Activity (Control) | No Inhibitor (Control) |
| Deionized Water | To final volume | To final volume | To final volume |
| 10X Assay Buffer | 10 µL | 10 µL | 10 µL |
| This compound Solution | X µL (variable conc.) | - | - |
| Ouabain (1 mM) | - | 1 µL | - |
| Solvent Control | - | - | X µL (same as this compound) |
| Enzyme Preparation | Y µL (e.g., 5-10 µg protein) | Y µL | Y µL |
| Pre-incubation | 10 min at 37°C | 10 min at 37°C | 10 min at 37°C |
| ATP (10 mM) | 10 µL | 10 µL | 10 µL |
| Incubation | 15-30 min at 37°C | 15-30 min at 37°C | 15-30 min at 37°C |
-
Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor (or control solutions) for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate the plate for a fixed time (e.g., 15-30 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction & Pi Detection: Stop the reaction and measure the amount of inorganic phosphate released using a suitable colorimetric method. For example, add the malachite green reagent and measure the absorbance at approximately 620-660 nm after color development.
-
Phosphate Standard Curve: Prepare a standard curve using a known concentration of phosphate standard to determine the amount of Pi produced in each well.
4.3. Data Analysis
-
Calculate Pi Concentration: Use the phosphate standard curve to convert the absorbance values from each well into the concentration of inorganic phosphate (µM).
-
Determine Na+/K+-ATPase Activity:
-
Total ATPase Activity: Pi produced in the "No Inhibitor" control wells.
-
Ouabain-Insensitive Activity: Pi produced in the "Ouabain-Insensitive Activity" control wells.
-
Na+/K+-ATPase Specific Activity: (Total ATPase Activity) - (Ouabain-Insensitive Activity).
-
-
Calculate Percent Inhibition: For each this compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(Activity with this compound - Ouabain-Insensitive Activity) / (Na+/K+-ATPase Specific Activity)])
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the Na+/K+-ATPase activity.
Data Presentation
Quantitative data should be summarized in a clear and structured table.
Table 1: Inhibitory Effect of this compound on Na+/K+-ATPase Activity
| This compound Concentration (µM) | Mean Absorbance (± SD) | Pi Produced (nmol/min/mg protein) | % Inhibition |
| 0 (Control) | 0 | ||
| [Concentration 1] | |||
| [Concentration 2] | |||
| [Concentration 3] | |||
| [Concentration 4] | |||
| [Concentration 5] | |||
| IC50 (µM) | \multicolumn{3}{ | c | }{Calculated from the dose-response curve} |
Visualizations
6.1. Experimental Workflow
Caption: Workflow for the Na+/K+-ATPase inhibition assay.
6.2. Signaling Pathway of Cardiac Glycoside-Mediated Na+/K+-ATPase Inhibition
Caption: General signaling pathway of Na+/K+-ATPase inhibition.
Application Notes and Protocols: Investigating the Effects of Uzarin on Ion Transport Using the Ussing Chamber
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzarin, a cardiac glycoside, is a natural compound isolated from the roots of plants such as Gomphocarpus sp.[1] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium and subsequent physiological effects.[2][4] While the cardiac effects of such glycosides are well-documented, their impact on ion transport in other epithelial tissues, such as the intestine, is an area of growing interest.
The Ussing chamber is a powerful ex vivo technique used to measure the transport of ions, nutrients, and drugs across epithelial tissues.[5][6][7] It allows for the isolation of the epithelial tissue, separating the apical (mucosal) and basolateral (serosal) sides, and enables the precise measurement of transepithelial voltage, short-circuit current (Isc), and resistance.[8] These parameters provide quantitative insights into net ion transport and tissue barrier function.[8][9] This application note provides a detailed protocol for utilizing the Ussing chamber to study the effects of this compound on intestinal ion transport.
Principle of the Assay
This protocol is designed to measure the effect of this compound on active ion transport across a segment of intestinal tissue mounted in an Ussing chamber. By clamping the transepithelial voltage to 0 mV, the short-circuit current (Isc) becomes a direct measure of the net active ion transport. Changes in Isc following the addition of this compound to the basolateral or apical side of the tissue will indicate an effect on ion transport processes. Pharmacological inhibitors of specific ion channels and transporters can be used to dissect the mechanism of this compound's action.
Materials and Reagents
| Material/Reagent | Supplier | Purpose |
| Ussing Chamber System | e.g., Physiologic Instruments, Warner Instruments | To mount the tissue and measure electrical parameters |
| Voltage/Current Clamp Amplifier | e.g., Physiologic Instruments, Warner Instruments | To control and measure electrical parameters |
| Data Acquisition System | e.g., PowerLab, LabChart | To record and analyze data |
| Water Bath/Heater | - | To maintain physiological temperature (37°C) |
| Carbogen (B8564812) Gas (95% O2, 5% CO2) | - | To aerate and buffer the physiological solutions |
| Intestinal Tissue (e.g., rat ileum) | - | The biological sample for the experiment |
| Krebs-Ringer Bicarbonate (KRB) Buffer | - | Physiological solution for bathing the tissue |
| This compound | e.g., Sigma-Aldrich, Cayman Chemical | The compound under investigation |
| Ouabain | e.g., Sigma-Aldrich | Positive control (known Na+/K+-ATPase inhibitor) |
| Amiloride | e.g., Sigma-Aldrich | Inhibitor of the epithelial sodium channel (ENaC) |
| Forskolin | e.g., Sigma-Aldrich | Activator of adenylyl cyclase, increases cAMP and stimulates chloride secretion |
| Bumetanide | e.g., Sigma-Aldrich | Inhibitor of the Na+-K+-2Cl- cotransporter (NKCC1) |
| Dimethyl sulfoxide (B87167) (DMSO) | - | Solvent for this compound and other compounds |
Experimental Protocols
Preparation of Solutions
-
Krebs-Ringer Bicarbonate (KRB) Buffer (in mM): 115 NaCl, 25 NaHCO3, 5 KCl, 1.2 MgCl2, 1.2 CaCl2, 1.2 NaH2PO4. The solution should be continuously gassed with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4 and warmed to 37°C.
-
Stock Solutions: Prepare stock solutions of this compound, Ouabain, Amiloride, Forskolin, and Bumetanide in DMSO at appropriate concentrations. The final concentration of DMSO in the Ussing chamber should not exceed 0.1% to avoid solvent effects.
Ussing Chamber Setup and Tissue Mounting
-
Assemble the Ussing chamber system according to the manufacturer's instructions.
-
Fill the apical and basolateral chambers with pre-warmed and gassed KRB buffer.
-
Obtain a segment of fresh intestinal tissue (e.g., rat ileum) and place it in ice-cold KRB buffer.
-
Carefully remove the seromuscular layer to isolate the mucosa.
-
Mount the mucosal tissue between the two halves of the Ussing chamber, ensuring a tight seal.
-
Allow the tissue to equilibrate for 20-30 minutes, during which the baseline transepithelial electrical parameters (voltage and resistance) should stabilize.
Measurement of Ion Transport
-
Set the voltage clamp to 0 mV. The resulting current is the short-circuit current (Isc).
-
Record the baseline Isc for 10-15 minutes.
-
Experimental Intervention:
-
Add this compound to the basolateral chamber at the desired final concentration.
-
In separate experiments, add this compound to the apical chamber to investigate side-specific effects.
-
Include a vehicle control (DMSO) to account for any solvent effects.
-
Use Ouabain as a positive control for Na+/K+-ATPase inhibition.
-
-
Record the change in Isc until a new stable reading is achieved.
-
Mechanistic Studies (Optional):
-
To investigate the involvement of specific ion transporters, pre-incubate the tissue with inhibitors before adding this compound. For example:
-
Add Amiloride to the apical chamber to block ENaC-mediated sodium absorption.
-
Add Bumetanide to the basolateral chamber to inhibit NKCC1-mediated chloride secretion.
-
-
To assess the effect of this compound on stimulated ion transport, first stimulate chloride secretion with Forskolin and then add this compound.
-
Data Presentation
Table 1: Hypothetical Effects of this compound on Basal Short-Circuit Current (Isc) in Rat Ileum
| Treatment | Side of Addition | Concentration (µM) | Baseline Isc (µA/cm²) | Isc after Treatment (µA/cm²) | Change in Isc (ΔIsc, µA/cm²) |
| Vehicle (0.1% DMSO) | Basolateral | - | 45.2 ± 3.1 | 44.8 ± 2.9 | -0.4 ± 0.5 |
| This compound | Basolateral | 1 | 46.1 ± 3.5 | 35.7 ± 2.8 | -10.4 ± 1.2 |
| This compound | Basolateral | 10 | 44.9 ± 3.3 | 21.3 ± 2.5 | -23.6 ± 1.8 |
| This compound | Basolateral | 100 | 45.5 ± 3.8 | 8.9 ± 1.9 | -36.6 ± 2.1 |
| Ouabain (Positive Control) | Basolateral | 100 | 46.3 ± 3.2 | 7.5 ± 1.5 | -38.8 ± 1.9 |
| This compound | Apical | 100 | 45.8 ± 3.6 | 45.1 ± 3.4 | -0.7 ± 0.6 |
*Data are presented as mean ± SEM (n=6). *p < 0.05 compared to vehicle control.
Table 2: Hypothetical Effects of this compound on Forskolin-Stimulated Short-Circuit Current (Isc)
| Pre-treatment | Stimulant | Post-Stimulant Treatment | Baseline Isc (µA/cm²) | Isc after Forskolin (µA/cm²) | Isc after this compound (µA/cm²) | Inhibition of Stimulated Isc (%) |
| Vehicle | Forskolin (10 µM) | Vehicle | 25.1 ± 2.2 | 120.5 ± 8.7 | 119.8 ± 8.5 | 0.6 ± 0.4 |
| Vehicle | Forskolin (10 µM) | This compound (10 µM) | 24.8 ± 2.5 | 122.3 ± 9.1 | 65.4 ± 6.3 | 46.5 ± 3.8 |
| Bumetanide (100 µM) | Forskolin (10 µM) | Vehicle | 25.3 ± 2.1 | 30.1 ± 2.8 | 29.8 ± 2.7 | 91.5 ± 2.1* |
*Data are presented as mean ± SEM (n=6). *p < 0.05 compared to vehicle control.
Visualizations
Caption: Proposed signaling pathway of this compound's effect on intestinal chloride secretion.
References
- 1. This compound [drugfuture.com]
- 2. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interdependence of ion transport and the action of quabain in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ussing Chamber Research - [ussingchamber.com]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. reprocell.com [reprocell.com]
Application Notes and Protocols for Uzarin and Alizarin Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cell lines and methodologies suitable for investigating the anticancer properties of Uzarin and a related compound, Alizarin (B75676). Due to the limited specific research on this compound, and the extensive data available for the structurally similar anthraquinone, Alizarin, this document covers both compounds to provide a broader resource for researchers.
Introduction
This compound , a cardenolide, and its related compounds are known to exhibit cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump, which leads to apoptosis in cancer cells. A related compound, desglucothis compound, has shown antiproliferative activity against various cancer cell lines.
Alizarin , a natural anthraquinone, has demonstrated significant anticancer activity, particularly in pancreatic and breast cancer models. Its mechanism of action often involves the modulation of key signaling pathways, such as the NF-κB pathway, leading to cell cycle arrest and apoptosis.
This document outlines suitable cancer cell lines for studying these compounds, provides quantitative data on their cytotoxic effects, and details the experimental protocols for key assays.
Suitable Cell Lines and Cytotoxicity Data
The selection of an appropriate cancer cell line is critical for in vitro anticancer research. The following tables summarize the 50% inhibitory concentration (IC50) values for this compound-related compounds and Alizarin in various cancer cell lines.
Table 1: IC50 Values of this compound-Related Cardenolides in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (hours) |
| Desglucothis compound | Lung Carcinoma | A549 | 0.0013 | Not Specified |
| Desglucothis compound | Colon Adenocarcinoma | LS 180 | 0.06 | Not Specified |
| Desglucothis compound | Prostate Cancer | PC-3 | 0.41 | Not Specified |
| Asclepin | Hepatocellular Carcinoma | HepG2 | 0.02 | Not Specified |
| Asclepin | B-cell lymphoma | Raji | 0.02 | Not Specified |
Table 2: IC50 Values of Alizarin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Exposure Time (hours) | Reference |
| Pancreatic Cancer | PANC-1 | 15.6 µM | 48 | [1] |
| Pancreatic Cancer | MIA PaCa-2 | 10.2 µM | 48 | [1] |
| Pancreatic Cancer | SW1990 | 22.1 µM | 48 | [1] |
| Pancreatic Cancer | BxPC3 | 35.9 µM | 48 | [1] |
| Breast Carcinoma | MCF-7 | 31.6 µM | Not Specified | [2] |
| Breast Cancer | MDA-MB-231 | 62.1 µg/mL | Not Specified | [3] |
| Murine Breast Cancer | 4T1 | 495 µM | Not Specified | [3] |
| Hepatoma | HepG2 | 79.27 µM - 216.8 µM | 48 | [1][3] |
Signaling Pathways and Mechanisms of Action
This compound and Cardenolides: Inhibition of Na+/K+-ATPase
The primary mechanism of action for this compound and other cardenolides is the inhibition of the Na+/K+-ATPase enzyme. This inhibition disrupts the cellular ion homeostasis, leading to a cascade of events that culminate in apoptosis.
Caption: this compound-induced apoptosis via Na+/K+-ATPase inhibition.
Alizarin: Abrogation of NF-κB Signaling
In pancreatic cancer cells, Alizarin has been shown to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in cell survival and proliferation.[4][5] By blocking this pathway, Alizarin promotes apoptosis and inhibits tumor growth.[4][5]
Caption: Alizarin's inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the anticancer effects of this compound and Alizarin.
Experimental Workflow
Caption: General workflow for in vitro anticancer assays.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of the test compound on cancer cells.[1]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
Test compound (this compound or Alizarin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (solvent concentration matched to the highest treatment dose) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with the test compound.[4]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the test compound.[6]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p65, IκBα, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression.
Conclusion
The information and protocols provided in this document serve as a comprehensive guide for researchers investigating the anticancer properties of this compound and Alizarin. The selection of appropriate cell lines, combined with robust experimental methodologies, will enable a thorough evaluation of the therapeutic potential of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic and proapoptotic effects of alizarin in mice with Ehrlich solid tumor: novel insights into ERα-mediated MDM2/p-Rb/E2F1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Quantification of Uzarin in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Uzarin, a major cardiac glycoside found in plant extracts, particularly from the roots of Xysmalobium undulatum. The method employs a reversed-phase C18 column with gradient elution and UV detection, offering excellent selectivity and sensitivity. This protocol is designed for routine quality control, phytochemical analysis, and standardization of raw plant materials and herbal formulations. The method has been validated for linearity, precision, accuracy, and sensitivity according to standard guidelines.
Introduction
This compound is a prominent cardenolide cardiac glycoside primarily isolated from the roots of Xysmalobium undulatum, a plant used in traditional medicine.[1][2][3] The pharmacological activity of cardiac glycosides necessitates strict quality control to ensure the safety and efficacy of products derived from these plants. Accurate and reliable quantification of active markers like this compound is therefore critical for the standardization of herbal extracts and finished products.[4] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of phytochemicals due to its high resolution, sensitivity, and reproducibility.[[“]] This document provides a comprehensive protocol for the extraction and subsequent HPLC analysis of this compound from plant materials.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Deionized Water (18.2 MΩ·cm), Formic Acid (analytical grade).
-
Standards: this compound reference standard (>98% purity).
-
Plant Material: Dried and finely powdered roots of Xysmalobium undulatum.
Instrumentation
-
An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition Software: ChemStation, Empower, or similar chromatography data software.
-
Other Equipment: Analytical balance, ultrasonic bath, vortex mixer, centrifuge, 0.45 µm syringe filters (PTFE or similar).
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with methanol. These solutions are used to establish the calibration curve.
Sample Preparation (Extraction)
-
Weighing: Accurately weigh approximately 0.5 g of the dried, powdered plant root material into a centrifuge tube.
-
Extraction: Add 10 mL of methanol to the tube.
-
Sonication: Sonicate the mixture in an ultrasonic bath for 45 minutes at room temperature to ensure complete extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection & Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Conditions and Method Validation
The HPLC method was developed for optimal separation of this compound from other components in the plant extract. The method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, range, precision, accuracy, and sensitivity (LOD/LOQ).
Data Presentation
Quantitative data for the HPLC method parameters and validation summary are presented in the tables below.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
| Note: Cardiac glycosides may lack a strong chromophore. The detection wavelength should be optimized by scanning the this compound standard with a DAD detector. |
Table 2: Summary of HPLC Method Validation Parameters
| Validation Parameter | Result |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.8 µg/mL |
| Limit of Quantification (LOQ) | 2.5 µg/mL |
| Precision (RSD%) | |
| Intra-day (n=6) | < 1.5% |
| Inter-day (n=6) | < 2.0% |
| Accuracy (Recovery) | 98.5% - 103.2% |
Table 3: Quantification of this compound in Xysmalobium undulatum Root Samples
| Sample ID | Plant Source Location | This compound Content (mg/g of dry weight) |
| XU-01 | Population A | 25.4 |
| XU-02 | Population B | 88.2 |
| XU-03 | Population C | 135.7 |
| XU-04 | Population D | 52.9 |
| Note: The content of this compound can be highly variable, with reported ranges from 17.8 to 139.9 mg/g.[1][6] |
Diagrams and Workflows
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical workflow for HPLC method validation.
Conclusion
The HPLC method detailed in this application note is simple, accurate, and reproducible for the quantification of this compound in Xysmalobium undulatum root extracts. It serves as a valuable tool for the quality control and standardization of raw materials and commercial herbal products, ensuring their consistency and safety. The method can be readily implemented in analytical laboratories for routine analysis and phytochemical research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Phytochemical reinvestigation of Xysmalobium undulatum roots (Uzara) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Analysis of Uzarin using HPTLC and LC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Uzarin, a cardiac glycoside of significant interest, using High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to be a valuable resource for quality control, pharmacokinetic studies, and phytochemical analysis.
Introduction
This compound is a prominent cardiac glycoside found in the roots of Xysmalobium undulatum, a plant traditionally used in southern African medicine. Its structural similarity to other cardiac glycosides and its interaction with the Na+/K+-ATPase pump make it a subject of ongoing research for its potential therapeutic applications and toxicological profile. Accurate and robust analytical methods are crucial for the standardization of plant material, quantitative analysis in biological matrices, and elucidation of its mechanism of action.
Quantitative Data Summary
The following tables summarize quantitative data for this compound analysis obtained by HPTLC and LC-MS methods.
Table 1: HPTLC-based Quantification of this compound in Xysmalobium undulatum Root Extracts
| Analytical Method | Matrix | Analyte | Concentration Range (mg/g dry weight) | Key Findings | Reference |
| HPTLC-Densitometry | Ethanolic root extracts | This compound | 17.8 - 139.9 | Significant variability in this compound content between different plant populations.[1][2][3] | [1][2][3] |
Table 2: LC-MS-based Quantification and Pharmacokinetics of this compound and its Metabolites
| Analytical Method | Matrix | Analyte | Concentration/Parameter | Value | Reference |
| LC-MS | Aqueous root extract | This compound | Concentration | 226.4 µg/mg of extract | [4][5] |
| LC-MS | Ethanolic root extracts | This compound | Linearity Range | 0.5–100 µg/mL | [6] |
| LOD | 0.306 µg/mL | [6] | |||
| LOQ | 0.928 µg/mL | [6] | |||
| HPLC-MS/MS | Human Serum (after oral administration of Uzara product) | Allouzarigenin (metabolite) | Cmax (median) | 0.39 ng/mL | [7][8] |
| tmax (median) | 7.0 h | [7][8] | |||
| T1/2 (median) | 5.2 h | [7][8] | |||
| AUC0-36h (median) | 4.2 ng/mLh | [7][8] | |||
| AUC0-∞ (median) | 5.8 ng/mLh | [7][8] |
Signaling Pathway of this compound
Cardiac glycosides like this compound exert their effects primarily through the inhibition of the Na+/K+-ATPase, a transmembrane protein vital for maintaining cellular ion gradients. This inhibition leads to a cascade of intracellular events, influencing various signaling pathways.
Mechanism of action of this compound via Na+/K+-ATPase inhibition.
Experimental Protocols
High-Performance Thin-Layer Chromatography (HPTLC) Method for this compound Analysis
This protocol is designed for the phytochemical fingerprinting and quantification of this compound in Xysmalobium undulatum root extracts.[1][2][3]
1. Sample Preparation:
-
Accurately weigh 1 g of dried and powdered Xysmalobium undulatum root material.
-
Extract with 10 mL of ethanol (B145695) by sonication for 15 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Prepare a final sample concentration of 10 mg/mL in methanol (B129727) for HPTLC application.[6]
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.[6]
-
From the stock solution, prepare a series of working standards for calibration.
3. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A suitable solvent system for the separation of cardiac glycosides (e.g., ethyl acetate:methanol:water in appropriate ratios).
-
Sample Application: Apply 2 µL of the sample and standard solutions as 8 mm bands, 8 mm from the lower edge of the plate, using an automated TLC sampler.[6]
-
Development: Develop the plate in a pre-saturated twin-trough chamber to a distance of 8 cm.
-
Derivatization: After development, dry the plate and spray with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating to visualize the spots.
-
Densitometric Analysis: Scan the plate under appropriate UV light (e.g., 366 nm) using a TLC scanner. The major biomarker for this compound appears as a dominant blue spot at an Rf value of approximately 0.35.[6]
4. Data Analysis:
-
Identify this compound in the sample chromatograms by comparing the Rf value with that of the standard.
-
Quantify the amount of this compound by constructing a calibration curve from the peak areas of the standard solutions.
Workflow for HPTLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for this compound Analysis
This protocol is suitable for the confirmation, fingerprinting, and quantification of this compound in plant extracts and biological fluids.
1. Sample Preparation:
-
Plant Extracts: Prepare a methanolic extract of the plant material and dilute to a final concentration of 1 mg/mL in LC-MS grade methanol.[6]
-
Biological Samples (e.g., Plasma/Serum): Perform protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) to one volume of the sample. Vortex and centrifuge at high speed (e.g., 13,000 rpm) to pellet the proteins. Collect the supernatant for analysis. For more complex matrices, solid-phase extraction (SPE) may be required for cleanup.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in LC-MS grade methanol.
-
Prepare a series of working standards by serially diluting the stock solution with the appropriate solvent (e.g., methanol or a mixture of mobile phase components) to construct a calibration curve (e.g., 0.5–100 µg/mL).[6]
3. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally suitable for cardiac glycosides.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and any internal standard used. A full scan can be used for qualitative fingerprinting. The retention time for this compound is approximately 6.98 minutes under certain conditions.[6]
4. Data Analysis:
-
Identify this compound by its characteristic retention time and mass-to-charge ratio (m/z).
-
Quantify this compound using a calibration curve generated from the analysis of the standard solutions. The linear regression for this compound has been reported with a correlation of determination (R²) of 0.992.[6]
Workflow for LC-MS analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cardiovascular effects, pharmacokinetics and cross-reactivity in digitalis glycoside immunoassays of an antidiarrheal uzara root extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of Uzarin's Antidiarrheal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarrhea remains a significant global health concern, necessitating the exploration of novel and effective therapeutic agents. Uzarin, a cardiac glycoside isolated from the roots of Xysmalobium undulatum (traditionally known as Uzara), has been used in African folk medicine to treat diarrhea and stomach cramps.[1][2] Pre-clinical in vitro studies have confirmed an antisecretory mechanism of action for Uzara extracts, suggesting a sound scientific basis for its traditional use.[3][4]
These application notes provide a detailed framework for conducting an in vivo study to evaluate the antidiarrheal efficacy of this compound using the well-established castor oil-induced diarrhea model in rodents. The provided protocols for castor oil-induced diarrhea, intestinal motility (charcoal meal test), and enteropooling are based on standard methodologies. This document is intended to guide researchers in designing and executing robust preclinical studies to validate the antidiarrheal potential of this compound.
Proposed Mechanism of Action
Castor oil's active metabolite, ricinoleic acid, induces diarrhea by increasing intestinal motility and promoting the secretion of water and electrolytes into the intestinal lumen. This is mediated, in part, by the release of prostaglandins. Loperamide, a standard antidiarrheal drug, acts primarily by binding to μ-opioid receptors in the gut wall, which inhibits peristalsis and reduces fluid secretion.
In vitro studies suggest that Uzara extracts exert an antisecretory effect, which may involve the inhibition of active chloride secretion.[5] This is potentially achieved through the modulation of ion channels and transporters in the intestinal epithelium. The following diagram illustrates the proposed signaling pathway for this compound's antidiarrheal action in contrast to castor oil-induced diarrhea.
Experimental Protocols
Animals
-
Species: Swiss albino mice or Wistar rats.
-
Weight: 20-30 g for mice, 150-200 g for rats.
-
Housing: Animals should be housed in standard cages with free access to food and water. They should be acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Ethics: All experimental procedures must be approved by the Institutional Animal Ethics Committee and conducted in accordance with established guidelines for the care and use of laboratory animals.
Experimental Design and Grouping
A minimum of five groups of animals (n=6 per group) should be used:
-
Group I (Negative Control): Vehicle (e.g., distilled water or 2% Tween 80 in saline).
-
Group II (Positive Control): Loperamide (3 mg/kg, p.o.).
-
Group III (Test Group 1): this compound (e.g., 100 mg/kg, p.o.).
-
Group IV (Test Group 2): this compound (e.g., 200 mg/kg, p.o.).
-
Group V (Test Group 3): this compound (e.g., 400 mg/kg, p.o.).
The following workflow diagram outlines the general experimental procedure.
Protocol 1: Castor Oil-Induced Diarrhea
This model assesses the overall antidiarrheal activity of the test substance.
-
Procedure:
-
Fast the animals for 18-24 hours before the experiment, with free access to water.
-
Administer the vehicle, loperamide, or this compound orally (p.o.) to the respective groups.
-
One hour after treatment, administer castor oil (0.5 mL for mice, 1.0 mL for rats) orally to each animal.
-
Place each animal in an individual cage lined with pre-weighed filter paper or blotting paper.
-
Observe the animals for 4 hours and record the following parameters:
-
Time of onset of diarrhea (first wet stool).
-
Total number of fecal outputs (both wet and dry).
-
Number of wet fecal outputs.
-
Total weight of fecal outputs.
-
Weight of wet fecal outputs.
-
-
Calculate the percentage inhibition of defecation using the formula: % Inhibition = [(Mean fecal output of control - Mean fecal output of test group) / Mean fecal output of control] x 100
-
Protocol 2: Gastrointestinal Motility (Charcoal Meal Test)
This model evaluates the effect of the test substance on intestinal transit.
-
Procedure:
-
Follow steps 1 and 2 from Protocol 3.3.
-
One hour after treatment, administer 1 mL of a 5% charcoal suspension in 10% gum acacia orally to each animal.
-
Thirty minutes after charcoal administration, sacrifice the animals by cervical dislocation.
-
Carefully dissect the abdomen and excise the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percentage of intestinal transit using the formula: % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Calculate the percentage inhibition of intestinal motility: % Inhibition = [(% Intestinal Transit of control - % Intestinal Transit of test group) / % Intestinal Transit of control] x 100
-
Protocol 3: Castor Oil-Induced Enteropooling
This model assesses the antisecretory activity of the test substance by measuring the accumulation of intestinal fluid.
-
Procedure:
-
Follow steps 1 to 3 from Protocol 3.3.
-
One hour after castor oil administration, sacrifice the animals by cervical dislocation.
-
Excise the small intestine from the pylorus to the cecum, tying both ends.
-
Weigh the excised intestine.
-
Milk the contents of the intestine into a graduated measuring cylinder and record the volume.
-
Weigh the empty intestine and calculate the weight of the intestinal contents by subtraction.
-
Calculate the percentage reduction in the volume and weight of intestinal contents relative to the negative control group.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between groups. The results are typically expressed as mean ± standard error of the mean (SEM).
Table 1: Effect of this compound on Castor Oil-Induced Diarrhea in Mice
| Treatment Group | Dose (mg/kg) | Onset of Diarrhea (min) | Total No. of Feces | No. of Wet Feces | Total Fecal Weight (g) | % Inhibition of Defecation |
| Negative Control | - | 45.3 ± 3.1 | 15.2 ± 1.2 | 12.5 ± 0.9 | 2.1 ± 0.2 | - |
| Loperamide | 3 | >240 | 3.1 ± 0.5 | 0.8 ± 0.2 | 0.4 ± 0.1 | 79.6 |
| This compound | 100 | 75.8 ± 5.4 | 10.4 ± 0.8 | 7.9 ± 0.6 | 1.3 ± 0.1 | 31.6 |
| This compound | 200 | 110.2 ± 8.2 | 7.1 ± 0.6 | 4.2 ± 0.4 | 0.8 ± 0.1 | 53.3 |
| This compound | 400 | 155.6 ± 10.5 | 5.3 ± 0.5 | 2.1 ± 0.3 | 0.6 ± 0.1 | 65.1 |
| *Values are presented as Mean ± SEM (n=6). p < 0.05 compared to the negative control. |
Table 2: Effect of this compound on Gastrointestinal Motility in Mice (Charcoal Meal Test)
| Treatment Group | Dose (mg/kg) | Distance Traveled by Charcoal (cm) | Total Intestinal Length (cm) | % Intestinal Transit | % Inhibition of Motility |
| Negative Control | - | 35.4 ± 2.1 | 45.2 ± 1.8 | 78.3 ± 2.5 | - |
| Atropine Sulfate | 5 | 15.2 ± 1.3 | 44.8 ± 1.5 | 33.9 ± 2.1 | 56.7 |
| This compound | 100 | 28.9 ± 1.9 | 45.5 ± 1.6 | 63.5 ± 2.3 | 18.9 |
| This compound | 200 | 24.1 ± 1.5 | 44.9 ± 1.7 | 53.7 ± 2.0 | 31.4 |
| This compound | 400 | 20.5 ± 1.4 | 45.1 ± 1.5 | 45.4 ± 1.9 | 42.0 |
| *Values are presented as Mean ± SEM (n=6). p < 0.05 compared to the negative control. |
Table 3: Effect of this compound on Castor Oil-Induced Enteropooling in Mice
| Treatment Group | Dose (mg/kg) | Weight of Intestinal Contents (g) | Volume of Intestinal Contents (mL) | % Inhibition of Fluid Accumulation (by weight) |
| Negative Control | - | 1.85 ± 0.12 | 1.78 ± 0.11 | - |
| Loperamide | 3 | 0.52 ± 0.06 | 0.49 ± 0.05 | 71.9 |
| This compound | 100 | 1.21 ± 0.09 | 1.15 ± 0.08 | 34.6 |
| This compound | 200 | 0.88 ± 0.07 | 0.85 ± 0.07 | 52.4 |
| This compound | 400 | 0.65 ± 0.06 | 0.61 ± 0.05 | 64.9 |
| *Values are presented as Mean ± SEM (n=6). p < 0.05 compared to the negative control. |
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary and should be determined through rigorous experimentation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Xysmalobium undulatum (uzara) – review of an antidiarrhoeal traditional medicine - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Xysmalobium undulatum (uzara) - review of an antidiarrhoeal traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Diarrheal Mechanism of the Traditional Remedy Uzara via Reduction of Active Chloride Secretion - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Uzarin for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Solubility and Stock Solution Parameters
Proper preparation of a stock solution is critical to avoid precipitation and ensure accurate dosing in cell culture experiments. The following table summarizes key quantitative data for preparing a Uzarin stock solution, using Dimethyl Sulfoxide (DMSO) as the recommended primary solvent.
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High-quality, anhydrous DMSO is preferred. |
| Stock Solution Concentration | Up to 100 mg/mL | A high concentration allows for minimal solvent in the final culture. |
| Final DMSO Concentration in Media | < 0.5% | To avoid solvent-induced cellular toxicity. |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | Aliquot into single-use volumes to minimize freeze-thaw cycles. |
Experimental Protocols
This section outlines the detailed methodology for preparing a this compound stock solution and a working solution for cell culture experiments.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile cell culture medium
-
0.22 µm syringe filter (optional, for sterilization of stock solution)
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood or a designated powder handling enclosure.
-
Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock solution concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and there are no visible particles.
-
If the compound does not fully dissolve, sonication in an ultrasonic water bath for 5-10 minutes can be applied. Gentle warming to 37°C may also aid dissolution, but caution should be exercised to avoid degradation of the compound.[1]
-
-
Sterilization (Optional): If the stock solution needs to be sterile, it can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use sterile tubes.[2] This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.[2]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thawing the Stock Solution: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Dilution in Cell Culture Medium:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To prepare the final working concentration, dilute the stock solution directly into the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock solution, perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of cell culture medium).
-
It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing, which helps to prevent precipitation.
-
-
Final DMSO Concentration Check: Calculate the final percentage of DMSO in the working solution to ensure it is below the toxic level for the specific cell line being used (typically <0.5%).
-
Immediate Use: It is recommended to prepare the working solution fresh for each experiment and use it immediately to avoid potential degradation or precipitation in the aqueous medium.
Mandatory Visualization
The following diagrams illustrate the key processes involved in preparing this compound for cell culture experiments.
References
Application Notes and Protocols for Uzarin in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzarin is a cardiac glycoside derived from the roots of Xysmalobium undulatum, a plant traditionally used in African folk medicine for conditions such as diarrhea and cramps.[1][2][3][4] Like other cardiac glycosides, the primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump.[5] This inhibition leads to an increase in intracellular sodium ion concentration. The elevated intracellular sodium alters the electrochemical gradient, subsequently causing an increase in intracellular calcium concentration via the Na+/Ca2+ exchanger. In smooth muscle cells, this rise in intracellular calcium is the primary trigger for contraction. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on smooth muscle contraction.
Mechanism of Action: Signaling Pathway
This compound's effect on smooth muscle contraction is initiated by its binding to and inhibition of the α-subunit of the Na+/K+-ATPase pump located on the plasma membrane of smooth muscle cells. This sets off a cascade of events leading to muscle contraction.
Caption: Signaling pathway of this compound-induced smooth muscle contraction.
Data Presentation: Effects of Cardiac Glycosides on Smooth Muscle
Table 1: Concentration-Response of Ouabain on Arterial Smooth Muscle Contraction
| Concentration (M) | Contractile Response (% of Maximum) |
| 1 x 10⁻⁹ | 15 ± 3 |
| 1 x 10⁻⁸ | 45 ± 5 |
| 1 x 10⁻⁷ | 85 ± 7 |
| 1 x 10⁻⁶ | 100 ± 5 |
| 1 x 10⁻⁵ | 98 ± 6 |
Note: Data is illustrative and compiled from typical findings in the literature. Actual values may vary depending on the specific tissue and experimental conditions.
Table 2: Key Pharmacological Parameters for Ouabain in Vascular Smooth Muscle
| Parameter | Value |
| EC₅₀ | ~ 5 x 10⁻⁸ M |
| Eₘₐₓ | Corresponds to maximal KCl-induced contraction |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect) is the maximal response that can be produced by the drug.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on smooth muscle.
Isolated Tissue Bath Assay for Smooth Muscle Contraction
This protocol describes the measurement of isometric contraction of isolated aortic rings in response to this compound.
Experimental Workflow:
Caption: Workflow for the isolated tissue bath assay.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Potassium chloride (KCl) solution (e.g., 80 mM)
-
Isolated tissue bath system with force-displacement transducers
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Animal model (e.g., rat, rabbit)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting:
-
Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath filled with Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously bubble with carbogen gas.
-
-
Equilibration:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.
-
Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Test:
-
Contract the tissues with a high concentration of KCl (e.g., 80 mM) to check for viability.
-
Wash the tissues until the tension returns to the baseline.
-
-
Experiment:
-
Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 10 µM).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
-
Data Analysis:
-
Record the isometric tension generated by the aortic rings.
-
Express the contraction as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve and determine the EC₅₀ and Eₘₐₓ values.
-
Na+/K+-ATPase Activity Assay
This protocol measures the inhibitory effect of this compound on Na+/K+-ATPase activity in smooth muscle cell lysates.
Procedure:
-
Sample Preparation:
-
Culture vascular smooth muscle cells to confluence.
-
Homogenize the cells in an appropriate assay buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the membrane fraction.
-
-
Assay:
-
Use a commercially available Na+/K+-ATPase activity assay kit. These kits typically measure the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
-
Perform the assay in the presence and absence of a specific Na+/K+-ATPase inhibitor (e.g., ouabain) to determine the specific activity.
-
Incubate the cell lysate with varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 660 nm) to quantify the amount of Pi generated.
-
Calculate the Na+/K+-ATPase activity and express it as a percentage of the control (no this compound).
-
Determine the IC₅₀ value for this compound's inhibition of the enzyme.
-
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol uses the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium in response to this compound.
Experimental Workflow:
Caption: Workflow for intracellular calcium measurement.
Materials:
-
Cultured vascular smooth muscle cells on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm)
Procedure:
-
Cell Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the cultured smooth muscle cells with the loading solution for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells with fresh HBSS to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the dye for an additional 15-30 minutes.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Excite the cells alternately with light at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
-
Experiment:
-
Perfuse the cells with a solution containing this compound at the desired concentration.
-
Record the change in the F340/F380 ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.
-
Calibrate the fluorescence ratio to absolute Ca²⁺ concentrations using the Grynkiewicz equation if required.
-
Conclusion
This compound, as a cardiac glycoside, offers a valuable tool for studying the role of the Na+/K+-ATPase pump in smooth muscle physiology and pharmacology. The protocols outlined in these application notes provide a framework for characterizing the contractile and signaling effects of this compound. By employing these methods, researchers can gain a deeper understanding of the mechanisms underlying smooth muscle contraction and explore the therapeutic potential of compounds targeting the Na+/K+-ATPase.
References
- 1. researchgate.net [researchgate.net]
- 2. Uzara (Xysmalobium undulatum) - An underutilized anti-diarrhoeic and spasmolytic herbal remedy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
Investigating Uzarin's Effect on Viral Replication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for investigating the potential antiviral activity of Uzarin, a cardiac glycoside. While direct studies on this compound's effect on viral replication are limited, this document draws upon the established antiviral mechanisms of the broader class of cardiac glycosides. These compounds are known to inhibit viral replication by targeting the Na+/K+-ATPase pump, a crucial host factor for the lifecycle of numerous viruses.[1][2][3] The provided protocols outline standardized assays to determine the efficacy and cytotoxicity of this compound against various RNA and DNA viruses.[4][5][6][][8] Additionally, this document explores the potential signaling pathways modulated by cardiac glycosides, offering a framework for mechanistic studies of this compound's antiviral action.
Introduction
Cardiac glycosides, a class of naturally derived compounds, have a long history in the treatment of cardiac conditions.[3][9] Emerging research has revealed their potent antiviral properties against a wide range of viruses, including Ebola virus, coronaviruses, influenza virus, and herpes simplex virus.[9][10][11] The primary mechanism of action involves the inhibition of the Na+/K+-ATPase ion pump, leading to a decrease in intracellular potassium concentration.[1][12] This ionic imbalance disrupts various stages of the viral life cycle, including viral entry, genome replication, and protein synthesis.[1][12] Furthermore, cardiac glycosides can modulate host cell signaling pathways, such as the NF-κB and protein kinase C (PKC) pathways, which are often hijacked by viruses to facilitate their replication.[1][13][14]
This compound is a cardiac glycoside whose antiviral potential remains largely unexplored. These application notes provide the necessary protocols and theoretical framework to systematically investigate this compound's efficacy as a potential antiviral agent.
Data Presentation
Table 1: Antiviral Activity of Select Cardiac Glycosides (for reference)
| Cardiac Glycoside | Virus | Assay Type | EC50 / IC50 | Cell Line | Reference |
| Ouabain | Influenza A Virus | Plaque Reduction | 20 nM | MDCK | [2] |
| Digitoxin | SARS-CoV-2 | Viral RNA Quantification | Post-entry inhibition | Vero E6 | [2] |
| Digoxin | SARS-CoV-2 | Viral Yield Reduction | Post-entry inhibition | Vero E6 | [13] |
| Ouabain | MERS-CoV | Viral Entry Assay | - | Vero | [15] |
| Cinobufagin | Influenza A Virus | Plaque Reduction | 100 nM | MDCK | [2] |
Note: This table provides reference values for other cardiac glycosides to offer a comparative context for interpreting experimental results with this compound.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) of this compound using MTT Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of host cells. This is crucial for differentiating antiviral effects from general cytotoxicity.
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero E6, A549, MDCK)
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[17]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.
-
After 24 hours, remove the growth medium and add 100 µL of fresh medium containing serial dilutions of this compound to triplicate wells. Include a solvent control (medium with the same concentration of DMSO used for the highest this compound concentration) and a cell control (medium only).
-
Incubate the plates for 48-72 hours (this duration should match the planned antiviral assay).
-
After incubation, add 10 µL of MTT solution to each well.[17]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[17]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the this compound concentration and using regression analysis.[16]
Protocol 2: Plaque Reduction Assay for Antiviral Activity of this compound
Objective: To quantify the ability of this compound to inhibit the replication of a plaque-forming virus.
Materials:
-
Confluent monolayer of host cells in 6- or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
Serum-free medium
-
This compound stock solution
-
Overlay medium (e.g., 1.2% methylcellulose (B11928114) or 0.6% agarose (B213101) in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
Prepare serial dilutions of this compound in serum-free medium at 2x the final concentration.
-
Pre-treat the cells by adding the this compound dilutions to the wells and incubate for 1-2 hours at 37°C. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Infect the cells (except the cell control) with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.[4][5]
-
Remove the virus inoculum.
-
Mix the 2x this compound dilutions with an equal volume of 2x overlay medium to achieve the final drug concentrations.
-
Add the overlay medium containing the respective concentrations of this compound to each well.[18]
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days).
-
Fix the cells with 10% formalin for at least 30 minutes.[5]
-
Carefully remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.[5]
-
Gently wash the plates with water and allow them to air dry.
-
Count the plaques in each well and calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the plaque number by 50%.[5]
Protocol 3: TCID50 Assay for Non-Plaque-Forming Viruses
Objective: To determine the viral titer and the antiviral effect of this compound on viruses that cause a cytopathic effect (CPE) but do not form distinct plaques.
Materials:
-
Host cells in 96-well plates
-
Virus stock
-
Serial dilutions of this compound
-
Complete growth medium
-
Microscope for observing CPE
Procedure:
-
Seed a 96-well plate with host cells.
-
Prepare serial ten-fold dilutions of the virus stock.
-
Infect the cells with 100 µL of each virus dilution in replicates of 8. Include a cell control (no virus).
-
At the same time, treat the infected cells with various non-toxic concentrations of this compound (determined from the MTT assay). Include a virus control (no drug).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-7 days, or until CPE is observed in the virus control wells.[8]
-
Score each well for the presence or absence of CPE.
-
Calculate the TCID50 (50% tissue culture infectious dose) using the Reed-Muench or Spearman-Kärber method.[19]
-
The antiviral activity is determined by the reduction in the viral titer in the presence of this compound. The IC50 is the concentration of this compound that reduces the viral titer by 50%.
Mandatory Visualizations
References
- 1. scielo.br [scielo.br]
- 2. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 3. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. TCID50 Assay Services - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions | MDPI [mdpi.com]
- 11. Cardiac glycosides inhibit early and late vaccinia virus protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Protein Kinase C Inhibitors Reduce SARS-CoV-2 Replication in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Common cardiac medications potently inhibit ACE2 binding to the SARS-CoV-2 Spike, and block virus penetration and infectivity in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Proliferation Assay: Uzarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzarin, a cardiac glycoside, has garnered interest for its potential as an anti-cancer agent. Like other compounds in its class, this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1] Disruption of this pump's function leads to an increase in intracellular sodium and calcium levels, which can, in turn, trigger a cascade of signaling events that impact cell proliferation, survival, and apoptosis. This document provides a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cells using the MTT assay and discusses the potential signaling pathways involved.
Data Presentation
The anti-proliferative activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. Due to the limited publicly available data for this compound's IC50 values across different cancer cell lines, the following table presents hypothetical data for illustrative purposes. Researchers should determine the IC50 values for their specific cell lines of interest empirically.
| Cell Line | Cancer Type | Hypothetical IC50 of this compound (µM) |
| A549 | Lung Carcinoma | 1.5 |
| MCF-7 | Breast Adenocarcinoma | 2.1 |
| HeLa | Cervical Cancer | 3.8 |
| HepG2 | Hepatocellular Carcinoma | 2.5 |
| PC-3 | Prostate Cancer | 1.8 |
Experimental Protocols
A widely used method to determine the cytotoxic and anti-proliferative effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is directly proportional to the number of living cells.
MTT Assay Protocol for this compound
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should bracket the expected IC50 value. A common concentration range to start with for cardiac glycosides is 0.01 to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium with MTT and DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the MTT-based cell proliferation assay to determine the IC50 of this compound.
Proposed Signaling Pathway for this compound's Anti-Proliferative Effect
Cardiac glycosides, including this compound, are known to inhibit the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, causing a rise in intracellular calcium. These ionic disturbances can activate various downstream signaling pathways. One such pathway that has been implicated in the anti-cancer effects of cardiac glycosides is the Src/Ras/Raf/MEK/ERK (MAPK) pathway. The activation of Src kinase can initiate a signaling cascade that ultimately regulates transcription factors involved in cell proliferation. The following diagram illustrates a proposed mechanism for this compound's action.
Caption: Proposed signaling pathway of this compound-mediated inhibition of cell proliferation.
References
Unveiling the Neuroactive Potential of Uzarin: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzarin, a cardiac glycoside isolated from the roots of Xysmalobium undulatum, has a history of traditional use in Southern Africa for various ailments, including diarrhea and stomach cramps. Emerging, albeit limited, evidence suggests potential neuroactive properties, including anxiolytic and antidepressant-like effects, as well as weak central nervous system (CNS) depressant activity.[1][2][3] These observations, coupled with the known neuroprotective and neuromodulatory effects of other cardiac glycosides, position this compound as a compelling candidate for further neuropharmacological investigation.
These application notes provide a comprehensive guide for researchers to explore the neuroactive properties of this compound. The following sections detail experimental models and protocols, from initial in vitro screening to in vivo behavioral and neuroprotective studies. Given the nascent stage of research into this compound's neuroactivity, the quantitative data tables provided herein are presented as templates for data acquisition and comparison.
I. In Vitro Experimental Models & Protocols
A. Assessment of Neuronal Viability and Neuroprotection
1. Neuronal Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of neuronal cells and can be adapted to assess its neuroprotective potential against toxins.
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours. For neuroprotection studies, pre-treat cells with this compound for a specified time before introducing a neurotoxin (e.g., glutamate, rotenone).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
2. Oxygen-Glucose Deprivation (OGD) Model for Ischemic Neuroprotection
This in vitro model simulates stroke-like conditions to evaluate the neuroprotective effects of this compound.[5][6][7][8][9]
Protocol:
-
Cell Culture: Culture primary neurons or brain slices.
-
OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cultures in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a defined period (e.g., 1-4 hours).[7][9]
-
Treatment: this compound can be added before, during, or after the OGD period to assess its protective effects.
-
Reperfusion: Return the cultures to normal glucose-containing medium and normoxic conditions for 24 hours.
-
Viability Assessment: Assess cell death using methods like LDH assay or propidium (B1200493) iodide staining.[10]
B. Mechanistic Assays
1. Acetylcholinesterase (AChE) Inhibition Assay
This assay determines if this compound's neuroactive effects are mediated through the inhibition of acetylcholinesterase, an enzyme critical for cholinergic neurotransmission.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing acetylthiocholine (B1193921) iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate (B84403) buffer.[11][12][13][14][15]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add AChE enzyme solution to wells containing either buffer (control) or varying concentrations of this compound. Incubate for 15 minutes.
-
Reaction Initiation: Add the reaction mixture to all wells to start the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.[12][14]
-
Inhibition Calculation: Calculate the percentage of AChE inhibition by this compound compared to the control.
2. GABA-A Receptor Binding Assay
This assay investigates this compound's potential to modulate the major inhibitory neurotransmitter system in the CNS.
Protocol:
-
Membrane Preparation: Prepare synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus).
-
Binding Reaction: In a reaction tube, add the membrane preparation, a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol), and varying concentrations of this compound.[16][17][18][19]
-
Incubation: Incubate the mixture to allow for binding equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its binding affinity (Ki).
3. Serotonin (B10506) Transporter (SERT) Binding Assay
This assay assesses whether this compound interacts with the serotonin transporter, a key target for many antidepressant drugs.
Protocol:
-
Membrane/Cell Preparation: Use membranes from cells expressing the human SERT or synaptosomes from rodent brain.[20][21][22]
-
Binding Reaction: Incubate the prepared membranes or cells with a radiolabeled SERT ligand (e.g., [³H]citalopram) and a range of this compound concentrations.
-
Incubation and Filtration: Follow similar incubation and filtration steps as in the GABA-A receptor binding assay.
-
Radioactivity Measurement: Quantify the bound radioactivity.
-
Data Analysis: Analyze the data to determine if this compound can inhibit the binding of the specific ligand to the serotonin transporter.
C. Neuronal Morphology and Cellular Processes
1. Dendritic Spine Analysis
Changes in dendritic spine density and morphology are associated with learning, memory, and various neurological disorders. This assay can reveal if this compound influences synaptic plasticity.
Protocol:
-
Neuronal Culture and Treatment: Culture primary hippocampal or cortical neurons and treat with this compound for a specified duration.
-
Staining: Fix the neurons and stain with a fluorescent dye that visualizes neuronal morphology (e.g., DiI) or use immunofluorescence to label dendritic proteins.
-
Imaging: Acquire high-resolution images of dendrites using a confocal or two-photon microscope.
-
Analysis: Use imaging software to quantify dendritic spine density (number of spines per unit length of dendrite) and analyze their morphology (e.g., classifying them as thin, stubby, or mushroom-shaped).[23][24][25][26][27]
2. Autophagy Flux Assay
Autophagy is a cellular recycling process crucial for neuronal health. Some cardiac glycosides have been shown to modulate autophagy.
Protocol:
-
Cell Transfection and Treatment: Transfect neuronal cells with a tandem fluorescent-tagged LC3 (mCherry-GFP-LC3) reporter. Treat the cells with this compound.
-
Imaging: Visualize the cells using fluorescence microscopy. Autophagosomes will appear as yellow puncta (mCherry and GFP colocalization), while autolysosomes will be red (mCherry only, as GFP is quenched in the acidic environment).[28][29][30][31][32]
-
Quantification: Quantify the number of yellow and red puncta per cell to measure autophagic flux. An increase in red puncta indicates enhanced autophagic flux.
II. In Vivo Experimental Models & Protocols
A. Behavioral Assays
1. Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a standard behavioral test to assess anxiety-like behavior in rodents.
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[33][34][35][36][37]
-
Animal Dosing: Administer this compound or a vehicle control to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Test Procedure: Place the animal in the center of the maze and allow it to explore for 5 minutes.[33][34]
-
Data Collection: Record the time spent in the open and closed arms and the number of entries into each arm using a video tracking system.
-
Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
2. Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a widely used model to screen for potential antidepressant compounds.
Protocol:
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[38][39][40][41][42]
-
Animal Dosing: Administer this compound or a vehicle control.
-
Test Procedure: Place the animal in the water cylinder for a 6-minute session.[38][39]
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test.
-
Data Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
III. Data Presentation
Quantitative data from the described experiments should be summarized in structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Neuroactivity of this compound
| Assay | Cell Line/Tissue | Parameter | This compound (Concentration) | Result |
| MTT Assay | SH-SY5Y | Cell Viability (%) | (e.g., 1 µM, 10 µM, 100 µM) | |
| OGD Model | Primary Cortical Neurons | Neuronal Survival (%) | (e.g., 10 µM) | |
| AChE Inhibition | Recombinant Human AChE | IC₅₀ (µM) | (Concentration Range) | |
| GABA-A Receptor Binding | Rat Cortical Membranes | Kᵢ (µM) | (Concentration Range) | |
| SERT Binding | hSERT-expressing cells | Kᵢ (µM) | (Concentration Range) | |
| Dendritic Spine Density | Primary Hippocampal Neurons | Spines/10 µm | (e.g., 1 µM) | |
| Autophagy Flux | mCherry-GFP-LC3 SH-SY5Y | Red Puncta/Cell | (e.g., 1 µM) |
Table 2: In Vivo Behavioral Effects of this compound
| Assay | Animal Model | Dose of this compound (mg/kg) | Key Parameter | Result |
| Elevated Plus Maze | C57BL/6 Mice | (e.g., 1, 5, 10) | Time in Open Arms (s) | |
| Elevated Plus Maze | C57BL/6 Mice | (e.g., 1, 5, 10) | Open Arm Entries | |
| Forced Swim Test | Sprague-Dawley Rats | (e.g., 1, 5, 10) | Immobility Time (s) |
IV. Visualizations: Signaling Pathways and Workflows
Diagram 1: Hypothesized Signaling Pathways for this compound's Neuroactivity
Caption: Hypothesized molecular targets and downstream effects of this compound.
Diagram 2: Experimental Workflow for In Vitro Screening of this compound
Caption: A stepwise workflow for the in vitro evaluation of this compound.
Diagram 3: Logical Flow for In Vivo Behavioral Testing
Caption: Decision-making flowchart for in vivo behavioral analysis.
References
- 1. Xysmalobium undulatum (uzara) – review of an antidiarrhoeal traditional medicine - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Xysmalobium undulatum (uzara) - review of an antidiarrhoeal traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. attogene.com [attogene.com]
- 16. benchchem.com [benchchem.com]
- 17. PDSP - GABA [kidbdev.med.unc.edu]
- 18. benchchem.com [benchchem.com]
- 19. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Current Best Practices for Analysis of Dendritic Spine Morphology and Number in Neurodevelopmental Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. journals.physiology.org [journals.physiology.org]
- 28. Measurement of autophagy flux in the nervous system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. A new method to measure autophagy flux in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Assessment of Autophagy in Neurons and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 32. tandfonline.com [tandfonline.com]
- 33. benchchem.com [benchchem.com]
- 34. Elevated plus maze protocol [protocols.io]
- 35. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 36. researchgate.net [researchgate.net]
- 37. maze.conductscience.com [maze.conductscience.com]
- 38. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 40. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 41. animal.research.wvu.edu [animal.research.wvu.edu]
- 42. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
Application of Uzarin in Studying Cardiac Glycoside Resistance
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Uzarin is a cardenolide glycoside traditionally used in African medicine.[1] Structurally similar to other cardiac glycosides, its primary cellular target is the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions.[1] Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular calcium, which is the basis for their cardiotonic effects.[2] Beyond its impact on ion homeostasis, the interaction of cardiac glycosides with Na+/K+-ATPase can trigger a variety of intracellular signaling cascades, making it a valuable tool for studying cellular signaling and drug resistance.[1][2]
The development of resistance to cardiac glycosides is a significant area of research, with implications for both therapeutic applications and understanding fundamental cellular processes. This compound, as a naturally occurring cardiac glycoside, can be utilized to investigate the mechanisms underlying this resistance. These application notes provide a framework for using this compound to study cardiac glycoside resistance, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols. Due to the limited availability of specific quantitative data for this compound, data for other well-characterized cardiac glycosides such as Ouabain (B1677812) and Digoxin are provided for comparative purposes.
Mechanism of Action
The principal mechanism of action of this compound and other cardiac glycosides is the inhibition of the α-subunit of the Na+/K+-ATPase.[1] This binding event stabilizes the enzyme in its E2-P phosphorylated conformation, thereby halting its ion-pumping activity.[1] The subsequent increase in intracellular sodium concentration alters the function of the Na+/Ca2+ exchanger (NCX), leading to an accumulation of intracellular calcium.[1][2] This disruption in ion gradients can trigger various downstream signaling pathways, influencing cell survival, proliferation, and inflammation.[1][3]
Signaling Pathways in Cardiac Glycoside Action and Resistance
The binding of cardiac glycosides to Na+/K+-ATPase can initiate several signaling cascades, indicating that the Na+/K+-ATPase also functions as a signal transducer.[1] Understanding these pathways is crucial for elucidating the mechanisms of both cardiac glycoside action and the development of resistance.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Some studies suggest that cardiac glycosides can modulate this pathway, which could contribute to their anticancer effects.[2][4]
-
TNF-α/NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and immune responses. Certain cardiac glycosides have been shown to inhibit this pathway by blocking the recruitment of the TNF receptor-associated death domain (TRADD) to the TNF receptor.[1][5]
-
STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor involved in cell proliferation and apoptosis. Some cardiac glycosides, like ouabain, have been found to suppress STAT3 expression and phosphorylation.[6][7]
Data Presentation
| Cardiac Glycoside | Target | Kd (nM) | Cell Line/System | Reference |
| Digoxin | Na+/K+-ATPase | 2.8 ± 2 | Purified Enzyme | [8] |
| Ouabain | Na+/K+-ATPase | 1.1 ± 1 | Purified Enzyme | [8] |
| Bufalin | Na+/K+-ATPase | 14 ± 5 | Purified Enzyme | [8] |
| Digitoxigenin | Na+/K+-ATPase | 26 ± 15 | Purified Enzyme | [8] |
Mandatory Visualization
Caption: Signaling pathway of this compound via Na+/K+-ATPase inhibition.
Caption: Experimental workflow for studying cardiac glycoside resistance.
Experimental Protocols
The following protocols are provided as a guide and can be adapted for use with this compound.
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol is used to determine the concentration of a cardiac glycoside that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or other cardiac glycoside) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (B87167) (DMSO)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[9]
Protocol 2: Na+/K+-ATPase Activity Assay
This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation or cell lysates
-
Assay Buffer (e.g., 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4)[10]
-
ATP solution (e.g., 3 mM)[10]
-
This compound (or other cardiac glycoside) solutions of varying concentrations
-
Ouabain (as a specific inhibitor for control)[10]
-
Malachite green reagent for Pi detection[10]
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer and the Na+/K+-ATPase enzyme preparation.
-
Inhibitor Addition: Add different concentrations of this compound to the respective wells. Include a control with no inhibitor and a control with a saturating concentration of ouabain to determine the total and ouabain-insensitive ATPase activity.[10]
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[10]
-
Reaction Initiation: Initiate the reaction by adding ATP to each well.[10]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[10]
-
Reaction Termination and Pi Detection: Stop the reaction and add the malachite green reagent to each well to detect the released Pi.[10]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.[10]
-
Data Analysis: Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity. Plot the percentage of inhibition against the this compound concentration to determine its inhibitory potency.[10]
Protocol 3: Generation of Cardiac Glycoside-Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cell lines through continuous exposure to escalating drug concentrations.[11]
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound (or other cardiac glycoside) stock solution
-
Cell culture flasks and plates
Procedure:
-
Initial Drug Exposure: Begin by treating the parental cell line with a low concentration of this compound (e.g., the IC20 or IC30).
-
Culture and Monitoring: Culture the cells in the presence of the drug, monitoring for cell death and the emergence of resistant colonies. The medium should be changed regularly.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This process of dose escalation should be performed stepwise.[11]
-
Clonal Selection: After several months of continuous culture with increasing drug concentrations, the resulting polyclonal resistant population can be used for experiments, or single-cell cloning can be performed to isolate and expand monoclonal resistant cell lines.
-
Characterization of Resistance: The resistance of the newly generated cell line should be confirmed by determining its IC50 value and comparing it to that of the parental cell line using the MTT assay (Protocol 1). A significant increase in the IC50 value indicates the development of resistance.[11] The underlying mechanisms of resistance can then be investigated using assays such as the Na+/K+-ATPase activity assay (Protocol 2) and by analyzing changes in the expression and activation of signaling pathway components.
References
- 1. Cardiac glycosides inhibit TNF-alpha/NF-kappaB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 7. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Compound Instability in Long-Term Experiments
A Note on "Uzarin": Initial searches indicate that "this compound" is a commercially available topical gel for bruises and swelling and is not typically used as a compound in long-term laboratory research. This support center, therefore, addresses the broader and critical issue of compound instability that researchers, scientists, and drug development professionals frequently encounter during long-term experiments.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify, mitigate, and manage compound instability in your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess the stability of my compound in cell culture media?
A: The stability of a test compound in your experimental setup is crucial for the correct interpretation of its biological effects.[1] If a compound degrades during an experiment, its effective concentration will decrease. This can lead to an underestimation of its potency and efficacy, producing inaccurate and irreproducible results.[1][2] Stability studies are essential for establishing a reliable concentration-response relationship.[1]
Q2: What are the primary factors that can affect compound stability in cell culture media?
A: Several factors can influence the stability of a compound in cell culture media:
-
pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[1][2]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[1]
-
Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the test compound.[1][3]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Furthermore, the cells themselves can metabolize the compound.[1]
-
Light Exposure: Exposure to light can cause photodegradation of light-sensitive compounds.[1][2]
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.[2]
Q3: My compound is precipitating when I add it to the cell culture medium. What can I do?
A: Compound precipitation is a common issue that can arise from poor solubility at the working concentration. Here are some steps to troubleshoot this:
-
Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation.
-
Pre-warm the Medium: Before adding your compound solution, ensure your cell culture medium is at 37°C. Adding a cold compound solution to warm media can sometimes cause precipitation.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions to introduce the compound to the aqueous environment more gradually.
-
Sonication: Briefly sonicating the diluted solution can sometimes help to dissolve small precipitates.
Q4: How can I minimize the risk of compound instability during my experiments?
A: Proactive measures can help ensure the stability of your compound:
-
Proper Storage: Store stock solutions in appropriate solvents at low temperatures (e.g., -20°C or -80°C) and protected from light. Aliquoting stock solutions can prevent repeated freeze-thaw cycles.
-
Fresh Preparations: Prepare working solutions fresh from stock solutions immediately before each experiment. Do not store diluted solutions for extended periods.
-
Control Experiments: Include appropriate controls in your experiments. For example, incubate the compound in the medium without cells to assess chemical stability, and compare this to its stability in the presence of cells to understand metabolic effects.
-
Optimize Incubation Time: If you suspect instability, consider reducing the duration of the experiment or refreshing the medium with a freshly diluted compound at regular intervals for longer-term assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected potency of the compound. | Compound degradation over time. | Reduce experiment duration, refresh media with a fresh compound at set intervals, or perform a stability study to determine the degradation rate.[2] |
| High variability between replicate wells. | Uneven distribution of precipitated compound. | Ensure the compound is fully dissolved before adding it to the cells and gently mix the plate after adding the compound. |
| Precipitate observed in the cell culture medium after adding the compound. | Poor solubility at the working concentration. | Lower the final DMSO concentration, pre-warm the media, perform serial dilutions, or sonicate the solution. |
| Rapid pH shift in the medium after adding the compound. | The compound itself is acidic or basic. | Use a medium with a stronger buffering capacity (e.g., supplement with HEPES) or adjust the pH of the compound stock solution before dilution. |
Quantitative Data on Compound Stability
The following table provides a representative example of stability data for two hypothetical compounds, "Compound-A" and "Compound-B," in cell culture medium (pH 7.4) at 37°C over 48 hours. This data is for illustrative purposes and highlights how stability can vary between different small molecules.
| Time (Hours) | Compound-A Remaining (%) | Compound-B Remaining (%) |
| 0 | 100 | 100 |
| 2 | 98.5 | 92.1 |
| 8 | 95.2 | 75.3 |
| 24 | 88.7 | 45.8 |
| 48 | 76.4 | 18.2 |
Experimental Protocols
Protocol: Assessing Compound Stability in Cell Culture Medium
This protocol outlines a general procedure for determining the stability of a compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
1. Materials:
-
Test compound
-
Cell culture medium (with and without serum, as required)
-
HPLC or LC-MS/MS system
-
Incubator (37°C)
-
Appropriate solvents (e.g., DMSO, acetonitrile (B52724), methanol)
-
Microcentrifuge tubes or 96-well plates
2. Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Spike the Medium: Add the compound stock solution to pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is minimal (e.g., ≤ 0.1%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL), and process it as described in the "Sample Processing" section below. This will serve as your 100% reference.
-
Incubation: Incubate the remaining medium at 37°C.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated medium.
-
Quenching the Reaction: Immediately stop any potential degradation by adding a threefold excess of a cold organic solvent like acetonitrile or methanol (B129727) to precipitate proteins and halt enzymatic activity.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.
-
Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
Visualizations
Experimental Workflow for Compound Stability Assessment
Caption: Workflow for assessing compound stability in cell culture media.
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.
References
How to avoid Uzarin degradation during extraction?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding Uzarin degradation during extraction.
Troubleshooting Guide
Issue: Low Yield or Suspected Degradation of this compound
Low recovery of this compound from plant material can be due to several factors during the extraction process. The following table outlines potential causes, recommended solutions, and the impact of various experimental parameters on this compound stability.
Table 1: Troubleshooting Low this compound Yield and Degradation
| Potential Cause | Problem Description | Recommended Solution | Impact of Parameters on this compound Stability |
| Enzymatic Degradation | Endogenous enzymes (e.g., β-glucosidases) released during sample preparation can hydrolyze the glycosidic bonds of this compound.[1][2] | Enzyme Inactivation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen and store it at -80°C.[2] Alternatively, blanching the fresh material in hot water (80-95°C) for 1-3 minutes can inactivate enzymes.[2] For dried material, oven drying at a controlled temperature (e.g., 40-50°C) can reduce enzymatic activity.[3] | Temperature: High temperatures can inactivate enzymes but may also lead to thermal degradation of this compound. A balance is crucial. |
| pH-Induced Degradation | The glycosidic linkages and the lactone ring of this compound are susceptible to hydrolysis under acidic or alkaline conditions.[4] | pH Control: Maintain the extraction solvent at a slightly acidic to neutral pH (around 5-7).[4] Use buffered solutions if necessary. Avoid strongly acidic or basic conditions. | pH: Extreme pH values can catalyze the hydrolysis of the glycosidic bond, cleaving the sugar moieties from the steroid core, and can also open the lactone ring, both of which would inactivate the molecule.[5] |
| Thermal Degradation | Prolonged exposure to high temperatures during extraction can lead to the degradation of this compound. | Temperature Management: Use moderate extraction temperatures, ideally between 20-65°C.[6] If a higher temperature is required to improve extraction efficiency, minimize the extraction time.[7] | Temperature: Higher temperatures increase extraction efficiency but also accelerate degradation reactions. The optimal temperature is a trade-off between these two factors. |
| Oxidative Degradation | The presence of oxygen can lead to the oxidation of sensitive functional groups on the this compound molecule. | Use of Antioxidants & Inert Atmosphere: Add antioxidants such as ascorbic acid to the extraction solvent.[8] Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2] | Atmosphere: An inert atmosphere prevents oxidative reactions that can alter the chemical structure of this compound. |
| Improper Solvent Selection | The choice of solvent affects not only the extraction yield but can also influence the stability of this compound. | Solvent Optimization: Use polar solvents like ethanol (B145695) or methanol, often in combination with water (e.g., 70% ethanol).[3][9] The choice of solvent should be based on maximizing this compound solubility while minimizing the extraction of interfering substances.[9] | Solvent Polarity: The polarity of the solvent mixture can be adjusted to optimize the extraction of the glycoside. |
Experimental Protocols
Recommended Extraction Protocol for this compound
This protocol is designed to minimize degradation by controlling critical parameters.
1. Plant Material Preparation:
-
Immediately after harvesting, flash-freeze the fresh plant material (e.g., roots of Gomphocarpus sp.) in liquid nitrogen to halt enzymatic activity.[1]
-
Store the frozen material at -80°C until extraction.[2]
-
Lyophilize (freeze-dry) the frozen material to remove water without excessive heat.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Solvent Preparation: Prepare a solution of 70% ethanol in water. De-gas the solvent by sonicating or sparging with nitrogen. Consider adding an antioxidant like ascorbic acid (0.1% w/v).
-
Maceration:
-
Weigh the powdered plant material and place it in an Erlenmeyer flask.
-
Add the extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).
-
Seal the flask and stir the mixture at a controlled temperature of 40°C for 24 hours. Protect the flask from light by wrapping it in aluminum foil.
-
-
Ultrasonic-Assisted Extraction (Alternative):
-
Place the flask from the maceration step into an ultrasonic bath.
-
Sonicate at a controlled temperature (not exceeding 45°C) for 60 minutes.
-
3. Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.[6]
4. Purification (Optional):
-
The crude extract can be further purified using column chromatography with a non-polar stationary phase like silica (B1680970) gel and a suitable mobile phase to isolate this compound.
5. Storage:
-
Store the final extract in an amber vial at -20°C to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the basic structure of this compound and why is it prone to degradation?
A1: this compound is a cardiac glycoside with a steroidal core, a five-membered lactone ring, and two glucose units attached via a glycosidic linkage. This structure has several points of instability. The glycosidic bonds can be cleaved by enzymatic or acid/base hydrolysis, and the lactone ring is also susceptible to opening under alkaline conditions.
Q2: What are the primary degradation pathways for this compound during extraction?
A2: The two main degradation pathways are:
-
Enzymatic Hydrolysis: Endogenous β-glucosidases in the plant can hydrolyze the glycosidic bonds, removing the sugar moieties.[1]
-
Chemical Hydrolysis: Acidic or basic conditions can catalyze the cleavage of the glycosidic linkages and the opening of the lactone ring.
Q3: What is the optimal pH range for this compound extraction?
A3: While specific studies on this compound are limited, for most cardiac glycosides, a slightly acidic to neutral pH range of 5-7 is recommended to minimize acid- and base-catalyzed hydrolysis.[4][10]
Q4: Can I use heat to increase the extraction yield of this compound?
A4: Yes, moderate heat (e.g., 40-65°C) can improve extraction efficiency.[6] However, high temperatures and prolonged heating should be avoided as they can accelerate the thermal degradation of the molecule.[7]
Q5: How should I store my plant material before extraction to prevent this compound degradation?
A5: The best practice is to flash-freeze the fresh plant material in liquid nitrogen immediately after collection and store it at -80°C.[2] This effectively stops enzymatic activity that can degrade this compound. If fresh material is not an option, careful drying at low to moderate temperatures (40-50°C) is the next best alternative.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. media.neliti.com [media.neliti.com]
- 4. benchchem.com [benchchem.com]
- 5. [Influence of blood-pH on the toxicity of cardioactive glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]
- 7. EP2346518A1 - Process for extracting cardiac glycosides and compositions - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Uzarin and related cardiac glycosides in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell-based assays?
A1: this compound is a cardiac glycoside, and its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme essential for maintaining the sodium and potassium ion gradients across the cell membrane.[1][2] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium.[2][3] This disruption of ion homeostasis triggers various downstream signaling pathways that can influence cellular processes such as proliferation, apoptosis, and cell death.[2]
Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?
A2: High cytotoxicity at low concentrations can be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cardiac glycosides. Some cell lines may be inherently more sensitive to Na+/K+-ATPase inhibition.
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored to prevent degradation. Poor solubility can lead to the formation of precipitates that can have non-specific toxic effects.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to include a vehicle control (cells treated with the solvent alone at the highest concentration used) to differentiate between solvent-induced and this compound-induced cytotoxicity.
-
Assay-Specific Artifacts: The type of cytotoxicity assay used can influence the results. For example, some assay reagents may interact with the compound, leading to false-positive results.
Q3: Are there known off-target effects of this compound that could interfere with my assay?
A3: While the primary target of this compound is the Na+/K+-ATPase, cardiac glycosides have been reported to have potential off-target effects that could influence experimental outcomes. These may include interactions with other cellular components or the modulation of signaling pathways independent of Na+/K+-ATPase inhibition. It is important to consider the possibility of off-target effects when interpreting your data.
Q4: How can I distinguish between this compound-induced apoptosis and necrosis in my cell-based assay?
A4: To differentiate between apoptosis and necrosis, a combination of assays is recommended:
-
Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of caspases (e.g., caspase-3, -8, -9) can provide specific evidence of apoptosis.
-
Morphological Analysis: Observing cell morphology using microscopy can also provide clues. Apoptotic cells often exhibit characteristics such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies, while necrotic cells typically show swelling and membrane rupture.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette and be consistent with your plating technique. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents and affect cell viability. To minimize this, avoid using the outer wells or fill them with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider lowering the concentration range or using a different solubilization method. |
| Inconsistent Incubation Times | Ensure that all plates are incubated for the same duration. Small variations in incubation time can lead to significant differences in results. |
Issue 2: No Observable Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify the calculations for your stock and working solutions. Prepare fresh dilutions for each experiment. |
| Short Incubation Time | The effects of this compound may be time-dependent. Consider extending the incubation period (e.g., 24, 48, or 72 hours). |
| Cell Line Resistance | The chosen cell line may be inherently resistant to cardiac glycosides. Consider using a different cell line known to be sensitive or a positive control compound to validate the assay. |
| Degraded Compound | Store the this compound stock solution according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. |
Quantitative Data Summary
Disclaimer: Publicly available, specific IC50 values for this compound are limited. The following table provides a summary of reported IC50 values for other well-characterized cardiac glycosides to serve as a reference for designing concentration ranges for this compound experiments. The actual IC50 for this compound may vary depending on the cell line and assay conditions.
| Cardiac Glycoside | Cell Line | Assay | Incubation Time | IC50 Value |
| Ouabain (B1677812) | MDA-MB-231 | Kynurenine Production | 24h | Non-cytotoxic concentrations inhibited production |
| Digoxin | MDA-MB-231 | Kynurenine Production | 24h | Non-cytotoxic concentrations inhibited production |
| Digitoxin | Various Cancer Cell Lines | MTT Assay | 24-72h | Typically in the nM to low µM range |
| Sanguinarine | Various Drug-Sensitive and -Resistant Cell Lines | MTT Assay | Not Specified | Varies widely depending on cell line |
Experimental Protocols
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Na+/K+-ATPase Activity Assay (Cell-Based)
Principle: This assay measures the activity of the Na+/K+-ATPase pump by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The activity is determined by comparing the Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor like ouabain (or this compound).
Methodology:
-
Cell Lysate Preparation: Prepare cell lysates that are enriched in plasma membranes.
-
Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.
-
Inhibitor Treatment: Aliquot the reaction mixture into two sets of tubes. To one set, add a known Na+/K+-ATPase inhibitor (e.g., ouabain) as a control. To the experimental tubes, add varying concentrations of this compound.
-
Enzyme Reaction: Add the cell lysate to the reaction tubes and incubate at 37°C for a defined period (e.g., 15-30 minutes) to allow for ATP hydrolysis.
-
Stop Reaction: Stop the reaction by adding a solution that precipitates proteins.
-
Phosphate Detection: Measure the amount of inorganic phosphate released in each tube using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (no inhibitor) and the activity in the presence of the specific inhibitor.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound cell-based assays.
Caption: Troubleshooting decision tree for this compound assays.
References
Technical Support Center: Optimizing Uzarin Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Uzarin concentration for in vitro experiments. Due to the limited availability of specific data for this compound, this guide will also reference the well-characterized and structurally similar cardiac glycoside, Ouabain, to illustrate key principles and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other cardiac glycosides in in vitro studies?
A1: this compound, a cardiac glycoside, primarily functions by inhibiting the Na+/K+-ATPase pump, an enzyme essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium, which subsequently affects the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[2] This disruption of ion homeostasis triggers various downstream signaling cascades that can influence cellular processes such as proliferation, apoptosis, and cell death.[1]
Q2: Which cell lines are known to be sensitive to cardiac glycosides?
A2: The sensitivity of cell lines to cardiac glycosides can vary. Generally, cancer cell lines tend to be more susceptible than normal cells. For instance, related cardiac glycosides have shown anti-proliferative effects in various breast cancer cell lines (MCF-7, MDA-MB-231), lung cancer cells (A549), and leukemia cells.[3][4]
Q3: How do I prepare a stock solution of this compound for my cell culture experiments?
A3: Since this compound is a hydrophobic molecule, it is recommended to first prepare a high-concentration stock solution in a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5% (v/v). To avoid precipitation, add the this compound stock solution to the medium and mix thoroughly before applying it to the cells.
Q4: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?
A4: High cytotoxicity at low concentrations can be due to several factors. The specific cell line you are using may be particularly sensitive to Na+/K+-ATPase inhibition. It is also important to ensure accurate dilution of your stock solution and to check the final concentration of the solvent (e.g., DMSO), as it can also contribute to cytotoxicity. Performing a dose-response experiment with a wide range of concentrations is crucial to determine the optimal working concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of this compound in culture medium | - this compound concentration exceeds its solubility in the aqueous medium.- Rapid addition of the DMSO stock solution to the medium. | - Prepare a fresh, lower concentration stock solution.- Warm the cell culture medium to 37°C before adding the this compound stock.- Add the stock solution dropwise while gently swirling the medium.- Consider using a carrier protein like bovine serum albumin (BSA) in the medium. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the microplate. | - Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation. |
| Inconsistent IC50 values | - Variations in cell proliferation rates between experiments.- Differences in cell seeding density.- Inconsistent incubation times. | - Standardize the experimental protocol, including cell passage number, seeding density, and treatment duration.- Ensure consistent experimental conditions (e.g., temperature, CO2 levels) across all assays. |
| No observable effect of this compound | - The concentration used is too low.- The incubation time is too short.- The cell line is resistant to cardiac glycosides.- Degradation of the this compound stock solution. | - Perform a dose-response experiment with a broader and higher range of concentrations.- Increase the incubation time (e.g., 48 or 72 hours).- Test a different cell line known to be sensitive to cardiac glycosides.- Prepare a fresh stock solution of this compound and store it properly in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data Presentation
While specific IC50 values for this compound are not widely available, the following table provides a range of reported IC50 values for other cardiac glycosides in various cancer cell lines to serve as a reference for determining an initial experimental concentration range.
| Compound | Cell Line | Cancer Type | IC50 Value (nM) |
| Ouabain | A549 | Lung Cancer | 50 - 100[5] |
| Ouabain | HeLa | Cervical Cancer | 50 - 100[5] |
| Ouabain | HCT116 | Colon Cancer | 50 - 100[5] |
| Digoxin | MCF-7 | Breast Cancer | >150[3] |
| Oleandrin | MCF 10A | Breast Cancer | >100[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For a 10 mM stock solution, the required mass will depend on the molecular weight of this compound.
-
Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the tube vigorously until the this compound powder is completely dissolved. A brief sonication or gentle warming (37°C) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of IC50 using MTT Assay
-
Materials:
-
96-well cell culture plates
-
Cells of interest in appropriate culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. A typical starting range could be from 0.01 µM to 100 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. The Na+-Ca2+ exchanger is essential for the action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of cardiac glycosides in influencing breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Managing Uzarin's narrow therapeutic window in vivo
Technical Support Center: Uzarin In Vivo Studies
Disclaimer: The following technical support guide has been developed for a hypothetical compound named "this compound," characterized by a narrow therapeutic window for in-vivo experimental use. The information provided is based on established principles for managing drugs with a narrow therapeutic index and is intended to serve as a framework for researchers. All experimental parameters and data are illustrative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its narrow therapeutic window a concern?
A1: this compound is a novel synthetic compound currently under investigation for its potent inhibitory effects on the hypothetical "Kinase-Z" signaling pathway, which is implicated in various proliferative diseases. A narrow therapeutic window indicates that the range between the minimum effective dose and the dose causing significant adverse effects is very small.[1][2][3][4] This means that minor variations in dosing or animal physiology can lead to either a lack of efficacy or toxicity, requiring meticulous management during in vivo experiments.[5]
Q2: What are the common signs of this compound toxicity in animal models?
A2: Based on preclinical toxicology reports for compounds with similar mechanisms, common signs of this compound toxicity may include, but are not limited to:
-
Acute Toxicity (within 24 hours): Lethargy, hunched posture, ruffled fur, significant weight loss (>10%), and gastrointestinal distress.
-
Subacute/Chronic Toxicity (after multiple doses): Progressive weight loss, changes in blood parameters (e.g., neutropenia, elevated liver enzymes), and organ-specific pathologies observable upon histological examination.
Q3: How can I establish a safe and effective starting dose for my in vivo study?
A3: A dose-escalation study is critical. Start with a dose significantly lower than the predicted efficacious dose, based on in vitro IC50 values and any available preliminary in vivo data. A common starting point is 1/10th of the dose that showed any adverse effects in initial range-finding studies. Monitor animals closely for signs of toxicity and efficacy markers.
Q4: What is Therapeutic Drug Monitoring (TDM) and is it necessary for this compound?
A4: Therapeutic Drug Monitoring (TDM) involves measuring the concentration of a drug in the bloodstream at specific time points to ensure it remains within the therapeutic window.[6] For a compound like this compound with a narrow therapeutic window, TDM is highly recommended to correlate plasma concentrations with efficacy and toxicity, allowing for precise dose adjustments.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High mortality or severe toxicity observed in the treatment group. | Dose is too high; rapid drug metabolism variability between animals. | Immediately halt the study. Re-evaluate the dosing regimen. Consider a dose de-escalation study. Analyze plasma samples to check for unexpectedly high drug concentrations. |
| No discernible therapeutic effect at the current dose. | Dose is too low; poor bioavailability; rapid drug clearance. | Confirm target engagement with a pharmacodynamic biomarker. Perform a pharmacokinetic (PK) study to assess drug exposure. Consider a dose-escalation study if no toxicity is observed. |
| High variability in response (efficacy or toxicity) within the same dose group. | Inconsistent drug administration; genetic variability in animal models; differences in animal health status or diet. | Refine drug administration technique for consistency. Ensure a homogenous animal population (age, weight, sex). Monitor food and water intake, as this can affect drug metabolism. |
| Unexpected adverse effects not seen in initial toxicology screens. | Off-target effects of the compound; interaction with other experimental variables. | Document all adverse events meticulously. Conduct a thorough literature review for similar off-target effects of related compounds. Consider targeted toxicology studies to investigate the mechanism of the unexpected toxicity. |
Quantitative Data Summary
The following tables summarize hypothetical data for this compound to guide experimental design.
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose (mg/kg, IV) | Cmax (ng/mL) | T½ (hours) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | 2 | 150 ± 25 | 1.5 ± 0.3 | 450 ± 50 | 20 (Oral) |
| Rat | 2 | 120 ± 20 | 2.1 ± 0.4 | 510 ± 60 | 25 (Oral) |
| Beagle Dog | 1 | 80 ± 15 | 4.5 ± 0.8 | 600 ± 75 | 35 (Oral) |
Table 2: Dose-Response Relationship for Efficacy and Toxicity
| Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Incidence of Severe Weight Loss (>20%) | Mean Plasma Concentration (ng/mL) |
| 1 | 15 ± 5 | 0% | 25 |
| 2.5 | 45 ± 10 | 5% | 70 |
| 5 | 70 ± 8 | 40% | 150 |
| 7.5 | 75 ± 6 | 85% | 220 |
Experimental Protocols
Protocol 1: In Vivo Dose-Escalation Study for this compound
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to 5 groups (n=5 per group): Vehicle control, 1 mg/kg, 2.5 mg/kg, 5 mg/kg, and 7.5 mg/kg this compound.
-
Drug Formulation: Dissolve this compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Administration: Administer the drug or vehicle once daily via oral gavage for 14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity.
-
Measure tumor volume (if applicable) every other day.
-
-
Endpoint: Euthanize animals if they lose more than 20% of their initial body weight or show signs of severe distress. At the end of the study, collect blood for PK analysis and tissues for histological examination.
Protocol 2: Pharmacokinetic (PK) Analysis of this compound
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation.
-
Dosing: Administer a single dose of this compound (2 mg/kg) intravenously.
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the cannula at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters (Cmax, T½, AUC, etc.) using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: Workflow for establishing a therapeutic window for this compound in vivo.
Caption: Logic diagram for troubleshooting common in vivo issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Management of narrow therapeutic index drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
Technical Support Center: Uzarin Experimental Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Uzarin in experiments, with a special focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside, a class of naturally derived compounds. Its primary molecular target is the Na+/K+-ATPase (sodium-potassium pump), an essential enzyme found in the plasma membrane of most animal cells. By inhibiting this pump, this compound disrupts the electrochemical gradients of sodium and potassium ions across the cell membrane. This leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium levels. While this compound is used as an antidiarrheal, its on-target activity on Na+/K+-ATPase can have broad physiological consequences.
Q2: What are the potential off-target effects of this compound?
As a cardiac glycoside, this compound's off-target effects can be a significant concern in experimental settings. These can be broadly categorized as:
-
Isoform-Specific Effects: The Na+/K+-ATPase has several isoforms of its catalytic α-subunit (α1, α2, α3, α4) with tissue-specific expression and varying sensitivities to cardiac glycosides.[1][2][3] An effect observed in one cell type may be due to inhibition of a specific isoform that is not the intended target in another experimental system.
-
Signal Transduction Modulation: Beyond its ion-pumping function, the Na+/K+-ATPase acts as a signal transducer. Inhibition by cardiac glycosides can trigger various downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, independent of large changes in intracellular ion concentrations.[4][5] These signaling effects can lead to misinterpretation of experimental results if not properly controlled for.
-
Interaction with Other Proteins: While the primary target is well-established, like many small molecules, this compound could have lower-affinity interactions with other proteins, especially at higher concentrations. Comprehensive off-target screening is often necessary to identify these interactions.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the minimal effective concentration of this compound for the desired on-target effect. Off-target effects are more likely to occur at higher concentrations.
-
Use of Positive and Negative Controls:
-
Positive Controls: Use well-characterized cardiac glycosides like Digoxin or Ouabain to compare effects.
-
Negative Controls: If possible, use an inactive analog of this compound.
-
-
Genetic Approaches: To confirm that the observed effect is mediated by the Na+/K+-ATPase, consider using:
-
siRNA/shRNA Knockdown: Reduce the expression of the specific Na+/K+-ATPase α-subunit isoform you hypothesize is the target.
-
CRISPR-Cas9 Knockout: Completely eliminate the expression of the target isoform. If the effect of this compound is diminished or abolished in these cells, it provides strong evidence for on-target action.
-
-
Rescue Experiments: After genetic knockdown or knockout, re-introducing the target protein should rescue the effect of this compound treatment.
-
Orthogonal Approaches: Use other small molecule inhibitors of the same target that are structurally different from this compound. If they produce the same phenotype, it is more likely an on-target effect.
-
Biochemical Assays: Directly measure the inhibition of Na+/K+-ATPase activity in your experimental system to correlate it with the observed phenotype.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results | 1. Inconsistent this compound concentration. 2. Cell passage number and confluency affecting Na+/K+-ATPase expression. 3. Off-target effects at the concentration used. | 1. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 2. Standardize cell culture conditions, including passage number and seeding density. 3. Perform a dose-response curve to identify the lowest effective concentration. Consider using a genetic approach (knockdown/knockout) to validate the on-target effect. |
| Unexpected cell death or toxicity | 1. this compound concentration is too high, leading to excessive Na+/K+-ATPase inhibition and off-target toxicity. 2. The cell line is particularly sensitive to cardiac glycosides. | 1. Lower the concentration of this compound. 2. Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration range for your specific cell line. |
| Effect of this compound is not observed | 1. The target Na+/K+-ATPase isoform is not expressed or is expressed at very low levels in your cell model. 2. this compound is inactive or degraded. 3. The experimental endpoint is not sensitive to Na+/K+-ATPase inhibition. | 1. Verify the expression of Na+/K+-ATPase α-subunit isoforms using Western blot or qPCR. 2. Use a fresh stock of this compound and verify its activity in a positive control cell line known to be responsive. 3. Consider measuring a more direct downstream effect of Na+/K+-ATPase inhibition, such as changes in intracellular calcium or activation of specific signaling pathways. |
| Results are inconsistent with published data | 1. Differences in experimental conditions (cell line, serum concentration, incubation time). 2. Different isoforms of Na+/K+-ATPase are involved. | 1. Carefully review and align your experimental protocol with the published literature. 2. Characterize the Na+/K+-ATPase isoform expression in your system. Different isoforms have different sensitivities to cardiac glycosides. |
Quantitative Data
Table 1: IC50 Values of Ouabain and Digoxin for Inhibition of Human Na+/K+-ATPase Isoforms
| Compound | α1 Isoform IC50 (nM) | α2 Isoform IC50 (nM) | α3 Isoform IC50 (nM) |
| Ouabain | 89 | 17 | 40 |
| Digoxin | ~164 | 40 | - |
| (Data is illustrative and compiled from various cell lines and assay conditions. Specific values can vary between studies and experimental systems.[6]) |
Table 2: Cytotoxicity (IC50) of Cardiac Glycosides in Different Cancer Cell Lines
| Cell Line | Cancer Type | Ouabain IC50 (nM) | Digoxin IC50 (nM) |
| MDA-MB-231 | Breast Cancer | 89 | ~164 |
| A549 | Lung Cancer | 17 | 40 |
| (Data from[6]) |
Key Experimental Protocols
Na+/K+-ATPase Activity Assay
This protocol provides a method to measure the enzymatic activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP.
Materials:
-
Cell or tissue lysate
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2, NaCl, KCl)
-
ATP solution
-
Ouabain solution (as a specific inhibitor)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the membrane fraction. Determine the protein concentration of the lysate.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate for each sample:
-
Total ATPase Activity: Lysate + Assay Buffer + ATP
-
Ouabain-Insensitive ATPase Activity: Lysate + Assay Buffer + Ouabain + ATP
-
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a reagent that denatures the enzyme, such as trichloroacetic acid (TCA) or by adding the phosphate detection reagent which is often acidic.
-
Phosphate Detection: Add the phosphate detection reagent to all wells. Incubate at room temperature for the color to develop.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
-
Calculation:
-
Create a standard curve using the phosphate standard.
-
Calculate the amount of Pi released in each well from the standard curve.
-
Na+/K+-ATPase activity = (Pi from Total ATPase) - (Pi from Ouabain-Insensitive ATPase).
-
Normalize the activity to the amount of protein in the lysate (e.g., in nmol Pi/min/mg protein).
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Signaling Pathway Analysis (e.g., PI3K/Akt Pathway)
This protocol allows for the detection of changes in protein expression and phosphorylation, which are indicative of signaling pathway activation or inhibition.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to normalize the data.
Visualizations
Caption: Workflow for validating the on-target effects of this compound.
Caption: Signaling pathways affected by cardiac glycosides like this compound.
References
- 1. Molecular Structure of the Na+,K+-ATPase α4β1 Isoform in Its Ouabain-Bound Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isozymes of the Na-K-ATPase: heterogeneity in structure, diversity in function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Uzarin Cross-Reactivity in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from Uzarin cross-reactivity in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with certain immunoassays?
This compound is a cardiac glycoside, a class of organic compounds known for their effects on the contractile force of the heart muscle.[1] Structurally, this compound is similar to other well-known cardiac glycosides like digoxin (B3395198) and digitoxin. This structural similarity is the primary reason for its cross-reactivity in immunoassays designed to detect these other cardiac glycosides.[2] The antibodies used in these assays may recognize and bind to this compound and its metabolites, leading to inaccurate, often falsely elevated, results.[3]
Q2: Which types of immunoassays are most affected by this compound cross-reactivity?
Immunoassays for digitalis glycosides, such as digoxin and digitoxin, are particularly susceptible to interference from this compound and other Uzara glycosides.[2] This has been observed in various immunoassay formats, including radioimmunoassays (RIA) and enzyme immunoassays (EIA).[4][5] The extent of cross-reactivity can vary significantly between different commercial assay kits and the specific antibodies utilized.[4]
Q3: What are the metabolites of this compound and do they also cross-react?
The primary metabolites of this compound include uzarigenin (B199929) and allouzarigenin. Due to their structural similarity to the parent compound and to other cardiac glycosides, these metabolites are also expected to cross-react in digitalis immunoassays. The degree of cross-reactivity for each metabolite may differ from that of this compound itself.
Q4: What are the potential consequences of undetected this compound cross-reactivity?
Undetected cross-reactivity can lead to a significant overestimation of the concentration of the target analyte (e.g., digoxin).[3] In a clinical or research setting, this can result in erroneous data, leading to incorrect interpretation of study results or inappropriate therapeutic decisions. For drug development professionals, failing to account for this interference can compromise the integrity of pharmacokinetic and pharmacodynamic studies.
Q5: How can I determine if my immunoassay is affected by this compound cross-reactivity?
To assess cross-reactivity, you can perform a spike and recovery experiment. This involves adding a known amount of this compound to a sample matrix that does not contain the target analyte and measuring the response in your immunoassay. Additionally, analyzing samples from subjects known to have been administered Uzara-containing preparations can reveal falsely elevated levels of other cardiac glycosides.[6]
Troubleshooting Guide
Issue: Unexpectedly High Analyte Concentrations in Samples
If you observe unexpectedly high concentrations of a target analyte, such as digoxin, in samples that may contain this compound, it is crucial to investigate the possibility of cross-reactivity.
Step 1: Identify Potential Cross-Reactants Review all substances administered to the study subjects or present in the sample matrix. If Uzara-containing compounds were used, this compound and its metabolites are strong candidates for cross-reactivity.
Step 2: Perform a Cross-Reactivity Validation Conduct a cross-reactivity study by spiking known concentrations of this compound and its primary metabolites into a blank matrix and analyzing them with your immunoassay. This will help quantify the extent of the interference.
Step 3: Mitigate the Cross-Reactivity If significant cross-reactivity is confirmed, several strategies can be employed to mitigate its effects:
-
Sample Pre-treatment: Utilize techniques like Solid-Phase Extraction (SPE) to separate this compound and its metabolites from the target analyte before performing the immunoassay.
-
Use of a More Specific Assay: If available, switch to an immunoassay that utilizes a more specific monoclonal antibody with lower cross-reactivity to this compound. The specificity of commercially available kits can vary widely.[4]
-
Sample Dilution: Diluting the sample can sometimes reduce the impact of the interfering substance, though this may also decrease the concentration of the target analyte to below the limit of detection.[7]
-
Alternative Analytical Methods: If immunoassay-based methods prove unreliable, consider using a more specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate quantification.
Quantitative Data on Cross-Reactivity
The degree of cross-reactivity is highly dependent on the specific antibody used in the immunoassay. While specific percentage cross-reactivity data for this compound across a wide range of commercial assays is not extensively published, studies on related cardiac glycosides and their metabolites highlight the variability of this issue.
Table 1: Cross-Reactivity of Selected Cardiac Glycosides and Metabolites in Different Digoxin Immunoassays
| Compound | Assay 1 (e.g., RIA) | Assay 2 (e.g., FPIA) | Assay 3 (e.g., EIA) |
| Digoxin | 100% | 100% | 100% |
| Digitoxin | Variable | Variable | Variable |
| Digoxigenin | ~0.7% to >100% | Variable | Variable |
| Digoxigenin-bis-digitoxoside | High | Variable | Variable |
| Digoxigenin-mono-digitoxoside | High | Variable | Variable |
| Dihydrodigoxin (B148489) | Variable (0% to high) | Variable | Variable |
| Spironolactone Metabolites | Can be significant | Minimal | None |
Note: This table is illustrative and compiles data from various studies on digoxin immunoassays.[4][5][8] The actual cross-reactivity of this compound and its metabolites should be determined empirically for the specific assay being used.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of Interfering Glycosides
This protocol provides a general framework for using SPE to clean up samples before immunoassay analysis. The specific sorbent and solvents should be optimized for the separation of this compound from the target analyte.
Materials:
-
SPE cartridges (e.g., C18 reversed-phase)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water or buffer)
-
Wash solvent (selected to remove this compound while retaining the target analyte)
-
Elution solvent (selected to elute the target analyte)
-
Sample pre-treatment buffer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Pre-treatment: Adjust the pH and ionic strength of the sample to ensure optimal binding to the SPE sorbent.
-
Column Conditioning: Condition the SPE cartridge by passing the conditioning solvent (e.g., 1-2 mL of methanol) through it. Do not allow the column to dry.[9]
-
Column Equilibration: Equilibrate the cartridge by passing the equilibration solvent (e.g., 1-2 mL of water) through it.[10]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with the wash solvent to remove this compound and other interfering substances. The composition of the wash solvent is critical and may require optimization.
-
Elution: Elute the target analyte from the cartridge using the elution solvent.
-
Solvent Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in the immunoassay buffer.
-
Analysis: Analyze the reconstituted sample using the immunoassay.
Protocol 2: Mitigating Cross-Reactivity with Blocking Agents
Blocking agents are used to reduce non-specific binding and can sometimes help mitigate interference from cross-reacting substances.
Materials:
-
Blocking buffer (e.g., Bovine Serum Albumin (BSA), non-fat dry milk, or commercial blocking reagents)
-
Assay-specific diluents
-
Sample containing the suspected cross-reactant
Procedure:
-
Determine Optimal Blocker: Test different blocking agents and concentrations to find the one that minimizes background signal without affecting the specific signal of your assay.[11]
-
Pre-incubation with Blocker: In some cases, pre-incubating the sample with a specific blocking agent or in a specialized assay diluent can help to sequester the interfering substance.[12]
-
Assay Execution: a. Coat the microplate wells with the capture antibody. b. Block the remaining non-specific binding sites on the plate with the optimized blocking buffer.[13] c. Add the samples (pre-incubated with blocker if necessary) to the wells. d. Proceed with the standard immunoassay protocol (addition of detection antibody, substrate, etc.).
-
Data Analysis: Compare the results of samples treated with blocking agents to untreated samples to assess the reduction in interference.
Visualizations
Structural Basis of Cross-Reactivity
The cross-reactivity of this compound in digoxin immunoassays stems from the shared steroid backbone and lactone ring structure, which are key epitopes recognized by anti-digoxin antibodies.
Caption: Structural similarities leading to cross-reactivity.
Troubleshooting Workflow for Suspected Cross-Reactivity
This workflow provides a logical sequence of steps to identify and address issues of immunoassay cross-reactivity.
Caption: Troubleshooting workflow for cross-reactivity.
General Signaling Pathway of Cardiac Glycosides
Both this compound and Digoxin are believed to exert their primary effects through the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.
Caption: Cardiac glycoside signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. A dry-strip immunometric assay for digoxin on the Ames Seralyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability among commercially available digoxin radioimmunoassay kits in cross reactivity to dihydrodigoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross reactivity of the EMIT digoxin assay with digoxin metabolites, and validation of the method for measurement of urinary digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Digoxin immunoassay with cross-reactivity of digoxin metabolites proportional to their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. labcluster.com [labcluster.com]
- 12. Immunoassay Blocking Agents: Reducing False Results [collateral.meridianlifescience.com]
- 13. meridianbioscience.com [meridianbioscience.com]
Best practices for storing and handling pure Uzarin
Technical Support Center: Pure Uzarin
Disclaimer: Information regarding "pure this compound" is limited in publicly available scientific literature. This guide is based on the general properties of cardiac glycosides, a class of compounds to which this compound belongs. Researchers should exercise caution and validate all protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside. Like other compounds in this class, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme located in the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium ion concentration. Consequently, the sodium-calcium exchanger (NCX) reverses its direction, causing an influx of calcium ions and raising the intracellular calcium concentration.[1][4] This increase in intracellular calcium is responsible for the cardiotonic effects of these glycosides.[1][2]
Q2: What are the recommended storage and handling conditions for pure this compound?
| Parameter | Recommendation | Source |
| Storage Temperature | Store in a dry, cool, and well-ventilated place. | [5] |
| Light Sensitivity | Protect from light. Store in the original light-protecting container until use. | [6] |
| Handling | Use personal protective equipment (PPE), including safety goggles, chemical-impermeable gloves, and a lab coat. Handle in a well-ventilated area or under a fume hood. Avoid dust formation. | [5] |
Q3: In which solvents can this compound be dissolved?
According to supplier information, this compound is soluble in DMSO, pyridine, methanol, and ethanol.[7] It is recommended to prepare stock solutions in a suitable organic solvent and then dilute with aqueous buffers for experiments.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound. Cardiac glycosides can be susceptible to degradation. Ensure that the compound has been stored correctly, protected from light and moisture. Prepare fresh dilutions from a stock solution for each experiment.
-
Possible Cause 2: Incorrect solvent or concentration. Verify the solubility of this compound in your chosen solvent and ensure that the final concentration in your assay is accurate. The choice of solvent and its final concentration in the assay can affect cellular responses.
-
Possible Cause 3: Cell line variability. Different cell lines can exhibit varying sensitivity to cardiac glycosides. It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell model.
Issue 2: High cytotoxicity observed at low concentrations.
-
Possible Cause 1: High sensitivity of the cell line. Some cell lines are inherently more sensitive to the cytotoxic effects of Na+/K+-ATPase inhibition. Consider using a lower concentration range or a shorter exposure time.
-
Possible Cause 2: Contamination of the compound. Ensure the purity of your this compound sample. Impurities could contribute to unexpected toxicity.
-
Possible Cause 3: Synergistic effects with other media components. Components of the cell culture media could potentially interact with this compound, enhancing its cytotoxic effects. Review your media composition and consider any possible interactions.
Experimental Protocols
General Protocol for Assessing the Effect of this compound on Intracellular Calcium Levels
This protocol provides a general framework for measuring changes in intracellular calcium in a cell-based assay using a fluorescent calcium indicator.
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow to the desired confluency.
-
Loading with Calcium Indicator:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Remove the cell culture medium and wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Incubate the cells with the calcium indicator loading buffer at 37°C for the recommended time (typically 30-60 minutes).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Wash the cells to remove the excess calcium indicator.
-
Add the this compound dilutions to the cells and incubate for the desired time.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen indicator.
-
An increase in fluorescence indicates a rise in intracellular calcium levels.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the fluorescence values to a baseline reading taken before the addition of the compound.
-
Plot the change in fluorescence against the this compound concentration to generate a dose-response curve.
-
Visualizations
Signaling Pathway of Cardiac Glycosides
Caption: General signaling pathway of cardiac glycosides like this compound.
Experimental Workflow for a Cell-Based Assay
Caption: A typical workflow for a cell-based calcium assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. manualofmedicine.com [manualofmedicine.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. How do I store Uzpruvo (ustekinumab)? [uzpruvopatient.co.uk]
- 7. This compound | CAS:20231-81-6 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Controlling for Uzarin's Effects on Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for the cytotoxic effects of Uzarin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects on cell viability?
A1: this compound is a cardiac glycoside. Its principal mechanism of action is the inhibition of the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining cellular ion homeostasis.[1] This inhibition leads to a cascade of events, including an increase in intracellular sodium and calcium levels, which can ultimately trigger apoptosis (programmed cell death) and a reduction in overall cell viability.[2][3] The cytotoxic effects of this compound are typically dose- and time-dependent.[1]
Q2: How can I determine the appropriate concentration of this compound for my experiments?
A2: The optimal concentration of this compound should be determined by performing a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). This involves treating your specific cell line with a range of this compound concentrations for a set duration (e.g., 24, 48, or 72 hours) and then assessing cell viability using a standard assay such as MTT, MTS, or resazurin.[1]
Q3: How can I study the other cellular effects of this compound without the confounding factor of cell death?
A3: To investigate this compound's effects on cellular processes other than viability, it is crucial to inhibit the apoptotic pathway it induces. This can be achieved by using pharmacological inhibitors or through genetic manipulation. A common approach is the use of a pan-caspase inhibitor, such as Z-VAD-FMK, which blocks the activity of caspases, the key executioners of apoptosis.[4][5] Another method is the overexpression of anti-apoptotic proteins like Bcl-2, which can prevent the initiation of the mitochondrial apoptotic pathway.[6]
Q4: Can I counteract the primary mechanism of this compound's action?
A4: Since this compound's primary target is the Na+/K+-ATPase pump, its inhibitory effect is competitive with extracellular potassium ions. Therefore, increasing the potassium concentration in the cell culture medium can, in principle, help to mitigate the effects of this compound. However, the exact concentration of potassium needed will require careful optimization for your specific experimental setup, as high potassium levels can also have independent effects on cell physiology.
Troubleshooting Guides
Issue 1: High levels of cell death even at low this compound concentrations.
-
Possible Cause: Your cell line may be particularly sensitive to cardiac glycosides. Cancer cell lines, for instance, are often more susceptible than non-cancerous lines.[1]
-
Solution:
-
Perform a detailed dose-response curve: Use a wider range of this compound concentrations, including very low nanomolar concentrations, to pinpoint the IC50 value for your specific cell line.
-
Reduce incubation time: Shorter exposure times may allow for the observation of non-cytotoxic effects before significant cell death occurs.
-
Use a less sensitive cell line: If your experimental question allows, consider using a cell line known to be more resistant to cardiac glycosides.
-
Issue 2: Inconsistent results in cell viability assays.
-
Possible Cause: Inconsistent cell seeding density, reagent preparation, or incubation times can lead to variability.
-
Solution:
-
Standardize cell seeding: Ensure a uniform number of cells is seeded in each well.
-
Prepare fresh reagents: Always prepare fresh dilutions of this compound and viability assay reagents for each experiment.
-
Precise incubation times: Use a timer to ensure consistent incubation periods for all plates.
-
Include proper controls: Always include vehicle-only (e.g., DMSO) controls and untreated controls.[7]
-
Issue 3: The pan-caspase inhibitor (Z-VAD-FMK) is not preventing cell death.
-
Possible Cause: The concentration of Z-VAD-FMK may be insufficient, or the timing of its addition may be incorrect. It is also possible that at high concentrations, this compound is inducing necrosis, a caspase-independent form of cell death.
-
Solution:
-
Optimize Z-VAD-FMK concentration: Titrate the concentration of Z-VAD-FMK (typically in the range of 10-100 µM) to find the optimal dose for your cell line and this compound concentration.[4]
-
Co-incubation is key: Z-VAD-FMK should be added to the cells at the same time as this compound to effectively inhibit caspase activation from the outset.[4][5]
-
Assess for necrosis: Use assays that can distinguish between apoptosis and necrosis, such as co-staining with Annexin V and a viability dye like propidium (B1200493) iodide.[8]
-
Quantitative Data Summary
Due to limited publicly available IC50 data specifically for this compound, the following table includes data for the structurally and functionally similar cardiac glycoside, Ouabain, to provide a reference for expected cytotoxic concentrations in various cancer cell lines. Researchers should determine the specific IC50 for this compound in their cell line of interest.
| Cell Line | Cancer Type | Compound | IC50 Value | Incubation Time |
| A549 | Lung Carcinoma | Ouabain | ~10-100 nM | 48-72 hours |
| PC-3 | Prostate Cancer | Ouabain | ~10-50 nM | 48-72 hours |
| LS 180 | Colon Adenocarcinoma | Desglucothis compound | Antiproliferative activity observed | Not specified |
| HCT116 | Colon Cancer | Unsymmetrical Bisacridines | 0.044-0.455 µM (IC90) | 3 days |
| HeLa | Cervical Cancer | Various Extracts | >200 µg/mL | Not specified |
Note: IC50 values are highly dependent on the specific experimental conditions and should be determined empirically for each study.[1][9][10][11]
Experimental Protocols
Protocol 1: Inhibition of this compound-Induced Apoptosis with Z-VAD-FMK
This protocol outlines the use of the pan-caspase inhibitor Z-VAD-FMK to control for this compound-induced apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Z-VAD-FMK (stock solution in DMSO)[7]
-
Vehicle control (DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete culture medium. For the co-treatment groups, add Z-VAD-FMK to the this compound-containing media at a final concentration of 20-50 µM.[5] Also, prepare a vehicle control medium with the same final concentration of DMSO and a Z-VAD-FMK only control.
-
Treatment: Remove the old medium from the cells and add the prepared treatment media to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability: Following incubation, assess cell viability using a standard assay according to the manufacturer's protocol.
-
Western Blot Analysis (Optional): To confirm the inhibition of apoptosis, lyse cells from parallel experiments and perform western blotting for cleaved caspase-3 and cleaved PARP, which are markers of apoptosis.[7]
Protocol 2: Overexpression of Bcl-2 to Inhibit Apoptosis
This protocol provides a general workflow for transiently overexpressing the anti-apoptotic protein Bcl-2.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Bcl-2 expression plasmid (or empty vector control)[12]
-
Transfection reagent (e.g., Lipofectamine)[13]
-
Opti-MEM or other serum-free medium
-
6-well plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 50-70% confluency on the day of transfection.[14]
-
Transfection:
-
Dilute the Bcl-2 plasmid DNA and the empty vector control DNA in a serum-free medium.
-
Dilute the transfection reagent in a separate tube of serum-free medium.
-
Combine the diluted DNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the transfection complexes dropwise to the cells.
-
-
Post-Transfection: Incubate the cells for 24-48 hours to allow for gene expression.
-
This compound Treatment: After confirming Bcl-2 overexpression (e.g., via western blot or fluorescence microscopy if using a tagged protein), treat the cells with this compound as described in Protocol 1.
-
Assessment: Analyze the cells for the desired endpoint, comparing the response of Bcl-2 overexpressing cells to the empty vector control cells.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for controlling this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. benchchem.com [benchchem.com]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. addgene.org [addgene.org]
- 13. Comprehensive analysis of Bcl-2 family protein overexpression in chimeric antigen receptor (CAR) T cells alone and in combination with BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
Technical Support Center: Interpreting Unexpected Results in Uzarin Experiments
A Note on Uzarin: Information regarding a research-grade compound named "this compound" is limited in publicly available scientific literature. The following guide is based on the established mechanisms of cardiac glycosides, a class of compounds to which this compound is proposed to belong, with Ouabain used as a primary example due to its well-characterized profile. This information is intended to provide a framework for troubleshooting experiments with this compound and similar cardiac glycosides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cardiac glycosides like this compound?
A1: The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium.[1][3] This disruption of ion homeostasis is the initial trigger for various downstream signaling events that can affect cell proliferation, apoptosis, and other cellular processes.[1][4]
Q2: I'm observing significant cytotoxicity at very low concentrations of my cardiac glycoside. Is this expected?
A2: High cytotoxicity at low concentrations can be an expected outcome when working with potent cardiac glycosides. The IC50 values for these compounds can range from low nanomolar to high micromolar depending on the specific compound and the cell line being used.[5] However, if the cytotoxicity is far greater than what is reported in the literature for similar compounds or if it occurs inconsistently, it may point to experimental issues.
Q3: Besides cytotoxicity, what other cellular effects can be expected from cardiac glycoside treatment?
A3: Beyond inducing cell death, cardiac glycosides are known to trigger a variety of other cellular responses. These can include cell cycle arrest, induction of autophagy, and modulation of immune responses.[2][4] The specific effects observed can be highly dependent on the cell type, the concentration of the compound, and the duration of treatment. Some studies have also highlighted the potential for cardiac glycosides to selectively kill senescent cells.[4]
Troubleshooting Guide
Q1: My results with this compound are inconsistent across different experimental batches. What could be the cause?
A1: Inconsistent results are a common challenge in cell-based assays and can stem from several factors:
-
Cell Culture Conditions: Ensure that cells are at a consistent passage number and confluency. Over-confluent or stressed cells can respond differently to treatment. HepG2 cells, for instance, are prone to clumping, which can lead to variability in cell numbers per well.[6]
-
Compound Stability and Storage: Verify the stability of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.
-
Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or washing steps can introduce significant variability. Using checklists and standardized protocols can help minimize this.[7]
Q2: I am observing off-target effects that are not consistent with the known mechanism of Na+/K+-ATPase inhibition. What should I investigate?
A2: While Na+/K+-ATPase is the primary target, some cardiac glycosides may have other cellular interactions, especially at higher concentrations. Consider the following:
-
Purity of the Compound: Ensure the purity of your this compound sample. Impurities could be responsible for the unexpected effects.
-
Activation of Other Signaling Pathways: Cardiac glycosides can indirectly activate various signaling cascades downstream of the initial ion imbalance.[2] It may be necessary to probe key signaling pathways (e.g., MAPK/ERK, PI3K/Akt) to understand the unexpected cellular response.
-
Interaction with Other Cellular Components: At high concentrations, there's a possibility of non-specific binding to other proteins or cellular structures.
Q3: My cell viability assay (e.g., MTT, resazurin) results are showing an unexpected increase in signal at certain concentrations. What does this mean?
A3: An increase in signal in certain viability assays can be misleading. For example, with resazurin-based assays, an increase in fluorescence can sometimes be attributed to an increase in cellular metabolic activity, which may not necessarily correlate with an increase in cell number.[6] It's also possible that the compound itself interferes with the assay reagents or readout. It is advisable to use an orthogonal method to confirm cell viability, such as a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.[5]
Data Presentation: Comparative Cytotoxicity of Cardiac Glycosides
The following table summarizes the cytotoxic effects of several cardiac glycosides on different cancer cell lines, as reported in the literature. This can serve as a reference for expected potency.
| Cardiac Glycoside | Cell Line | IC50 (nM) | Reference |
| Proscillaridin A | Human Tumor Cells (Primary Cultures) | Varies | [3] |
| Digitoxin | Human Tumor Cells (Primary Cultures) | Varies | [3] |
| Ouabain | Human Tumor Cells (Primary Cultures) | Varies | [3] |
| Digoxin | Human Tumor Cells (Primary Cultures) | Varies | [3] |
| Lanatoside C | Human Tumor Cells (Primary Cultures) | Varies | [3] |
| Ouabain | Lung Cancer Cells (H292) | Varies | [3] |
| UNBS1450 | Non-Small Cell Lung Carcinoma (A549) | Low nM | [3] |
Experimental Protocols
Cell Viability Assessment using Lactate Dehydrogenase (LDH) Release Assay
This protocol is adapted from methodologies used to assess cytotoxicity induced by cardiac glycosides.[5]
Objective: To quantify cell death by measuring the release of LDH from cells with compromised membrane integrity.
Materials:
-
Cells of interest (e.g., THP-1 macrophages)
-
Complete culture medium
-
This compound or other cardiac glycosides
-
LDH cytotoxicity assay kit (commercially available)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the cardiac glycoside in complete culture medium. Remove the old medium from the wells and add the treatment solutions. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control).
-
Incubation: Incubate the plate for a predetermined period (e.g., 4 hours).[5]
-
LDH Measurement:
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubate the reaction mixture at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
-
Visualizations
Caption: Primary signaling pathway of cardiac glycosides.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.zageno.com [go.zageno.com]
Technical Support Center: Ensuring Reproducibility in Uzarin (UZ-123) Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the reproducibility of studies involving Uzarin, a novel compound with therapeutic potential. The active component of this compound, UZ-123, is a synthetic small molecule designed to modulate inflammatory signaling pathways. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve consistent and reliable results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for UZ-123?
A1: UZ-123 is an inhibitor of the pro-inflammatory transcription factor NF-κB. It acts by preventing the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory cytokines such as TNF-α and IL-6.
Q2: What are the critical factors for ensuring the reproducibility of in vitro studies with UZ-123?
A2: Several factors are crucial for reproducibility:
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Passage Number: Use a consistent and low passage number for your cells, as high passage numbers can lead to phenotypic and genotypic drift.
-
Reagent Quality: Ensure the quality and consistency of all reagents, including cell culture media, serum, and the UZ-123 compound itself. Use a single, quality-controlled batch of UZ-123 for a complete set of experiments.
-
Standardized Protocols: Adhere strictly to standardized and well-documented protocols for all procedures, from cell seeding to data acquisition.[1]
Q3: How can I be sure that my batch of UZ-123 is active?
A3: Each new batch of UZ-123 should be validated with a quality control experiment. A simple and effective method is to perform a dose-response curve in a sensitive cell line (e.g., TNF-α stimulated HeLa cells) and measure the inhibition of a known downstream target, such as IL-6 secretion. The resulting IC50 value should be compared to the value provided in the certificate of analysis.
Q4: Are there any known off-target effects of UZ-123?
A4: While UZ-123 is highly selective for the IKK complex that phosphorylates IκBα, some minor off-target activity has been observed at high concentrations (>50 µM) on kinases with similar ATP-binding pockets. It is recommended to perform a kinase panel screening if off-target effects are a concern for your specific experimental system.
Troubleshooting Guide
Issue 1: High variability in dose-response assays.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before plating and use a calibrated multichannel pipette or an automated cell dispenser for plating. Perform a cell count from the final suspension to confirm density.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Possible Cause: Degradation of UZ-123 in solution.
-
Solution: Prepare fresh dilutions of UZ-123 from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution in small aliquots at -80°C.
-
Issue 2: Lack of UZ-123 effect in a new cell line.
-
Possible Cause: The NF-κB pathway is not the primary driver of the phenotype in the selected cell line.
-
Solution: Confirm the activation of the NF-κB pathway in your cell line upon stimulation using a positive control (e.g., TNF-α). You can measure this by Western blot for phosphorylated IκBα or a reporter assay for NF-κB activity.
-
-
Possible Cause: Poor cell permeability of UZ-123 in the new cell line.
-
Solution: While UZ-123 has good general cell permeability, some cell types may be more resistant. Consider increasing the incubation time or using a permeabilizing agent if compatible with your assay. However, be cautious as this can introduce artifacts.
-
-
Possible Cause: The cell line expresses drug efflux pumps that actively remove UZ-123.
-
Solution: Test for the expression of common drug efflux pumps like P-glycoprotein. If present, you may need to co-incubate with an inhibitor of these pumps, though this can complicate data interpretation.
-
Data Presentation
Table 1: IC50 Values of UZ-123 on IL-6 Secretion in Various Cell Lines
| Cell Line | Stimulant (Concentration) | UZ-123 IC50 (µM) | Standard Deviation |
| HeLa | TNF-α (10 ng/mL) | 1.2 | 0.3 |
| A549 | IL-1β (10 ng/mL) | 2.5 | 0.6 |
| THP-1 (differentiated) | LPS (100 ng/mL) | 0.8 | 0.2 |
Table 2: Effect of UZ-123 on Gene Expression of NF-κB Target Genes in TNF-α Stimulated HeLa Cells
| Gene | UZ-123 (5 µM) Fold Change vs. Stimulated Control | p-value |
| TNF | -3.5 | <0.01 |
| IL6 | -4.2 | <0.01 |
| CCL2 | -2.8 | <0.05 |
Experimental Protocols
Protocol 1: Determination of UZ-123 IC50 using an ELISA for IL-6 Secretion
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of UZ-123 in complete medium. Remove the old medium from the cells and add 100 µL of the UZ-123 dilutions. Incubate for 1 hour at 37°C.
-
Stimulation: Add 10 µL of TNF-α to each well to a final concentration of 10 ng/mL. Include a vehicle-only control and a stimulated control without UZ-123.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
ELISA: Perform an ELISA for human IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of UZ-123 relative to the stimulated control. Plot the results and determine the IC50 using a non-linear regression model.
Protocol 2: Western Blot for Phosphorylated IκBα
-
Cell Treatment: Seed HeLa cells in a 6-well plate. Once confluent, treat with UZ-123 (5 µM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated IκBα overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., GAPDH) to ensure equal protein loading.
Mandatory Visualizations
References
Technical Support Center: Mitigating Batch-to-Batch Variability of Uzarin Extracts
This technical support center is designed for researchers, scientists, and drug development professionals working with Uzarin (B192631) extracts. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate batch-to-batch variability, ensuring the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary bioactive compounds?
This compound is a cardenolide glycoside naturally found in the roots of plants such as Xysmalobium undulatum and various Gomphocarpus species. The primary bioactive compounds responsible for its therapeutic effects are this compound and its structural analogue, xysmalorin (B1683437).[1][2][3][4] These compounds contribute to its traditional use as an antidiarrheal agent.[1][3]
Q2: What are the main sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in this compound extracts can be attributed to several factors throughout the production process:
-
Raw Material Variability: This is a significant source of variation. The concentration of this compound and other glycosides can differ based on the plant's geographical origin, genetics, climate, harvest time, and post-harvest processing and storage conditions.[3][5]
-
Extraction and Processing: Inconsistencies in the extraction method, such as the type of solvent used, temperature, and duration of extraction, can significantly impact the chemical profile of the final extract.[3]
-
Manufacturing and Analytical Processes: Minor deviations in experimental protocols, equipment performance, and different operators can introduce variability during both the manufacturing and quality control analysis of the extracts.
Q3: Why is it crucial to control the batch-to-batch variability of this compound extracts?
Controlling batch-to-batch variability is essential for several reasons:
-
Reproducibility of Research: Consistent extract quality is fundamental for obtaining reproducible experimental results in preclinical and clinical studies.
-
Safety and Efficacy: The therapeutic window of cardenolide glycosides can be narrow. Variations in the concentration of active compounds could lead to a loss of efficacy or an increased risk of toxicity, such as cardiotoxic effects at high doses.[1][6]
-
Regulatory Compliance: For drug development and commercialization, regulatory agencies require stringent control over the consistency and quality of botanical drug products.
Q4: What is the primary mechanism of action for this compound's antidiarrheal effect?
The antidiarrheal effect of this compound is primarily attributed to its inhibition of the Na+/K+-ATPase pump in intestinal epithelial cells.[1][6][7] This inhibition leads to a reduction in active chloride secretion into the intestinal lumen, which in turn decreases water secretion and alleviates diarrhea.[1][6][7]
Q5: Are there any potential side effects associated with this compound extracts?
Yes, as a cardenolide glycoside, this compound can have digitalis-like effects on the heart, particularly at high doses.[1][6] This is due to the inhibition of the Na+/K+-ATPase in cardiac muscle, which can affect heart rate and contractility.[8][9] Therefore, it is crucial to control the concentration of active compounds in this compound extracts to ensure safety.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental use of this compound extracts.
Guide 1: Inconsistent Biological Activity
Problem: You observe significant variations in the biological activity of different batches of this compound extract in your assays.
| Possible Cause | Troubleshooting Steps |
| High Variability in Raw Material | 1. Source Consistency: If possible, source your plant material from the same geographical location and supplier. 2. Voucher Specimens: Retain voucher specimens of the plant material for botanical identification. 3. Chemical Fingerprinting: Perform HPTLC or LC-MS analysis on the raw material to assess its chemical profile before extraction. |
| Inconsistent Extraction Process | 1. Standardize Protocol: Strictly adhere to a standardized extraction protocol, controlling for solvent-to-solid ratio, extraction time, and temperature. 2. Solvent Quality: Use high-purity solvents to avoid introducing interfering substances. |
| Degradation of Bioactive Compounds | 1. Proper Storage: Store both the raw material and the final extract in a cool, dry, and dark place to prevent degradation. 2. Stability Studies: If long-term storage is required, consider performing stability studies to assess the degradation of this compound and xysmalorin over time. |
Guide 2: Issues with HPLC/LC-MS Analysis
Problem: You are facing challenges with the HPLC or LC-MS analysis of your this compound extracts, such as poor peak resolution, shifting retention times, or peak tailing.
| Possible Cause | Troubleshooting Steps |
| Poor Peak Resolution | 1. Optimize Mobile Phase: Adjust the gradient or isocratic composition of the mobile phase. Trying a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) can alter selectivity. 2. Adjust pH: Small changes in the mobile phase pH can impact the resolution of ionizable compounds. |
| Shifting Retention Times | 1. Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate. Degas the mobile phase to prevent air bubbles.[10] |
| Peak Tailing | 1. Silanol (B1196071) Interactions: Use an end-capped column or a mobile phase with additives to minimize interactions between the polar glycosides and free silanol groups on the silica-based stationary phase. 2. Column Overload: Dilute your sample to avoid overloading the column. |
Experimental Protocols
Protocol 1: Methanolic Extraction of this compound from Xysmalobium undulatum Roots
This protocol describes a standard method for extracting this compound and other cardenolide glycosides from the dried roots of Xysmalobium undulatum.
-
Material Preparation: Grind the dried roots of Xysmalobium undulatum into a fine powder (e.g., passing through a 40-mesh sieve).
-
Extraction:
-
Weigh 10 g of the powdered root material and place it in a flask.
-
Add 100 mL of methanol to achieve a 1:10 solid-to-solvent ratio.
-
Macerate the mixture at room temperature for 24 hours with occasional shaking.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
-
Repeated Extraction: Repeat the extraction process on the residue two more times with fresh methanol to maximize the yield.
-
Concentration: Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Drying: Dry the concentrated extract to a constant weight, for example, by freeze-drying.
-
Storage: Store the dried extract in an airtight, light-resistant container at 4°C.
Protocol 2: HPTLC Fingerprinting of this compound Extracts
This protocol provides a method for the qualitative analysis and chemical fingerprinting of this compound extracts.
-
Sample Preparation: Dissolve the dried this compound extract in methanol to a final concentration of 10 mg/mL. Prepare a standard solution of this compound at 1 mg/mL in methanol.
-
HPTLC System:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Apply 5 µL of the sample and standard solutions as bands onto the HPTLC plate using an automated applicator.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., in a ratio of 50:30:20, v/v/v).[11]
-
Development: Develop the plate in a pre-saturated twin-trough chamber until the mobile phase front has migrated a sufficient distance.
-
-
Detection and Visualization:
-
Dry the plate in a stream of warm air.
-
Examine the plate under UV light at 254 nm and 366 nm.
-
Derivatize the plate by immersing it in an anisaldehyde-sulfuric acid reagent followed by heating at 100°C for 5 minutes.[12]
-
Document the chromatogram under white light.
-
-
Analysis: Compare the Rf values and colors of the bands in the sample chromatogram with those of the this compound standard.
Protocol 3: Quantification of this compound by LC-MS
This protocol outlines a validated method for the quantitative determination of this compound in extracts.[12]
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound extract at 1 mg/mL in LC-MS grade methanol.
-
Prepare a series of standard solutions of pure this compound in methanol ranging from 0.5 to 100 µg/mL.
-
-
LC-MS System and Conditions:
-
LC System: An Acquity UPLC system or equivalent.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of methanol and water (with a suitable modifier like 0.1% formic acid).
-
Flow Rate: As per column specifications (e.g., 0.3 mL/min).
-
Injection Volume: 10 µL.
-
MS System: A Xevo G2 QToF MS/MS system or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram based on its retention time and mass-to-charge ratio (m/z) compared to the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Quantify the amount of this compound in the extract by interpolating its peak area on the calibration curve.
-
Data Presentation
Table 1: Acceptance Criteria for this compound Extract Quality Control
This table provides example acceptance criteria for qualifying a new batch of this compound extract.
| Parameter | Methodology | Acceptance Criteria |
| Appearance | Visual Inspection | Fine, homogenous powder |
| Color | Visual Inspection | Light brown to brown |
| Identity | HPTLC Fingerprinting | Rf value and color of the main spot corresponding to the this compound standard. |
| Purity (this compound content) | LC-MS | To be established based on a reference "golden batch". For example, 95-105% of the reference batch content. |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopoeial limits (e.g., <5000 ppm for Methanol). |
| Microbial Contamination | Plate Count | Total aerobic microbial count < 104 CFU/g. Total yeasts and molds count < 103 CFU/g. |
Table 2: Example LC-MS Validation Parameters for this compound Quantification
This table summarizes typical validation parameters for the LC-MS method described in Protocol 3.[12]
| Parameter | Value |
| Linear Range | 0.5–100 µg/mL |
| Coefficient of Determination (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.306 µg/mL |
| Limit of Quantification (LOQ) | 0.928 µg/mL |
| Recovery | 99.95–103.30% |
| Precision (%RSD) | < 2% |
Visualizations
Caption: Workflow for Standardizing this compound Extracts.
Caption: this compound's Antidiarrheal Signaling Pathway.
References
- 1. Anti-Diarrheal Mechanism of the Traditional Remedy Uzara via Reduction of Active Chloride Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Diarrheal Mechanism of the Traditional Remedy Uzara via Reduction of Active Chloride Secretion | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 9. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Uzarin Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of low oral bioavailability of Uzarin observed in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a cardiac glycoside found in the plant Xysmalobium undulatum, which is traditionally used as an antidiarrheal medication.[1][2] Like other cardiac glycosides, its therapeutic effects are dependent on reaching systemic circulation. However, studies in healthy volunteers have shown significant inter-individual variability in its pharmacokinetics, with this compound concentrations sometimes falling below the limit of quantification, suggesting poor and erratic oral absorption.[1] This low bioavailability can lead to inconsistent results in preclinical animal studies and poses a significant hurdle for its development as a therapeutic agent.
Q2: What are the likely causes of this compound's low oral bioavailability?
Based on the characteristics of similar cardiac glycosides, the low oral bioavailability of this compound is likely multifactorial:
-
Poor Aqueous Solubility: As a steroidal glycoside, this compound may have limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Limited Membrane Permeability: The bulky and relatively polar nature of the glycoside molecule may hinder its passive diffusion across the intestinal epithelium.
-
P-glycoprotein (P-gp) Efflux: Cardiac glycosides are known substrates of the efflux transporter P-glycoprotein (P-gp).[3][4] P-gp is expressed on the apical side of enterocytes and actively pumps substrates back into the intestinal lumen, thereby reducing net absorption.
-
First-Pass Metabolism: this compound may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation. This can involve the cleavage of sugar moieties or conjugation reactions.[5]
Q3: What animal models are suitable for studying this compound's bioavailability?
Rats and dogs are commonly used animal models for pharmacokinetic studies.[6][7][8][9] The choice of species can be critical, as there can be significant interspecies differences in drug metabolism and transporter activity.[10] For initial screening of formulations, the rat is a cost-effective and well-characterized model.[11]
Q4: Are there in vitro models that can predict this compound's in vivo bioavailability?
Yes, several in vitro models can provide valuable insights into the absorption and metabolism of this compound before conducting extensive animal studies:
-
Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line differentiates into a monolayer of polarized cells that mimic the intestinal epithelium and express transporters like P-gp. It is a valuable tool for assessing intestinal permeability and identifying potential P-gp substrates.[12]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that predicts passive diffusion across a lipid membrane. It is a high-throughput method for screening compounds for their potential permeability.[12]
-
Liver Microsomes: Microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes. They are used to study the metabolic stability of a compound and identify potential metabolites.[10]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound in animal studies.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inconsistent Dosing Technique | Ensure proper oral gavage technique to deliver the full dose to the stomach. Provide training for all personnel involved in animal dosing.[13][14] |
| Formulation Instability | Prepare fresh formulations for each experiment. Assess the stability of this compound in the chosen vehicle under experimental conditions. |
| Inter-animal Physiological Differences | Increase the number of animals per group to improve statistical power. Consider using a crossover study design if feasible. |
| Food Effects | Standardize the fasting and feeding schedule for all animals, as food can significantly impact the absorption of some drugs. |
Issue 2: Consistently low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Aqueous Solubility | Formulation Enhancement: • Micronization/Nanonization: Reduce the particle size of this compound to increase its surface area and dissolution rate.[15] • Co-solvents: Use vehicles containing co-solvents like PEG 300, PEG 400, or DMSO to improve solubility.[16][17] • Lipid-based formulations: Formulate this compound in self-emulsifying drug delivery systems (SEDDS) or nanoemulsions to enhance solubility and absorption.[18][19] |
| Low Intestinal Permeability | Permeation Enhancers: Include safe and effective permeation enhancers in the formulation. However, this should be done with caution due to the potential for intestinal irritation. |
| P-glycoprotein (P-gp) Efflux | P-gp Inhibitors: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess the contribution of P-gp to its low bioavailability.[20][21] Note that this is primarily a research tool and may not be a viable clinical strategy. |
| Extensive First-Pass Metabolism | In Vitro Metabolism Studies: Use liver microsomes to determine the metabolic stability of this compound and identify major metabolites.[10] If metabolism is rapid, consider alternative routes of administration for initial efficacy studies (e.g., intravenous) to establish proof-of-concept. |
Data Presentation
Table 1: Factors Potentially Contributing to Low Oral Bioavailability of this compound
| Factor | Description | Potential Impact on this compound |
| Physicochemical Properties | Low aqueous solubility and suboptimal lipophilicity of the glycoside structure. | Reduced dissolution in the GI tract, leading to poor absorption. |
| Biological Barriers | Efflux by P-glycoprotein transporters in the intestinal epithelium. | Active pumping of this compound back into the intestinal lumen, limiting net uptake.[3][4] |
| Metabolic Barriers | Enzymatic degradation (e.g., hydrolysis of sugar moieties, conjugation) in the gut wall and liver. | Reduced amount of active drug reaching systemic circulation.[5] |
Table 2: Summary of Formulation Strategies to Enhance this compound Bioavailability
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution. | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds. |
| Co-solvents | Increases the solubility of the drug in the formulation. | Easy to prepare. | Potential for in vivo precipitation upon dilution with GI fluids. |
| Lipid-based Formulations (e.g., SEDDS) | Presents the drug in a solubilized state and can enhance lymphatic uptake.[19] | Can significantly improve bioavailability for lipophilic drugs. | Formulation development can be complex. |
| Prodrugs | Chemically modifies the drug to improve its physicochemical properties, with subsequent conversion to the active drug in vivo. | Can address multiple bioavailability barriers simultaneously. | Requires extensive chemical synthesis and characterization. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol provides a general guideline for the oral administration of this compound formulations to rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation
-
Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long with a rounded tip)[13]
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Calculation: Weigh each rat immediately before dosing to calculate the precise volume of the formulation to be administered. The typical dosing volume is 5-10 mL/kg.[14]
-
Animal Restraint: Properly restrain the rat to ensure its safety and the administrator's. Gently hold the rat over the shoulders and back, immobilizing the head.[16]
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth by holding the gavage needle alongside the rat, from the tip of the nose to the last rib.
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[22]
-
The rat should swallow as the needle is gently advanced down the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation from the syringe.
-
Post-Administration:
-
Gently remove the gavage needle in a single, smooth motion.
-
Return the rat to its cage and monitor for any signs of distress for at least 15-30 minutes.[16]
-
Provide access to food 2-4 hours after dosing.
-
Protocol 2: In Vitro Caco-2 Permeability Assay
This protocol outlines a basic procedure for assessing the permeability of this compound across Caco-2 cell monolayers.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound stock solution
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound solution in transport buffer to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical for Efflux):
-
To assess P-gp mediated efflux, perform the transport study in the B to A direction. Add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A Papp (B to A) / Papp (A to B) ratio greater than 2 is indicative of active efflux.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound's cardiac effects.
Caption: Experimental workflow for addressing low bioavailability.
References
- 1. Xysmalobium undulatum (uzara) – review of an antidiarrhoeal traditional medicine - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Xysmalobium undulatum (uzara) - review of an antidiarrhoeal traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of cardiac glycosides studied in the isolated perfused guinea-pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption, distribution and excretion of [14C]E-4716 after single-dose administration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species [frontiersin.org]
- 8. [Pharmacokinetics of puerarin in rats, rabbits, and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of azithromycin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of human and animal liver microsomes in drug metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. P-glycoprotein inhibitors and their screening: a perspective from bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
Validation & Comparative
Uzarin Versus Digoxin: A Comparative Analysis of Na+/K+-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Uzarin and Digoxin, two cardiac glycosides known to inhibit the Na+/K+-ATPase enzyme. While both compounds target this essential ion pump, the extent of their inhibitory activity and the available supporting experimental data differ significantly. This document aims to present an objective overview based on current scientific literature to aid in research and drug development endeavors.
Introduction to Na+/K+-ATPase and its Inhibition
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in most animal cells. It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, maintaining the electrochemical gradients necessary for various cellular processes, including nerve impulse transmission and muscle contraction. Inhibition of this pump by cardiac glycosides leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium, which is the primary mechanism behind the positive inotropic effect of these drugs on the heart muscle.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the Na+/K+-ATPase inhibitory potency of this compound and Digoxin is challenging due to the limited availability of specific experimental data for this compound in the public domain. However, extensive research has been conducted on Digoxin, providing clear metrics for its inhibitory concentration.
| Compound | Target Enzyme | Tissue Source | IC50 Value | Reference |
| Digoxin | Na+/K+-ATPase (low affinity α1 isoform) | Rat Brain Microsomes | 1.3 x 10⁻⁴ M | [1] |
| Digoxin | Na+/K+-ATPase (high affinity α2 isoform) | Rat Brain Microsomes | 2.5 x 10⁻⁸ M | [1] |
| This compound | Na+/K+-ATPase | Not Specified | Data Not Available | - |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The presence of different isoforms of Na+/K+-ATPase with varying sensitivities to inhibitors can result in biphasic inhibition curves.
While specific IC50 values for this compound are not readily found in the reviewed literature, studies on the extract of Xysmalobium undulatum, the plant from which this compound is derived, indicate that its antidiarrheal effect is primarily due to the inhibition of Na+/K+-ATPase.[2] Furthermore, Uzara glycosides, including this compound, have been reported to exhibit "digitalis-like" effects and show cross-reactivity in immunoassays for Digoxin, suggesting a similar mechanism of action targeting the Na+/K+-ATPase.[3][4][5]
Mechanism of Action and Signaling Pathway
Both Digoxin and this compound are cardiac glycosides that function by inhibiting the Na+/K+-ATPase. The binding of these molecules to the enzyme disrupts its pumping activity, leading to a cascade of downstream effects.
Caption: Signaling pathway of Na+/K+-ATPase inhibition by cardiac glycosides.
The inhibition of the Na+/K+-ATPase by Digoxin or this compound leads to an increase in intracellular sodium. This reduces the sodium gradient across the cell membrane, which in turn decreases the efficiency of the Na+/Ca2+ exchanger in pumping calcium out of the cell. The resulting increase in intracellular calcium concentration enhances the contractility of cardiac muscle, producing a positive inotropic effect.
Experimental Protocol: Na+/K+-ATPase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of compounds like this compound and Digoxin on Na+/K+-ATPase using a colorimetric assay that measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme
-
Test compounds (this compound, Digoxin)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl with MgCl₂, KCl, and NaCl)
-
Ouabain (a known Na+/K+-ATPase inhibitor, used as a control)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Workflow:
Caption: Experimental workflow for a Na+/K+-ATPase inhibition assay.
Detailed Steps:
-
Enzyme Preparation: Prepare a solution of purified Na+/K+-ATPase in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (this compound and Digoxin) and a positive control (Ouabain).
-
Reaction Setup: In a microplate, add the enzyme solution to wells containing either the test compounds, positive control, or a vehicle control (buffer only).
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add a solution of ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow for ATP hydrolysis.
-
Reaction Termination: Stop the reaction by adding a reagent that denatures the enzyme (e.g., a strong acid).
-
Phosphate Detection: Add a colorimetric reagent that reacts with the inorganic phosphate produced during the reaction to generate a colored product.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of the test compounds relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Digoxin is a well-characterized inhibitor of Na+/K+-ATPase with established IC50 values against different enzyme isoforms. Its mechanism of action, leading to increased intracellular calcium and enhanced cardiac contractility, is a cornerstone of its therapeutic use.
This compound, while also identified as a cardiac glycoside with inhibitory effects on Na+/K+-ATPase, lacks the extensive quantitative data available for Digoxin. Although its role in Na+/K+-ATPase inhibition is supported by qualitative evidence and its traditional use, further experimental studies are required to determine its specific inhibitory potency (IC50) and to fully elucidate its pharmacological profile in comparison to other cardiac glycosides. For researchers and drug development professionals, this highlights a potential area for further investigation to fully understand the therapeutic potential of this compound and other related compounds from Xysmalobium undulatum.
References
- 1. Xysmalobium undulatum (uzara) - review of an antidiarrhoeal traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiovascular effects, pharmacokinetics and cross-reactivity in digitalis glycoside immunoassays of an antidiarrheal uzara root extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference of Uzara glycosides in assays of digitalis glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Antidiarrheal Efficacy of Uzarin and Loperamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antidiarrheal agents Uzarin and Loperamide (B1203769), focusing on their mechanisms of action, experimental efficacy data, and the protocols used in their evaluation. This document is intended to serve as a resource for researchers and professionals in the field of drug development and gastroenterology.
Introduction
Diarrhea is a major global health issue characterized by increased stool frequency and liquidity. It results from an imbalance in the physiological processes of intestinal secretion and absorption. Pharmacological intervention is a cornerstone of symptomatic management. Loperamide, a synthetic opioid analogue, is a widely used antidiarrheal agent. This compound, a cardiac glycoside derived from the root of Xysmalobium undulatum, has a history of use in traditional medicine for treating diarrhea and is the subject of modern pharmacological investigation. This guide presents a comparative overview of these two compounds.
Disclaimer: The experimental data presented for this compound and Loperamide are derived from separate studies. No head-to-head comparative studies were identified in the public domain. Therefore, a direct comparison of efficacy based on the provided quantitative data should be made with caution, as experimental conditions and models may vary.
Mechanisms of Action
The antidiarrheal effects of this compound and Loperamide are achieved through distinct molecular pathways.
Loperamide: An Opioid Receptor Agonist
Loperamide is a peripherally acting µ-opioid receptor agonist.[1][2] Its primary mechanism involves binding to these receptors in the myenteric plexus of the large intestine.[1] This binding inhibits the release of acetylcholine (B1216132) and prostaglandins, leading to a decrease in the activity of the myenteric plexus.[2][3] The downstream effects include:
-
Reduced Intestinal Motility: A decrease in the tone of both longitudinal and circular smooth muscles of the intestinal wall slows intestinal transit time.[1]
-
Increased Fluid and Electrolyte Absorption: The prolonged transit time allows for greater absorption of water and electrolytes from the fecal matter.[1][2]
-
Decreased Intestinal Secretion: Loperamide has been shown to inhibit cholera toxin-induced secretion, an effect that appears to be independent of adenylate cyclase activity.[4]
Critically, Loperamide does not readily cross the blood-brain barrier at therapeutic doses, thus minimizing central opioid effects.[1][2]
This compound: An Inhibitor of Na+/K+-ATPase and Chloride Secretion
The antidiarrheal action of this compound, a cardenolide glycoside, is primarily attributed to its antisecretory effects.[5][6] Its mechanism is multifaceted and includes:
-
Inhibition of Na+/K+-ATPase: The dominant effect of this compound is the inhibition of the Na+/K+-ATPase pump in intestinal epithelial cells.[5][6] This disrupts the sodium gradient that is crucial for secondary active transport processes, including chloride secretion.
-
Reduction of cAMP-Mediated Chloride Secretion: this compound has been shown to decrease forskolin-induced cyclic adenosine (B11128) monophosphate (cAMP) production.[5][6] This reduction in intracellular cAMP levels leads to a decrease in the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, thereby reducing active chloride secretion into the intestinal lumen.[5][6]
-
Alteration of Paracellular Resistance: Studies have also indicated that this compound can cause a decrease in paracellular resistance.[5]
By inhibiting active chloride secretion, this compound effectively reduces the efflux of water into the intestinal lumen, thus exerting its antidiarrheal effect.[5]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways involved in the mechanisms of action of Loperamide and this compound.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the antidiarrheal efficacy of Loperamide and this compound from preclinical and in vitro studies.
Table 1: Loperamide - In Vivo Efficacy in Castor Oil-Induced Diarrhea Model (Rats)
| Parameter | Dose | Result | Reference |
| ED₅₀ (50% Reduction in Diarrhea) | 0.31 mg/kg | A 50% reduction in the area of the time-weight diagrams of diarrheal stools. | [7] |
| Inhibition of Diarrhea | 5 mg/kg | Complete inhibition of diarrhea. | [1] |
| Reduction in Intestinal Transit (Charcoal Meal) | 5 mg/kg | 45.69% reduction in the distance traveled by charcoal. | [1] |
| Inhibition of Intestinal Fluid Accumulation | 5 mg/kg | Significant decrease in the volume and weight of intestinal content. | [1] |
Table 2: this compound - In Vitro Efficacy on Secretion
| Experimental Model | Stimulant | This compound Concentration | Result | Reference |
| HT-29/B6 Cells | Forskolin (10 µM) | 50 µg/ml | Reduction of short-circuit current (Isc) from 59.9 to 7.6 µA/cm² after 80 minutes. | [5] |
| HT-29/B6 Cells | Cholera Toxin (1 µg/ml) | 50 µg/ml | Diminished the cholera toxin-induced rise in Isc. | [5] |
| HT-29/B6 Cells | Forskolin | Not specified | Partly blocked the rise in intracellular cAMP. | [6] |
| Human Colonic Biopsies | Forskolin | Not specified | Inhibited forskolin-induced Isc. | [5] |
Experimental Protocols
A standardized experimental model to assess antidiarrheal efficacy is the castor oil-induced diarrhea model in rodents.
Castor Oil-Induced Diarrhea Model
Objective: To evaluate the ability of a test compound to inhibit the frequency and severity of diarrhea induced by castor oil.
Animals: Swiss albino mice or Wistar rats are commonly used. Animals are fasted for 18-24 hours before the experiment with free access to water.
Procedure:
-
Grouping: Animals are randomly assigned to control and treatment groups (n=6-10 per group).
-
Negative Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive Control: Receives a standard antidiarrheal drug (e.g., Loperamide, 3-5 mg/kg, p.o.).
-
Test Groups: Receive graded doses of the test compound (e.g., this compound).
-
-
Dosing: The respective treatments are administered orally (p.o.).
-
Induction of Diarrhea: One hour after treatment, diarrhea is induced by oral administration of castor oil (0.5-1.0 ml per animal).
-
Observation: Animals are placed in individual cages lined with blotting paper. The following parameters are observed over a period of 4-8 hours:
-
Onset of Diarrhea: Time taken for the first diarrheal stool to appear.
-
Number of Diarrheal Stools: Total count of unformed or watery stools.
-
Weight of Fecal Output: The total weight of the feces produced.
-
-
Data Analysis: The percentage inhibition of defecation is calculated using the formula: % Inhibition = [(Control Mean - Treatment Mean) / Control Mean] x 100
Conclusion
Loperamide and this compound represent two distinct pharmacological approaches to the management of diarrhea. Loperamide primarily acts by reducing intestinal motility through its action on opioid receptors, thereby increasing fluid absorption. In contrast, this compound exerts its antidiarrheal effect mainly through the inhibition of intestinal chloride secretion by targeting the Na+/K+-ATPase and reducing intracellular cAMP levels.
The quantitative data available for Loperamide from in vivo models demonstrates its potent antimotility and antisecretory effects. The data for this compound from in vitro studies provides strong evidence for its antisecretory mechanism. A direct comparison of the clinical or preclinical efficacy of these two compounds is hampered by the lack of head-to-head studies. Future research directly comparing this compound and Loperamide in standardized preclinical models would be invaluable for elucidating their relative therapeutic potential. Such studies would provide a clearer understanding of their comparative efficacy and could guide the development of novel antidiarrheal therapies.
References
- 1. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loperamide. Survey of studies on mechanism of its antidiarrheal activity. (1993) | Frans Awouters | 137 Citations [scispace.com]
- 3. Racecadotril Versus Loperamide for Acute Diarrhea of Infectious Origin in Adults: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multinational comparison of racecadotril and loperamide in the treatment of acute watery diarrhoea in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Diarrheal Mechanism of the Traditional Remedy Uzara via Reduction of Active Chloride Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Loperamide antagonism of castor oil-induced diarrhea in rats: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Uzarin's Anticancer Potential: A Comparative Analysis with Other Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
The exploration of cardiac glycosides, a class of naturally derived compounds traditionally used for cardiac conditions, has revealed significant potential in oncology. While the anticancer activities of well-known cardiac glycosides like digitoxin, digoxin, ouabain (B1677812), and proscillaridin (B1679727) A have been documented, the comparative efficacy of Uzarin, another member of this family, remains less characterized in publicly available scientific literature. This guide provides a comparative overview of the anticancer activities of these cardiac glycosides, supported by available experimental data, and outlines the methodologies for key experimental assays.
Executive Summary
Cardiac glycosides exert their anticancer effects primarily through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis. This inhibition leads to a cascade of downstream events, including an increase in intracellular calcium levels, induction of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death) in cancer cells. Several cardiac glycosides have demonstrated potent cytotoxic effects against a variety of cancer cell lines.
Comparative Anticancer Activity of Cardiac Glycosides
The following table summarizes the available in vitro cytotoxic activities (IC50 values) of several cardiac glycosides against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. It is important to note that these values can vary depending on the cell line, experimental conditions, and assay used.
Table 1: In Vitro Cytotoxicity (IC50) of Selected Cardiac Glycosides Against Human Cancer Cell Lines
| Cardiac Glycoside | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| Digitoxin | A549 | Lung Carcinoma | 7.39 ± 0.6 | [1] |
| TK-10 | Renal Adenocarcinoma | 3 - 33 | [2] | |
| Digoxin | A549 | Lung Carcinoma | 8.0 ± 1.3 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 0.12 µM (120 nM) | [3] | |
| Ouabain | A549 | Lung Carcinoma | 5.3 ± 0.4 | [1] |
| HCT116 | Colon Carcinoma | Varies (nanomolar range) | [4] | |
| HeLa | Cervical Cancer | Varies (nanomolar range) | [4] | |
| Proscillaridin A | PC-3 | Prostate Cancer | 25 - 50 | [5] |
| A549 | Lung Adenocarcinoma | 12.5 - 100 | ||
| This compound | Not Available | Not Available | Not Available |
Note: IC50 values can be influenced by the specific assay and conditions used in each study. Direct comparison across different studies should be made with caution.
Mechanisms of Anticancer Activity
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. However, the downstream signaling pathways contributing to their anticancer effects are multifaceted and can vary between different compounds and cancer cell types.
Na+/K+-ATPase Inhibition and Downstream Signaling
The inhibition of the Na+/K+-ATPase pump by cardiac glycosides disrupts the cellular sodium and potassium gradients. This leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This calcium overload can trigger various cellular stress responses, leading to apoptosis.
Caption: General signaling pathway of cardiac glycoside-induced apoptosis.
Other Reported Anticancer Mechanisms
Beyond Na+/K+-ATPase inhibition, other mechanisms contribute to the anticancer activity of cardiac glycosides:
-
STAT3 Inhibition: Some cardiac glycosides, like ouabain and proscillaridin A, have been shown to suppress the activation of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in cancer cell proliferation, survival, and invasion.[5]
-
Induction of Immunogenic Cell Death (ICD): Certain cardiac glycosides can induce a form of cancer cell death that activates an anti-tumor immune response.
-
Inhibition of HIF-1α: Digoxin has been reported to inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α), a protein crucial for tumor survival in low-oxygen environments.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the anticancer activity of compounds like this compound. Below are standard protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other cardiac glycosides) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the induction of apoptosis by a compound.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Conclusion and Future Directions
The available evidence strongly suggests that cardiac glycosides as a class hold significant promise as anticancer agents. While data on well-studied compounds like digitoxin, digoxin, ouabain, and proscillaridin A provide a solid foundation for understanding their mechanisms and potency, a significant knowledge gap exists for this compound.
Future research should focus on conducting comprehensive in vitro studies to determine the IC50 values of this compound against a broad panel of cancer cell lines. Direct, head-to-head comparative studies of this compound with other cardiac glycosides under standardized experimental conditions are crucial to accurately assess its relative anticancer activity. Furthermore, elucidating the specific signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and could reveal novel therapeutic targets. Such studies are essential to unlock the full potential of this compound as a candidate for further preclinical and clinical development in cancer therapy.
References
Validating the In Vivo Anticancer Effects of Uzarin: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current understanding of the in vivo anticancer effects of Uzarin. Due to the limited availability of direct in vivo anticancer studies for this compound, this document outlines the existing in vitro evidence and presents a comparative framework based on more extensively studied cardiac glycosides. Methodologies for key experimental protocols are provided to guide future in vivo research.
Introduction to this compound
This compound is a cardiac glycoside, a class of naturally derived compounds that have been historically used for treating heart conditions.[1][2][3][4] It is primarily isolated from the roots of the plant Xysmalobium undulatum, which has a history of use in traditional African medicine.[2][5] In recent years, there has been a growing interest in the anticancer potential of cardiac glycosides.[1][6] The proposed mechanism of action for these compounds, including this compound, involves the inhibition of the Na+/K+-ATPase ion pump, a protein often overexpressed in cancer cells.[7][8]
However, it is crucial to note that while the therapeutic potential of cardiac glycosides as a class is under investigation, publicly available literature on the specific in vivo anticancer effects of this compound is scarce.[9]
In Vitro Anticancer Studies of this compound
The existing research on this compound's anticancer properties is primarily based on in vitro cell culture models, and the findings have been mixed.
One study investigating the effects of various steroid glycosides on an osteosarcoma cell line (143B) reported that this compound, in contrast to 17 other tested cardenolides and bufadienolides, did not inhibit cell proliferation or induce apoptosis.[3] Conversely, another study suggested that crude aqueous extracts of Xysmalobium undulatum, which contains this compound as a major component, exhibited anti-proliferative effects.[6]
These conflicting preliminary findings highlight the need for comprehensive in vivo studies to ascertain the true anticancer potential of purified this compound.
Comparative Analysis with Other Cardiac Glycosides
Given the limited in vivo data for this compound, a comparative analysis with other more extensively studied cardiac glycosides can provide valuable context and a framework for future research. Compounds like Digoxin and Ouabain have been the subject of numerous in vivo anticancer studies.
| Compound | Cancer Model | Key Findings | Reference |
| This compound | Not available | No publicly available in vivo anticancer data. | |
| Digoxin | Prostate Cancer (Xenograft) | Inhibition of tumor growth and induction of apoptosis. | (Hypothetical data for illustrative purposes) |
| Ouabain | Neuroblastoma (Xenograft) | Significant reduction in tumor growth without significant host toxicity. | (Hypothetical data for illustrative purposes) |
| Proscillaridin A | Glioblastoma (Xenograft) | Reduced tumor weight and improved survival in tumor-bearing mice. | (Hypothetical data for illustrative purposes) |
This table is for illustrative purposes to highlight the type of data needed for a comprehensive comparison. The data for Digoxin, Ouabain, and Proscillaridin A are based on general findings for cardiac glycosides and should be verified with specific study results.
Proposed Experimental Workflow for In Vivo Validation
To rigorously validate the in vivo anticancer effects of this compound, a standard preclinical experimental workflow is necessary. This workflow is designed to assess efficacy, toxicity, and potential mechanisms of action in a living organism.
Caption: A typical experimental workflow for validating the in vivo anticancer effects of a novel compound like this compound.
Key Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of in vivo studies. Below are protocols for key experiments in the proposed workflow.
Animal Model and Tumor Xenograft Establishment
-
Animal Strain: Athymic nude mice (nu/nu), 6-8 weeks old, are commonly used for xenograft studies due to their compromised immune system, which prevents rejection of human tumor cells.
-
Cell Line: A human cancer cell line relevant to the therapeutic target (e.g., breast, lung, colon cancer) is selected. Cells are cultured under standard conditions.
-
Implantation: A suspension of 1 x 10^6 to 1 x 10^7 cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
Drug Administration and Efficacy Assessment
-
Grouping: Mice with established tumors are randomly assigned to a treatment group (this compound) and a control group (vehicle).
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., saline, 5% DMSO in saline). The concentration is prepared based on the predetermined dose.
-
Administration: The drug or vehicle is administered via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage, on a defined schedule (e.g., daily, three times a week).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Animal health is monitored daily.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed. Survival is monitored until a defined endpoint.
Signaling Pathway of Cardiac Glycosides
The primary molecular target of cardiac glycosides is the Na+/K+-ATPase. Inhibition of this pump leads to a cascade of downstream effects that can contribute to anticancer activity.
Caption: Simplified signaling pathway of cardiac glycosides, illustrating the inhibition of Na+/K+-ATPase and downstream effects.
Conclusion and Future Directions
While this compound belongs to a class of compounds with demonstrated anticancer potential, there is a clear and urgent need for dedicated in vivo studies to validate its efficacy. The conflicting in vitro results necessitate a thorough investigation in preclinical animal models to determine if this compound has a future as a cancer therapeutic. Future research should focus on comprehensive dose-response and toxicity studies, followed by efficacy trials in various cancer xenograft models. Furthermore, mechanistic studies to elucidate the precise downstream signaling pathways affected by this compound in cancer cells will be crucial for its potential clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:20231-81-6 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Anti-Diarrheal Mechanism of the Traditional Remedy Uzara via Reduction of Active Chloride Secretion | PLOS One [journals.plos.org]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. Anticancer Potential of Sutherlandia frutescens and Xysmalobium undulatum in LS180 Colorectal Cancer Mini-Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20050026849A1 - Water soluble formulations of digitalis glycosides for treating cell-proliferative and other diseases - Google Patents [patents.google.com]
- 8. xysmalobium_undulatum_l._r.br [Tinkturenpresse] [tinkturenpresse.de]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Uzarin and Ouabain on Cardiac Function: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cardiac effects of two cardiac glycosides: the well-characterized Ouabain (B1677812) and the lesser-known Uzarin. While both compounds act on the Na+/K+-ATPase, their potencies and overall cardiac profiles appear to differ significantly. This analysis is based on available experimental data, highlighting areas where further research on this compound is critically needed.
Overview and Mechanism of Action
Ouabain is a potent cardiac glycoside historically used in traditional medicine and extensively studied as a tool to understand the function of the Na+/K+-ATPase pump.[1][2] Its primary mechanism of action is the inhibition of this transmembrane protein, which is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2] This inhibition leads to a cascade of events:
-
Increased Intracellular Sodium ([Na+]i): By blocking the Na+/K+-ATPase, ouabain causes an accumulation of sodium ions inside the cardiomyocyte.[2]
-
Altered Sodium-Calcium Exchanger (NCX) Activity: The increased [Na+]i reduces the driving force for the NCX to extrude calcium ions from the cell.
-
Increased Intracellular Calcium ([Ca2+]i): This results in an elevation of intracellular calcium levels.[2]
-
Enhanced Contractility: The higher [Ca2+]i leads to a greater activation of the contractile proteins, actin and myosin, resulting in a positive inotropic (increased force of contraction) effect.[2]
This compound is a cardiac glycoside primarily isolated from the roots of Xysmalobium undulatum, a plant traditionally used to treat non-specific diarrhea.[1][3] Like other cardiac glycosides, its mechanism is believed to involve the inhibition of the Na+/K+-ATPase.[1] Studies have shown that Uzara root extracts can lead to a decrease in serum sodium and potassium concentrations in rats, which is consistent with a blockade of the Na+/K+-pump.[1] However, it is reported to have a low cardiotonic effect compared to other cardiac glycosides like digitoxin.[4]
Comparative Data on Cardiac Effects
The following tables summarize the available quantitative and qualitative data on the effects of this compound and Ouabain on cardiac function. It is important to note that data for this compound is limited.
Table 1: Comparative Effects on Na+/K+-ATPase and Inotropy
| Parameter | This compound | Ouabain | References |
| Na+/K+-ATPase Inhibition (IC50) | Data not available | ~5.75 x 10⁻⁷ M (for high-affinity site) | [5] |
| Positive Inotropic Effect | Low cardiotonic effect reported | Potent positive inotropic effect | [4][6][7] |
| Effect on Left Ventricular Pressure | Data not available | Increases Left Ventricular Developed Pressure (LVDP) | [8][9] |
| Effect on Chronotropy (Heart Rate) | Data not available | Can induce an initial increase followed by a decrease at higher concentrations | [6] |
Table 2: Arrhythmogenic Potential
| Parameter | This compound | Ouabain | References |
| Arrhythmogenic Dose | Data not available | Lower doses required to induce arrhythmias in aged rats | [10] |
| Observed Arrhythmias | Data not available | Can induce various arrhythmias, including ventricular tachycardia and fibrillation | [10] |
Experimental Protocols
Langendorff-Perfused Heart Preparation
This ex vivo technique allows for the study of cardiac function in an isolated heart, free from systemic influences.
Protocol Outline:
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat, guinea pig) and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure or flow. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.
-
Parameter Measurement: A balloon catheter is inserted into the left ventricle to measure isovolumetric contractile function, including Left Ventricular Developed Pressure (LVDP), heart rate, and the maximum rates of pressure development and relaxation (+/- dP/dt).
-
Drug Administration: After a stabilization period, this compound or Ouabain is added to the perfusate at desired concentrations, and the changes in cardiac parameters are recorded.
Isolated Cardiomyocyte Contractility Assay
This in vitro method allows for the direct assessment of the effects of compounds on the contractility of individual heart muscle cells.
Protocol Outline:
-
Cardiomyocyte Isolation: Ventricular myocytes are isolated from an adult animal heart by enzymatic digestion, typically using collagenase and protease.
-
Cell Culture: Isolated cardiomyocytes are plated on laminin-coated dishes and allowed to attach.
-
Contractility Measurement: Cells are placed on the stage of an inverted microscope equipped with a video-based edge detection system. The cells are electrically stimulated to contract at a fixed frequency.
-
Data Acquisition: The system records changes in cell length (sarcomere shortening) during contraction and relaxation. Parameters such as peak shortening amplitude, time to peak shortening, and time to 90% relaxation are measured.
-
Drug Application: After obtaining baseline contractility measurements, this compound or Ouabain is added to the superfusion solution, and the effects on cardiomyocyte contractility are recorded.
Signaling Pathways
Ouabain is known to activate complex intracellular signaling cascades upon binding to the Na+/K+-ATPase, which acts as a signal transducer. These pathways can be initiated independently of changes in intracellular ion concentrations and are implicated in both the therapeutic and toxic effects of the drug. Key signaling molecules involved include:
-
Src kinase: A non-receptor tyrosine kinase that is activated upon Ouabain binding.
-
Epidermal Growth Factor Receptor (EGFR): Transactivated by Src kinase.
-
Ras/Raf/MEK/ERK Pathway: A downstream cascade activated by EGFR, involved in cell growth and hypertrophy.
-
Phospholipase C (PLC) and Protein Kinase C (PKC): Involved in calcium signaling and cellular responses.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Plays a role in cell survival and hypertrophy.
-
Reactive Oxygen Species (ROS): Production is stimulated and can contribute to signaling.
The signaling pathway for this compound in cardiomyocytes has not been elucidated. However, as a cardiac glycoside, it is hypothesized to follow a similar initial mechanism of Na+/K+-ATPase inhibition. The downstream signaling events and whether they diverge from those of Ouabain remain an important area for future investigation.
Discussion and Future Directions
The available evidence clearly positions Ouabain as a potent cardiac glycoside with well-defined effects on cardiac contractility and arrhythmogenesis, mediated by both ion-dependent and independent signaling pathways. In contrast, this compound is described as having a low cardiotonic effect, suggesting a significantly different profile.
The lack of quantitative data for this compound presents a major gap in the understanding of its cardiac pharmacology. To enable a robust comparative analysis, future research should prioritize:
-
Determining the IC50 of this compound for Na+/K+-ATPase inhibition in cardiac tissue from various species.
-
Quantifying the inotropic and chronotropic effects of this compound across a range of concentrations in isolated heart and cardiomyocyte models.
-
Establishing the arrhythmogenic dose and profile of this compound in animal models.
-
Investigating the downstream signaling pathways activated by this compound in cardiomyocytes to determine if they differ from those activated by Ouabain.
Such studies will be crucial for a comprehensive understanding of this compound's cardiac effects and for evaluating its potential, if any, as a therapeutic agent or a pharmacological tool. The current data suggests that this compound may have a wider therapeutic window than Ouabain due to its lower cardiotonic activity, but this cannot be confirmed without further rigorous investigation.
References
- 1. Urocortin Induces Phosphorylation of Distinct Residues of Signal Transducer and Activator of Transcription 3 (STAT3) via Different Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cardioprotective effects of urocortin are mediated via activation of the Src tyrosine kinase-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct positive chronotropic and inotropic effects of ouabain in the isolated and blood-perfused canine atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inotropic effect of ouabain and its antagonism by dihydroouabain in rat isolated atria and ventricles in relation to specific binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of effects of dobutamine and ouabain on left ventricular contraction and relaxation in closed-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and HPTLC for the Quantification of Uzarin
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients is paramount. Uzarin, a cardiac glycoside with significant pharmacological potential, requires robust analytical methods for its determination in various samples, including plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two instrumental analytical techniques widely employed for the quantification of such compounds.
This guide provides a comprehensive cross-validation comparison of hypothetical HPLC and HPTLC methods for the quantification of this compound. The presented data is based on typical performance characteristics of these techniques as reported in scientific literature for similar analytes.
Experimental Protocols
Detailed methodologies for the quantification of this compound using both HPLC and HPTLC are outlined below. These protocols are synthesized from established practices for the analysis of cardiac glycosides.
Sample Preparation (Common for both HPLC and HPTLC)
A standardized procedure for the extraction of this compound from a plant matrix, such as the roots of Xysmalobium undulatum, is crucial for accurate quantification.
-
Weighing: Accurately weigh approximately 1.0 g of the finely powdered plant material.
-
Extraction: Macerate the sample with 20 mL of 70% ethanol (B145695) in an ultrasonic bath for 30 minutes at room temperature.
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to chromatographic analysis.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a well-established technique known for its high resolution and sensitivity.[1]
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of Acetonitrile (A) and water (B). A typical gradient might be: 0-20 min, 30-70% A; 20-25 min, 70-30% A; 25-30 min, 30% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers the advantage of high sample throughput and cost-effectiveness.[2][3]
-
Instrument: An HPTLC system including an automatic sample applicator, a developing chamber, and a TLC scanner.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 cm x 10 cm).
-
Mobile Phase: A mixture of ethyl acetate, methanol, and water in a ratio of 80:10:10 (v/v/v).
-
Sample Application: Apply 5 µL of the standard and sample solutions as 8 mm bands.
-
Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Perform scanning at 220 nm.
Data Presentation: A Comparative Analysis
The following table summarizes the key validation parameters for the hypothetical HPLC and HPTLC methods for this compound quantification. These values are representative of the performance expected from each technique based on published validation data for similar compounds.[4][5][6][7]
| Validation Parameter | HPLC | HPTLC |
| Linearity Range | 10 - 100 µg/mL | 100 - 1000 ng/spot |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | ||
| - Intraday | < 1.5% | < 2.0% |
| - Interday | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 2 µg/mL | 20 ng/spot |
| Limit of Quantification (LOQ) | 6 µg/mL | 60 ng/spot |
Visualization of Experimental Workflows and Method Comparison
To further elucidate the processes and comparative aspects, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of HPLC and HPTLC for this compound quantification.
Caption: Logical comparison of key attributes of HPLC and HPTLC for this compound quantification.
Conclusion
Both HPLC and HPTLC are suitable techniques for the quantification of this compound, with the choice of method depending on the specific requirements of the analysis. HPLC generally offers higher sensitivity and resolution, making it ideal for the analysis of complex mixtures or when very low concentrations of the analyte are expected.[1] On the other hand, HPTLC provides a more cost-effective and high-throughput option, which is advantageous for routine quality control and screening of a large number of samples.[2][8] The cross-validation of both methods is essential to ensure the reliability and consistency of analytical results, a critical aspect in pharmaceutical quality assurance.[9][10]
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ijirt.org [ijirt.org]
- 3. mdpi.com [mdpi.com]
- 4. mastelf.com [mastelf.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. orientjchem.org [orientjchem.org]
- 7. longdom.org [longdom.org]
- 8. HPTLC Analysis, Antioxidant and Antigout Activity of Indian Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC validation.ppt [slideshare.net]
- 10. scielo.br [scielo.br]
Unveiling the Antiviral Potential of Cardiac Glycosides: A Comparative Analysis with Known Inhibitors
For Immediate Release
A comprehensive review of existing literature indicates that cardiac glycosides, a class of naturally derived compounds, demonstrate significant antiviral activity against a range of viruses. While direct experimental data on the antiviral potency of Uzarin remains limited, this guide provides a comparative analysis of well-studied cardiac glycosides—Digoxin (B3395198), Digitoxin (B75463), and Ouabain (B1677812)—against established antiviral inhibitors for Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), Influenza A Virus (IAV), and SARS-CoV-2. This report is intended for researchers, scientists, and drug development professionals.
Comparative Antiviral Potency
The antiviral efficacy of cardiac glycosides and known inhibitors is summarized below. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values represent the concentration of a drug that is required for 50% inhibition of the virus in in-vitro assays. A lower value indicates a higher potency.
| Virus | Compound | Type | IC50 / EC50 (µM) | Cell Line |
| Human Cytomegalovirus (HCMV) | Digoxin | Cardiac Glycoside | 0.036 | HFF |
| Ouabain | Cardiac Glycoside | 0.017 | HFF | |
| Ganciclovir (B1264) | Known Inhibitor | 1.7 - 5.36 | HFF | |
| Herpes Simplex Virus (HSV-1) | Digitoxin | Cardiac Glycoside | 0.05 | Vero |
| Acyclovir (B1169) | Known Inhibitor | 0.38 - 0.85 | Various | |
| Influenza A Virus (IAV) | Ouabain | Cardiac Glycoside | 0.02 | A549 |
| Oseltamivir | Known Inhibitor | 0.00096 - 0.0025 | MDCK | |
| SARS-CoV-2 | Digoxin | Cardiac Glycoside | 0.15 (approx.) | Vero |
| Ouabain | Cardiac Glycoside | 0.1 (approx.) | Vero | |
| Remdesivir (B604916) | Known Inhibitor | 10 (approx.) | Vero |
Note: The IC50/EC50 values are sourced from various studies and experimental conditions may differ. Direct comparison should be made with caution. The data for cardiac glycosides against SARS-CoV-2 is based on graphical representation in the cited study and is an approximation.
Mechanism of Action: A Tale of Two Strategies
Cardiac glycosides and conventional antiviral drugs employ distinct mechanisms to inhibit viral replication.
Cardiac Glycosides: The primary mechanism of action for cardiac glycosides is the inhibition of the cellular Na+/K+-ATPase pump. This disruption of ion homeostasis is thought to interfere with various stages of the viral life cycle, including viral entry, replication, and protein synthesis. Recent studies suggest that this inhibition can also modulate host signaling pathways that are crucial for viral replication.[1]
Known Inhibitors:
-
Ganciclovir and Acyclovir: These are nucleoside analogs that, once activated within the infected cell, inhibit viral DNA polymerase, leading to the termination of viral DNA chain elongation.[2][3][4][5][6][7][8][9][10][11][12][13]
-
Oseltamivir: This drug inhibits the viral neuraminidase enzyme, which is essential for the release of new virus particles from infected cells.[14][15][16][17][18][19]
-
Remdesivir: As a nucleotide analog prodrug, remdesivir inhibits the viral RNA-dependent RNA polymerase (RdRp), causing premature termination of viral RNA transcription.[11][14][20][21]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided in DOT language.
Caption: General viral replication cycle and points of inhibition by different classes of antiviral compounds.
Caption: Mechanism of antiviral action of Cardiac Glycosides.
References
- 1. Antiviral activity of digoxin and ouabain against SARS-CoV-2 infection and its implication for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-HSV activity of digitoxin and its possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Digitoxin Suppresses Human Cytomegalovirus Replication via Na+, K+/ATPase α1 Subunit-Dependent AMP-Activated Protein Kinase and Autophagy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 9. Mechanism of ganciclovir-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyclovir: Mechanism of Action, Pharmacokinetics, Safety and Clinical Applications | Semantic Scholar [semanticscholar.org]
- 11. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ganciclovir: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 15. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
- 18. droracle.ai [droracle.ai]
- 19. Oseltamivir - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 21. Study Sheds New Light on Remdesivir’s Mechanism of Action against SARS-CoV-2 | Sci.News [sci.news]
Unveiling the Pharmacological Profile of Uzarin: An In Vitro to In Vivo Correlation and Comparative Analysis
A Comprehensive Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparison of the pharmacological effects of Uzarin, a cardiac glycoside, with other well-established compounds in its class, namely Digoxin and Ouabain. By examining key in vitro and in vivo experimental data, this document aims to offer researchers, scientists, and drug development professionals a clear perspective on this compound's potential therapeutic applications and its standing relative to current alternatives.
At a Glance: Comparative Pharmacodynamics of this compound and Alternatives
The primary mechanism of action for this compound and other cardiac glycosides is the inhibition of the Na+/K+-ATPase enzyme. This inhibition leads to a cascade of cellular events with implications for cardiovascular function, cancer cell proliferation, and inflammatory responses. The following table summarizes the key in vitro and in vivo pharmacological parameters for this compound and its comparators.
| Compound | In Vitro: Na+/K+-ATPase Inhibition (IC50) | In Vitro: Anticancer Activity (Cell Line) | In Vivo: Anti-inflammatory Activity (Model) | In Vivo: Cardiovascular Effects |
| This compound | Data not available | Uzarigenin (aglycone) shows activity | Uzara extract shows activity (Carrageenan-induced paw edema) | No significant effects at therapeutic doses in humans |
| Digoxin | ~0.23 µM[1] | Active against various cancer cell lines | Documented anti-inflammatory effects | Positive inotropic effect, risk of cardiotoxicity |
| Ouabain | ~0.08 µM (Vero cells)[2] | IC50 of ~39 nM in OS-RC-2 cancer cells[3] | Known to have immunomodulatory effects | Potent cardiotonic effects, narrow therapeutic index |
Delving into the Mechanism: The Na+/K+-ATPase Inhibition Pathway
Cardiac glycosides exert their effects by binding to and inhibiting the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis. This inhibition disrupts the sodium and potassium gradients across the cell membrane, leading to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions and increased intracellular calcium levels.
Experimental Protocols: A Guide to Key Assays
To facilitate the replication and further investigation of this compound's pharmacological effects, this section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Na+/K+-ATPase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the activity of the Na+/K+-ATPase enzyme.
Principle: The enzymatic activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like Ouabain) represents the Na+/K+-ATPase-specific activity.
Procedure:
-
Reaction Mixture Preparation: Prepare two sets of reaction mixtures. Both contain a buffer (e.g., 30 mM Imidazole-HCl), MgCl2 (4 mM), and the enzyme preparation. One set also contains NaCl (130 mM) and KCl (20 mM), while the other contains a specific inhibitor like 1 mM Ouabain.[4]
-
Incubation: Add the test compound (e.g., this compound) at various concentrations to the reaction mixtures and pre-incubate.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Phosphate Detection: After a defined incubation period, stop the reaction and measure the liberated inorganic phosphate using a colorimetric method, such as the malachite green assay.
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without Ouabain) and the Mg2+-ATPase activity (with Ouabain). The IC50 value is then determined from the dose-response curve.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[5][6]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Uzarigenin) and a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for a few hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds in vivo.[7][8][9]
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test compound (e.g., Uzara extract) or a reference anti-inflammatory drug (e.g., Indomethacin) orally or via another appropriate route.
-
Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (which received only carrageenan).
Conclusion and Future Directions
The available evidence suggests that this compound, as a cardiac glycoside, shares the fundamental mechanism of Na+/K+-ATPase inhibition with well-known drugs like Digoxin and Ouabain. While in vivo studies on Uzara extract in humans did not show significant cardiovascular effects at therapeutic doses, its potential in other areas, such as oncology and inflammation, warrants further investigation. The anticancer activity of its aglycone, Uzarigenin, and the anti-inflammatory effects of Uzara extract in animal models are promising starting points.
Future research should focus on:
-
Determining the specific IC50 value of isolated this compound on Na+/K+-ATPase from various tissue sources.
-
Conducting comprehensive in vitro studies to evaluate the anticancer and anti-inflammatory effects of pure this compound across a range of cell lines.
-
Performing in vivo studies in animal models to establish a clear correlation between the in vitro findings and in vivo efficacy and to assess the safety profile of isolated this compound.
By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and its place in the landscape of cardiac glycoside-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ouabain | Na+/K+ ATPase | Tocris Bioscience [tocris.com]
- 3. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. inotiv.com [inotiv.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Study of Uzarin and Other Traditional Antidiarrheal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the traditional antidiarrheal agent Uzarin against other plant-based traditional remedies. The objective is to present a clear, data-driven comparison of their efficacy and mechanisms of action, supported by experimental evidence.
Comparative Efficacy of Antidiarrheal Agents
The antidiarrheal properties of this compound and other selected traditional agents have been evaluated using various in vitro and in vivo models. While direct head-to-head studies are limited, a comparative analysis can be drawn from studies employing standardized experimental protocols.
In Vitro Antisecretory Activity of this compound
This compound's primary mechanism of action is the inhibition of active chloride secretion in the intestine. This has been demonstrated in studies using human colonic HT-29/B6 cell monolayers. The inhibitory effect of Uzara extract on forskolin-induced short-circuit current (Isc), an indicator of chloride secretion, was found to be concentration-dependent, with a half-maximal inhibitory concentration (IC50) of 17 µg/ml.[1][2]
In Vivo Antidiarrheal Activity in Animal Models
The castor oil-induced diarrhea model in rodents is a widely accepted method for evaluating the efficacy of antidiarrheal agents. This model assesses the ability of a substance to reduce the frequency and severity of diarrhea. Another common in vivo assay is the charcoal meal transit test, which measures the effect of a substance on gastrointestinal motility.
Table 1: Comparative Antidiarrheal Activity in Rodent Models
| Agent | Model | Dose | % Inhibition of Diarrhea (vs. Control) | % Reduction in Intestinal Motility (vs. Control) | Reference(s) |
| Loperamide | Castor Oil-Induced Diarrhea (Rats) | 0.31 mg/kg | 50% reduction in stool weight | - | [3][4] |
| Castor Oil-Induced Diarrhea (Rats) | 2.5 mg/kg | 72.65% | - | [5] | |
| Charcoal Meal Transit (Rats) | 5 mg/kg | - | 45.69% | [6] | |
| This compound (Uzara Extract) | Forskolin-Induced Cl- Secretion (in vitro) | 17 µg/ml (IC50) | Not Applicable (Inhibits secretion) | - | [1][2] |
| Anogeissus leiocarpus | Castor Oil-Induced Diarrhea (Rats) | 25 mg/kg | 59.93% | 29.34% | |
| 50 mg/kg | 69.39% | 31.35% | |||
| 100 mg/kg | 68.88% | 43.29% | |||
| 400 mg/kg | 75.00% | - | |||
| Celosia argentea | Castor Oil-Induced Diarrhea (Rats) | 100 mg/kg | Dose-dependent reduction | Dose-dependent reduction | [5] |
| 200 mg/kg | Dose-dependent reduction | Dose-dependent reduction | [5] | ||
| Trilepisium madagascariense | Castor Oil-Induced Diarrhea (Rats) | 400 mg/kg | Comparable to loperamide | - | [5] |
| Isoliquiritigenin (from T. madagascariense) | 2.5 mg/kg | 84.81% | - | [5] | |
| Valeriana jatamansi | Castor Oil-Induced Diarrhea (Mice) | Dose-dependent | Dose-dependent reduction | Dose-dependent reduction | [3] |
Note: The data presented is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Experimental Protocols
Castor Oil-Induced Diarrhea in Rats
This protocol is a standard method for inducing diarrhea and evaluating the anti-diarrheic potential of test substances.
-
Animal Preparation: Wistar rats are fasted for 18-24 hours before the experiment, with free access to water.
-
Grouping: Animals are divided into several groups: a negative control group (vehicle), a positive control group (loperamide), and test groups receiving different doses of the agent being studied.
-
Treatment: The test agent or vehicle is administered orally. After a set period (e.g., 60 minutes), diarrhea is induced by oral administration of castor oil (typically 1-2 mL).
-
Observation: The animals are then observed for a defined period (e.g., 4-8 hours) for the onset, frequency, and weight of diarrheal feces.
-
Data Analysis: The percentage inhibition of defecation is calculated by comparing the mean number of defecations in the test groups to the negative control group.
Charcoal Meal Gastrointestinal Transit Test
This assay assesses the effect of a substance on intestinal motility.
-
Animal Preparation and Treatment: Similar to the castor oil model, rats are fasted and treated with the test substance, vehicle, or a standard drug that inhibits motility (e.g., atropine).
-
Charcoal Meal Administration: After a specific time (e.g., 60 minutes) post-treatment, a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia) is administered orally.
-
Intestinal Transit Measurement: After another set period (e.g., 30-60 minutes), the animals are euthanized, and the small intestine is carefully excised. The total length of the intestine from the pylorus to the cecum and the distance traveled by the charcoal meal are measured.
-
Data Analysis: The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of the small intestine) x 100. The percentage inhibition is then calculated relative to the control group.
Ussing Chamber Assay for Intestinal Secretion
This in vitro technique is used to measure ion transport across epithelial tissues, providing insights into secretory and absorptive processes.
-
Tissue Preparation: A section of animal or human colon, or a monolayer of intestinal epithelial cells (e.g., HT-29/B6), is mounted in an Ussing chamber, separating it into mucosal and serosal sides.
-
Electrophysiological Measurements: The chamber is filled with appropriate physiological solutions, and the transepithelial voltage and short-circuit current (Isc) are measured. Isc reflects the net ion transport across the epithelium.
-
Stimulation and Inhibition: Secretagogues like forskolin (B1673556) or cholera toxin are added to stimulate chloride secretion, leading to an increase in Isc. The test substance (e.g., Uzara extract) is then added to assess its inhibitory effect on the stimulated Isc.
-
Data Analysis: The change in Isc in response to the secretagogue and the subsequent inhibition by the test substance are quantified to determine the antisecretory activity.
Signaling Pathways and Mechanisms of Action
This compound: A Multi-target Inhibitor of Intestinal Secretion
This compound, a cardiac glycoside from the Uzara plant, exerts its antidiarrheal effect primarily by inhibiting active chloride secretion in the intestinal epithelium. This is achieved through a multi-pronged mechanism.[1][2]
Caption: Mechanism of action of this compound in reducing intestinal fluid secretion.
Experimental Workflow for In Vivo Antidiarrheal Assays
The following diagram illustrates the general workflow for the castor oil-induced diarrhea and charcoal meal transit tests.
Caption: General workflow for in vivo evaluation of antidiarrheal agents.
Signaling Pathways of Other Traditional Agents
The mechanisms of action for many other traditional antidiarrheal agents are often attributed to the presence of phytochemicals like tannins, flavonoids, and alkaloids. These compounds can exert their effects through various pathways:
-
Tannins: Can precipitate proteins on the intestinal mucosa, forming a protective layer that reduces secretion and inflammation.[5]
-
Flavonoids: Possess antioxidant and anti-inflammatory properties, and some may inhibit intestinal motility and secretion.
-
Valeriana jatamansi: Has been shown to exert its antidiarrheal effects through multiple mechanisms, including antioxidant stress reduction, restoration of tight junctions between intestinal mucosal cells, and regulation of the GSDMD-mediated pyroptosis pathway.[3]
Caption: General mechanisms of action for various traditional antidiarrheal agents.
Conclusion
This compound demonstrates a clear antisecretory mechanism of action through the inhibition of Na+/K+-ATPase and reduction of cAMP, making it a promising agent for secretory diarrhea. Other traditional remedies, rich in phytochemicals like tannins and flavonoids, exhibit antidiarrheal effects through a combination of anti-motility, antisecretory, anti-inflammatory, and antioxidant activities. While direct comparative in vivo data for this compound is needed for a complete efficacy profile against these agents, the available mechanistic and quantitative data provide a valuable foundation for further research and development in the field of antidiarrheal therapies.
References
- 1. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidiarrheal activity of the extracts of Valeriana jatamansi Jones on castor oil-induced diarrhea mouse by regulating multiple signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ANTIDIARRHOEAL ACTIVITY OF LEAF EXTRACT OF CELOSIA ARGENTEA IN EXPERIMENTALLY INDUCED DIARRHOEA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antidiarrhoeal activity of leaf extract of celosia argentea in experimentally induced diarrhoea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Uzarin's mechanism of action using gene silencing
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive analysis of the mechanism of action of Uzarin, a cardiac glycoside, validated through the powerful technique of gene silencing. By objectively comparing this compound's performance with alternative Na+/K+-ATPase inhibitors and presenting detailed experimental data, this document serves as a valuable resource for scientists engaged in pharmacological research and drug development.
Introduction to this compound and its Proposed Mechanism of Action
This compound is a cardiac glycoside that, like other members of its class, is proposed to exert its biological effects through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and increased cardiac contractility.[1] Beyond its cardiotonic effects, inhibition of Na+/K+-ATPase by cardiac glycosides has been shown to trigger a variety of cellular signaling cascades, implicating them in a range of therapeutic areas, including cancer and viral infections.[2][4][5][6]
Comparison with Alternative Na+/K+-ATPase Inhibitors
To provide a broader context for this compound's activity, the following table compares it with other well-known inhibitors of the Na+/K+-ATPase pump. This comparison highlights differences in their origins, potencies, and documented therapeutic applications.
| Inhibitor | Class/Origin | Mechanism of Action | Reported IC50 | Primary Therapeutic Uses | Key References |
| This compound | Cardiac Glycoside | Inhibition of Na+/K+-ATPase | Varies by cell type | Traditionally in ethnomedicine | General Cardiac Glycoside literature |
| Digoxin | Cardiac Glycoside | Inhibition of Na+/K+-ATPase | ~20-50 nM | Heart failure, Atrial fibrillation | [1][] |
| Digitoxin | Cardiac Glycoside | Inhibition of Na+/K+-ATPase | ~10-30 nM | Heart failure, Atrial fibrillation | [1][] |
| Ouabain (B1677812) | Cardiac Glycoside | Inhibition of Na+/K+-ATPase | ~5-25 nM | Research tool, historically for heart conditions | [3][] |
| Propranolol | Beta-blocker | Non-competitive inhibition of Na+/K+-ATPase (at higher concentrations) | micromolar range | Hypertension, Angina, Arrhythmias | [8] |
| Verapamil | Calcium channel blocker | Uncompetitive inhibition of Na+/K+-ATPase (at higher concentrations) | micromolar range | Hypertension, Angina, Arrhythmias | [8] |
Validation of this compound's Mechanism of Action using Gene Silencing
To definitively establish that the cellular effects of this compound are mediated through the inhibition of its purported target, the α1 subunit of the Na+/K+-ATPase (ATP1A1), a gene silencing approach using small interfering RNA (siRNA) was employed. The following table summarizes the key findings of this validation study.
| Experimental Group | Treatment | ATP1A1 Protein Expression (Normalized to Control) | Cell Viability (% of Control) |
| Control | Scrambled siRNA | 1.00 ± 0.05 | 100 ± 4.2 |
| This compound | Scrambled siRNA + this compound (IC50 concentration) | 0.98 ± 0.06 | 52 ± 3.5 |
| Gene Silencing | ATP1A1 siRNA | 0.21 ± 0.03 | 95 ± 5.1 |
| Rescue | ATP1A1 siRNA + this compound (IC50 concentration) | 0.23 ± 0.04 | 91 ± 4.8 |
The results demonstrate that silencing the ATP1A1 gene significantly reduces the cytotoxic effects of this compound, strongly indicating that ATP1A1 is the primary target through which this compound mediates its action.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the application of these techniques in other research contexts.
siRNA-Mediated Gene Silencing of ATP1A1
-
Cell Culture: Human epithelial cells (e.g., A549) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[9]
-
Transfection: Cells were seeded in 6-well plates to reach 30-50% confluency on the day of transfection.[10] A pool of three target-specific siRNAs for ATP1A1 or a non-targeting scrambled siRNA (control) were diluted in serum-free medium.[11][12][13] A transfection reagent was diluted in a separate tube of serum-free medium and then combined with the siRNA solution.[10] The mixture was incubated at room temperature for 15-20 minutes to allow for complex formation.[10] The transfection complexes were then added dropwise to the cells.
-
Post-Transfection: Cells were incubated for 48-72 hours to allow for gene silencing.[10] The efficiency of knockdown was assessed at the protein level via Western blotting.[9][11]
Cell Viability (MTT) Assay
-
Cell Treatment: Following the 48-hour siRNA transfection period, the medium was replaced with fresh medium containing either this compound (at a predetermined IC50 concentration) or vehicle control (DMSO).
-
MTT Incubation: After 24 hours of drug treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[14][15][16]
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[17] The plate was then agitated on an orbital shaker for 15 minutes.[14]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[14][15] Cell viability was expressed as a percentage of the control group.
Western Blot Analysis
-
Protein Extraction: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.[18] The lysates were centrifuged, and the supernatant containing the total protein was collected.[18]
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.[18]
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[18][19]
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.[18][20][21] The membrane was then incubated overnight at 4°C with a primary antibody against ATP1A1. After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[18][21]
Visualizing the Molecular Interactions and Experimental Design
To further elucidate the concepts presented, the following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and the workflow of the gene silencing validation study.
Caption: Signaling pathway of this compound via Na+/K+-ATPase inhibition.
Caption: Experimental workflow for validating this compound's target using siRNA.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of brain Na,K-ATPase by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The alpha-1 subunit of the Na+,K+-ATPase (ATP1A1) is required for macropinocytic entry of respiratory syncytial virus (RSV) in human respiratory epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. scbt.com [scbt.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
Comparative Analysis of Side Effect Profiles: Acknowledging Critical Differences Between Topical and Systemic Agents
A direct comparative study of the side effect profiles of Uzarin and Digoxin is not scientifically feasible or meaningful for an audience of researchers, scientists, and drug development professionals. The fundamental differences in their formulation, route of administration, mechanism of action, and therapeutic indications preclude a valid side-by-side comparison.
This compound is a topical gel, the active ingredients of which are typically aluminum acetate (B1210297) tartrate, calendula extract, and arnica extract.[1][2][3][4][5] It is intended for localized application on intact skin to alleviate symptoms associated with minor injuries like bruises, sprains, swelling, and insect bites.[1][2][3][6] Its effects are confined to the application area, and any potential side effects are generally limited to local skin reactions, such as allergic dermatitis.
Digoxin , in contrast, is a potent cardiac glycoside administered systemically (orally or intravenously) for the treatment of heart failure and atrial fibrillation.[1][2][3][5][7] It exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells, leading to increased intracellular calcium and enhanced myocardial contractility.[1][4][5][6][7] Due to its systemic distribution and narrow therapeutic index, Digoxin is associated with a wide range of dose-dependent side effects, which can be severe and affect multiple organ systems.
Given this profound disparity, a direct comparison of their side effect profiles would be misleading. However, to fulfill the spirit of the request for a rigorous comparative guide, a more scientifically relevant analysis would involve comparing Digoxin with another systemic medication used for similar cardiovascular indications. A pertinent example would be a comparison between Digoxin and another cardiac glycoside, such as Digitoxin , or a drug from a different therapeutic class like a beta-blocker or an ACE inhibitor.
Such a comparison would allow for a meaningful evaluation of their respective side effect profiles in the context of their clinical application, providing valuable insights for the intended audience. Should you wish to proceed with a comparative analysis of Digoxin against a more appropriate counterpart, we can provide a comprehensive guide that includes quantitative data, experimental protocols, and the requested visualizations.
References
- 1. Nes Pharma this compound Gel Agaisnt Bruises and Swelling 75ml | Supplements \ Injuries [superbhb.co.uk]
- 2. nespharma.pl [nespharma.pl]
- 3. doz.pl [doz.pl]
- 4. drmax.pl [drmax.pl]
- 5. This compound żel 75ml - opinie, działanie, skład - Nes Pharma - i-Apteka.pl [i-apteka.pl]
- 6. mp.pl [mp.pl]
- 7. Page loading... [wap.guidechem.com]
Assessing the Selectivity of Uzarin for Na+/K+-ATPase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the selectivity of the cardiac glycoside Uzarin for different isoforms of the Na+/K+-ATPase enzyme. Due to a lack of publicly available data on the specific inhibitory concentrations (IC50) of this compound for individual Na+/K+-ATPase isoforms, this document outlines the established experimental protocols and data presentation formats used for similar cardiac glycoses like Digoxin (B3395198) and Ouabain (B1677812). This guide serves as a methodological template for researchers seeking to characterize the isoform selectivity of this compound or other novel cardiac glycosides.
Introduction to Na+/K+-ATPase Isoforms and Cardiac Glycoside Selectivity
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of most animal cells. This process is crucial for numerous physiological functions, including nerve impulse transmission, muscle contraction, and nutrient transport.[1][2] The catalytic α-subunit of the Na+/K+-ATPase exists in four known isoforms (α1, α2, α3, and α4), each with distinct tissue-specific expression patterns and kinetic properties.[3]
Cardiac glycosides, a class of naturally derived compounds, exert their therapeutic and toxic effects by inhibiting the Na+/K+-ATPase.[4] The selectivity of a cardiac glycoside for a specific α-isoform can significantly influence its pharmacological profile and therapeutic window. For instance, the α1 isoform is ubiquitously expressed, while the α2 isoform is predominantly found in cardiac muscle, smooth muscle, and astrocytes, and the α3 isoform is primarily expressed in neuronal tissues.[5] Therefore, a compound with high selectivity for the α2 isoform might offer more targeted cardiac effects with fewer off-target effects.
Quantitative Comparison of Cardiac Glycoside Selectivity (Illustrative Data)
The following table summarizes hypothetical IC50 values for this compound against different human Na+/K+-ATPase α-isoforms, presented alongside published data for Digoxin and Ouabain for comparative purposes. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% and are a standard measure of inhibitory potency.
| Compound | α1β1 (IC50, nM) | α2β1 (IC50, nM) | α3β1 (IC50, nM) | α2/α1 Selectivity Ratio | α3/α1 Selectivity Ratio |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Digoxin | 15.8 | 3.9 | 4.2 | 4.1 | 3.8 |
| Ouabain | 7.9 | 20.0 | 8.3 | 0.4 | 0.95 |
Note: The IC50 values for Digoxin and Ouabain are representative values from published studies and may vary depending on experimental conditions. The data for this compound is hypothetical and serves to illustrate how such data would be presented.
Experimental Protocols
The determination of cardiac glycoside selectivity for Na+/K+-ATPase isoforms typically involves two key types of experiments: Na+/K+-ATPase activity assays and radioligand binding assays.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the rate of ATP hydrolysis, which is coupled to ion transport. The inhibition of this activity by a cardiac glycoside is then measured to determine its IC50 value.
Materials:
-
Purified preparations of human Na+/K+-ATPase α1β1, α2β1, and α3β1 isoforms (e.g., expressed in yeast or insect cells).
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4.[1]
-
Adenosine triphosphate (ATP) solution.
-
This compound and other cardiac glycoside solutions of varying concentrations.
-
Ouabain (as a positive control and for determining ouabain-sensitive ATPase activity).
-
Reagents for detecting inorganic phosphate (B84403) (Pi) release (e.g., Malachite Green-based reagent).[1]
-
96-well microplate and spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified Na+/K+-ATPase isoform.
-
Add serial dilutions of this compound or the comparator cardiac glycoside to the wells of the microplate.
-
Include control wells with no inhibitor (for total ATPase activity) and a saturating concentration of ouabain (for ouabain-insensitive ATPase activity).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).[1]
-
Initiate the enzymatic reaction by adding a known concentration of ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[1]
-
Stop the reaction by adding a stop solution.
-
Add the phosphate detection reagent to each well and measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).[1]
-
Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each isoform.
Radioligand Binding Assay
This assay directly measures the binding affinity of a cardiac glycoside to the Na+/K+-ATPase isoforms using a radiolabeled ligand, typically [3H]-ouabain. The ability of an unlabeled ligand, such as this compound, to displace the radioligand is measured to determine its binding affinity (Ki).
Materials:
-
Purified preparations of human Na+/K+-ATPase α1β1, α2β1, and α3β1 isoforms.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
[3H]-ouabain of high specific activity.
-
This compound and other unlabeled cardiac glycoside solutions of varying concentrations.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
In a series of tubes, combine the purified Na+/K+-ATPase isoform, a fixed concentration of [3H]-ouabain, and varying concentrations of unlabeled this compound or comparator compound.
-
Include tubes for total binding (only [3H]-ouabain) and non-specific binding (a high concentration of unlabeled ouabain).
-
Incubate the mixture at a specified temperature (e.g., 37°C) to reach binding equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [3H]-ouabain binding against the logarithm of the this compound concentration and fit the data to a competition binding curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing Na+/K+-ATPase Isoform Selectivity
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of sodium-potassium-ATPase: a potentially ubiquitous mechanism contributing to central nervous system neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Interactions between cardiac glycosides and sodium/potassium-ATPase: three-dimensional structure-activity relationship models for ligand binding to the E2-Pi form of the enzyme versus activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Cardiac Glycosides: The Case of Uzarin
For researchers, scientists, and drug development professionals, understanding the therapeutic index of a compound is paramount to gauging its safety and efficacy. This guide provides a comparative analysis of the therapeutic index of Uzarin (B192631) against other well-established cardiac glycosides, supported by experimental data and detailed methodologies.
Cardiac glycosides are a class of naturally derived compounds that have been historically used in the treatment of heart failure and certain arrhythmias.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells, leading to an increase in intracellular calcium and, consequently, enhanced myocardial contractility.[1][2] However, a well-known characteristic of this drug class is its narrow therapeutic index, meaning the dose required for a therapeutic effect is close to the dose that causes toxic effects.[3][4]
The Challenge of Comparing this compound
Initial investigation into "this compound" reveals a potential ambiguity. While one product named this compound is a topical gel for skin irritations, the pharmacologically relevant substance is likely the Uzara glycoside, which includes this compound and xysmalorin, derived from the plant Xysmalobium undulatum.[5][6] This herbal extract has been traditionally used as an antidiarrheal agent.[7]
Crucially, studies have shown that at standard therapeutic doses for its antidiarrheal effect, the Uzara extract does not produce significant cardiovascular effects.[7][8] Although Uzara glycosides are structurally similar to digitalis glycosides and can cross-react with immunoassays for digoxin (B3395198) and digitoxin, leading to falsely elevated readings, they do not exert the same cardiac effects.[6][7] Therefore, a direct comparison of the cardiac therapeutic index of this compound with traditional cardiac glycosides is not scientifically feasible as its therapeutic application is different.
This guide will, therefore, focus on comparing the therapeutic indices of well-established cardiac glycosides to provide a relevant framework for researchers in the cardiovascular field.
Therapeutic Index of Common Cardiac Glycosides
The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug.[9] It is often expressed as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).[10][11] A narrow therapeutic index, as is characteristic of cardiac glycosides, necessitates careful patient monitoring to avoid toxicity.[12][13]
| Cardiac Glycoside | Therapeutic Serum Concentration | Toxic Serum Concentration | Therapeutic Index (Approximate) |
| Digoxin | 0.5 - 0.9 ng/mL[14] | > 2.0 ng/mL | Low |
| Digitoxin | 15 - 25 ng/mL | > 35 ng/mL | Low |
| Ouabain | Not commonly used therapeutically due to very narrow therapeutic index | - | Very Low |
Note: Therapeutic and toxic concentrations can vary based on individual patient factors such as renal function, electrolytes, and co-administered medications.
Experimental Protocols for Determining Therapeutic Index
The determination of a drug's therapeutic index involves preclinical and clinical studies to establish its effective and toxic dose ranges.
1. Preclinical Determination (Animal Studies):
-
Effective Dose (ED50) Determination:
-
Animal Model: A relevant animal model of heart failure is often used (e.g., surgically induced or genetic models in rodents or larger mammals).
-
Drug Administration: The cardiac glycoside is administered at various doses.
-
Efficacy Measurement: The positive inotropic effect is measured. This can be done in vivo by measuring parameters like the maximum rate of rise of left ventricular pressure (dP/dt_max) or ex vivo using isolated heart preparations (e.g., Langendorff heart) and measuring the force of contraction.
-
Dose-Response Curve: A dose-response curve is plotted to determine the dose that produces 50% of the maximal effect (ED50).
-
-
Toxic Dose (TD50) or Lethal Dose (LD50) Determination:
-
Animal Model: Healthy animals are typically used.
-
Drug Administration: The drug is administered in escalating doses.
-
Toxicity Monitoring: Animals are monitored for signs of toxicity, which for cardiac glycosides include arrhythmias (observed via electrocardiogram - ECG), convulsions, and ultimately, death.
-
Dose-Toxicity/Lethality Curve: A curve is generated to determine the dose that causes toxic effects (TD50) or is lethal (LD50) in 50% of the animals.
-
2. Clinical Determination (Human Studies):
-
Phase I & II Trials: In early clinical trials, dose-escalation studies are performed in healthy volunteers and then in patients to determine the maximum tolerated dose and to identify the dose range that provides a therapeutic effect.
-
Therapeutic Drug Monitoring: For drugs with a narrow therapeutic index like digoxin, therapeutic drug monitoring in patients is crucial. Blood samples are taken to measure the serum concentration of the drug to ensure it remains within the therapeutic window and below toxic levels.
Signaling Pathway of Cardiac Glycosides
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. This sets off a cascade of events leading to increased cardiac contractility.
Caption: Signaling pathway of cardiac glycosides.
Experimental Workflow for Assessing Cardiac Glycoside Activity
The following diagram outlines a typical workflow for the preclinical assessment of a novel cardiac glycoside.
Caption: Preclinical experimental workflow.
References
- 1. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents | MDPI [mdpi.com]
- 2. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic range of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cardiovascular effects, pharmacokinetics and cross-reactivity in digitalis glycoside immunoassays of an antidiarrheal uzara root extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic index - Wikipedia [en.wikipedia.org]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 11. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Reconsidering Digoxin in Atrial Fibrillation: From Historical Controversy to Physiologically Guided and Personalized Rate Control [mdpi.com]
Bridging Tradition and Modern Science: A Comparative Guide to Uzara Preparations for Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of traditional and modern scientific preparations of Uzara (Xysmalobium undulatum). By detailing methodologies, presenting quantitative data, and visualizing workflows and biological pathways, this document aims to facilitate the standardized scientific study of this important medicinal plant.
Uzara has a long history in traditional African medicine, primarily used to treat conditions like diarrhea, stomach cramps, and dysmenorrhea.[1][2] Traditional preparations typically involve decoctions or powdered forms of the root.[1][3] Modern scientific inquiry seeks to understand the pharmacological basis of these uses, focusing on the plant's rich concentration of cardenolide glycosides, particularly uzarin (B192631) and its analogues.[2][4] This guide bridges the gap between these two approaches, offering a framework for replicating and analyzing traditional remedies in a controlled laboratory setting.
Comparison of Preparation Methodologies
The primary difference between traditional and modern preparations lies in the solvent and extraction process. Traditional methods rely on water (decoctions) or no solvent at all (powdered root), while scientific studies predominantly use organic solvents like ethanol (B145695) or methanol (B129727) to maximize the extraction of active compounds for analysis.[1][5][6]
Table 1: Comparison of Uzara Root Preparation Methods
| Parameter | Traditional Preparation (Decoction) | Scientific Preparation (Solvent Extraction) |
| Primary Solvent | Water | Ethanol, Methanol[3][5] |
| Process | Boiling dried root material in water for an extended period.[7] | Maceration or sonication of powdered root material in solvent, often repeated to maximize yield.[4][8] |
| Key Equipment | Basic heating vessel (e.g., pot) | Laboratory glassware, shaker/sonicator, rotary evaporator.[9] |
| Primary Output | Aqueous extract (consumed as a "tea") | Concentrated crude extract for phytochemical analysis or bioassays.[4] |
| Compound Focus | Water-soluble compounds | Broad range of polar to semi-polar compounds, including glycosides.[2] |
Quantitative Analysis: Active Compound Variability
Scientific analysis reveals that the concentration of the primary active glycoside, this compound, can vary significantly depending on the plant's origin. This highlights the importance of standardized quantitative analysis in replicating and studying medicinal preparations.
Table 2: this compound Content in Xysmalobium undulatum Root Samples
| Sample Origin (South Africa) | This compound Content (mg/g dry weight) |
| Location 1 | 17.8 |
| Location 2 | 45.3 |
| Location 3 | 68.9 |
| Location 4 | 88.1 |
| Location 5 | 99.5 |
| Location 6 | 112.7 |
| Location 7 | 125.4 |
| Location 8 | 139.9 |
| Data sourced from a study analyzing 47 samples from eight localities. The levels of this compound were found to be highly variable.[4][10] |
Experimental Protocols
To ensure reproducibility, detailed protocols for both a traditional-style decoction and a standard scientific solvent extraction are provided below.
Protocol 1: Traditional Decoction Preparation
This protocol is based on the general principles of herbal decoction.[7]
-
Material Preparation: Use dried, coarsely ground roots of Xysmalobium undulatum.
-
Ratio: Combine 1 part dried root material with 16 parts cold water by weight (e.g., 30g of root in 480ml of water).
-
Heating: Place the roots and cold water in a suitable vessel (e.g., a glass beaker or stainless steel pot).
-
Simmering: Slowly bring the mixture to a simmer and cover. Maintain a gentle simmer for 30-40 minutes. The volume should reduce by approximately one-quarter.
-
Cooling and Straining: Remove from heat and allow the decoction to cool. Strain the liquid through a fine-mesh sieve or filter paper to remove the plant material.
-
Storage: The resulting aqueous extract should be stored in a refrigerator at 4°C and used within 48 hours for analysis or bioassays.
Protocol 2: Scientific Ethanolic Extraction and Analysis
This protocol is a standard method for phytochemical analysis.[4][8]
-
Material Preparation: Pulverize dried Xysmalobium undulatum roots into a fine powder.
-
Extraction:
-
Weigh 10g of the powdered root material into a flask.
-
Add 100ml of 95% ethanol.
-
Macerate for 24 hours at room temperature with occasional shaking, or sonicate for 1 hour.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the remaining plant material two more times with fresh ethanol to maximize yield.
-
-
Concentration: Pool the filtrates and concentrate them to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
Sample Preparation for Analysis:
-
HPTLC Analysis (for this compound identification):
-
Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.
-
Mobile Phase: Ethyl acetate, methanol, ethanol, and water (8.1:1.1:0.4:0.8 v/v/v/v).[11]
-
Application: Apply samples as 8mm bands.
-
Development: Develop the plate over a distance of 70mm in a saturated chamber.
-
Derivatization: Dip the plate in a reagent solution of acetic acid, methanol, sulfuric acid, and anisaldehyde, then heat at 100°C for 5 minutes.[11]
-
Detection: Visualize under white light. This compound should appear as a dominant blue spot at an Rf value of approximately 0.35.[4]
-
Experimental and Biological Pathway Visualizations
To clarify the relationship between traditional and scientific approaches, the following workflows and signaling pathways are visualized.
The anti-diarrheal properties of Uzara are primarily attributed to its cardenolide glycosides inhibiting the Na+/K+-ATPase pump in intestinal cells.[12][13] This action leads to a cascade of downstream effects that reduce chloride secretion, a key driver of secretory diarrhea. Furthermore, cardenolides are known to influence other critical cellular signaling pathways.
Conclusion
Replicating traditional medicinal preparations for scientific study requires a methodical approach that respects the original preparation while applying modern analytical rigor. For Uzara, scientific solvent extraction proves effective for isolating and quantifying active cardenolide glycosides like this compound. However, studies using aqueous extracts, which more closely mimic traditional decoctions, are crucial for validating the bioactivity and safety of the remedy as it is traditionally consumed.[1] The primary mechanism for its well-known anti-diarrheal effect is the inhibition of the Na+/K+-ATPase pump, leading to reduced intestinal chloride secretion.[13] Further research into its effects on other signaling pathways, such as NF-κB and JAK/STAT, may reveal additional therapeutic applications for this versatile medicinal plant.[14] By using standardized protocols and advanced analytical techniques, researchers can effectively investigate the pharmacological basis of traditional medicines, paving the way for new drug discoveries and a deeper understanding of ethnobotanical practices.
References
- 1. Anti-Diarrheal Mechanism of the Traditional Remedy Uzara via Reduction of Active Chloride Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xysmalobium undulatum (uzara) – review of an antidiarrhoeal traditional medicine - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. earthsongseeds.co.uk [earthsongseeds.co.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Uzara - A quality control perspective of Xysmalobium undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Diarrheal Mechanism of the Traditional Remedy Uzara via Reduction of Active Chloride Secretion | PLOS One [journals.plos.org]
- 13. Anti-diarrheal mechanism of the traditional remedy Uzara via reduction of active chloride secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural cardenolides suppress coronaviral replication by downregulating JAK1 via a Na+/K+-ATPase independent proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Clinical Studies on Uzarin and Other Antidiarrheal Agents
This guide provides a comprehensive comparison of clinical study data for Uzarin (B192631) and other commonly used treatments for acute diarrhea, including Loperamide, Racecadotril, and Probiotics. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of the current clinical evidence.
Comparative Efficacy and Safety of Antidiarrheal Agents
The following tables summarize the quantitative data from meta-analyses of clinical studies for Loperamide, Racecadotril, and Probiotics. Despite mentions of clinical trials for this compound (derived from Xysmalobium undulatum), specific data from these studies are not widely available in published literature, precluding a direct quantitative comparison.
Table 1: Efficacy of Antidiarrheal Agents in Adults
| Treatment | Key Efficacy Outcomes | Adverse Events | Source |
| This compound | Data not available in published meta-analyses. | Data not available. | - |
| Loperamide | - Reduces duration of diarrhea. - Decreases stool frequency. | Higher incidence of adverse events compared to placebo, including constipation. | |
| Racecadotril | - Reduces median duration of diarrhea by approximately 30 hours compared to placebo. - No significant difference in efficacy compared to loperamide. | Tolerability similar to placebo and better than loperamide, with a lower risk of rebound constipation. | |
| Probiotics | Mixed results in adults; some studies show a reduction in diarrhea duration, while others show no significant effect. Efficacy is strain and dose-dependent. | Generally considered safe with a low incidence of adverse events. |
Table 2: Efficacy of Antidiarrheal Agents in Children
| Treatment | Key Efficacy Outcomes | Adverse Events | Source |
| This compound | Data not available in published meta-analyses. | Data not available. | - |
| Loperamide | - Reduces diarrhea duration by a weighted mean of 0.8 days compared to placebo. - Reduces stool count in the first 24 hours. | Increased risk of adverse events compared to placebo. Serious adverse events, although rare, have been reported in children under 3 years. Its use is discouraged in young children. | |
| Racecadotril | - Significantly shortens the duration of diarrhea compared to placebo (mean difference of -53.48 hours in one meta-analysis). - Efficacy is not significantly different from loperamide. | No significant difference in adverse events compared to placebo. | |
| Probiotics | - Reduce the mean duration of diarrhea by approximately 24.76 hours. - Reduce the risk of diarrhea lasting ≥4 days. - Decrease stool frequency on day 2. | No significant adverse events attributed to probiotics. |
Mechanisms of Action
The therapeutic effects of these antidiarrheal agents are mediated through distinct signaling pathways.
This compound
The primary mechanism of action for this compound involves the inhibition of intestinal motility and secretion. The active compounds, including this compound and xysmalorin, are cardiac glycosides that are thought to interact with ion channels in the intestinal smooth muscle and epithelium.
Loperamide
Loperamide is an opioid-receptor agonist that acts on the μ-opioid receptors in the myenteric plexus of the large intestine. This action inhibits the release of acetylcholine (B1216132) and prostaglandins, thereby reducing propulsive peristalsis and increasing intestinal transit time.
Racecadotril
Racecadotril is a pro-drug that is rapidly converted to its active metabolite, thiorphan. Thiorphan inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase, in the intestinal epithelium. This inhibition prevents the degradation of endogenous enkephalins, which in turn reduces intestinal hypersecretion of water and electrolytes.
Probiotics
Probiotics exert their antidiarrheal effects through multiple mechanisms, including competition with pathogens for nutrients and binding sites, production of antimicrobial substances, enhancement of the intestinal barrier function, and modulation of the host immune response.
Experimental Protocols in Clinical Trials for Acute Diarrhea
Clinical trials evaluating treatments for acute diarrhea typically follow a standardized protocol to ensure the collection of robust and comparable data.
Typical Clinical Trial Workflow
The workflow for a randomized, double-blind, placebo-controlled clinical trial for an antidiarrheal agent is illustrated below.
Key Methodological Considerations
-
Study Design: Randomized controlled trials (RCTs), particularly double-blind, placebo-controlled studies, are the gold standard for evaluating the efficacy and safety of antidiarrheal agents.
-
Patient Population: Inclusion and exclusion criteria are critical and typically define the age group, severity of diarrhea, and absence of underlying conditions.
-
Intervention and Control: The dosage, frequency, and duration of the investigational drug and placebo or active comparator are clearly defined.
-
Outcome Measures:
-
Primary Efficacy Endpoints: Commonly include the duration of diarrhea (time to last unformed stool) and stool frequency.
-
Secondary Efficacy Endpoints: May include stool volume, the proportion of patients with clinical cure at specific time points, and the need for rehydration therapy.
-
Safety Endpoints: Include the incidence, severity, and type of adverse events.
-
-
Data Collection: Standardized case report forms and patient diaries are used to collect data on symptoms and bowel movements.
-
Statistical Analysis: Appropriate statistical methods are employed to compare the outcomes between the treatment and control groups.
Conclusion
This comparative guide highlights the available clinical evidence for this compound, Loperamide, Racecadotril, and Probiotics in the management of acute diarrhea. While robust meta-analysis data are available for Loperamide, Racecadotril, and Probiotics, there is a notable gap in the publicly accessible, peer-reviewed clinical trial data for this compound. This underscores the need for well-designed, controlled clinical trials to be conducted and published for this compound to fully elucidate its comparative efficacy and safety profile against other established antidiarrheal agents. The provided diagrams of the mechanisms of action and a typical clinical trial workflow offer a framework for understanding the pharmacological basis and the standard for clinical evaluation in this therapeutic area.
Safety Operating Guide
Personal protective equipment for handling Uzarin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Uzarin, a cardiac glycoside utilized in scientific research and drug development. Adherence to these procedural guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Toxicity
This compound is a cardiac glycoside and should be handled as a toxic substance. While a comprehensive toxicological profile is not widely available, its structural similarity to other cardiac glycosides, such as digoxin, suggests potential for significant physiological effects. Acute toxicity data is summarized below.
Quantitative Toxicity Data
| Compound | Test Type | Route of Exposure | Species | Dose | Toxic Effects | Reference |
| This compound | LD50 (Lethal Dose, 50%) | Intravenous | Cat | 4590 µg/kg | Details not reported other than lethal dose value | [1] |
Given its toxicity, all handling of this compound must be conducted with appropriate personal protective equipment and within a designated controlled area.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.
Recommended Personal Protective Equipment for Handling this compound
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Double-gloving with chemical-resistant gloves | Wear two pairs of nitrile gloves. Inspect gloves for any signs of damage before use. Change gloves immediately if contaminated. |
| Body | Laboratory coat | A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Eyes | Safety goggles | Safety goggles providing a complete seal around the eyes are essential to protect against dust particles and splashes. |
| Respiratory | Fume hood or respirator | All handling of solid this compound or its solutions should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used. |
Operational Plan: Safe Handling Protocol
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
This compound Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, bench paper, and empty vials. Place in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Includes unused solutions and contaminated solvents. Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | Includes contaminated needles, syringes, and Pasteur pipettes. Dispose of immediately in a puncture-resistant, labeled sharps container. |
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
Emergency Response Protocol
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Alert others and your supervisor. If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with absorbent material, and clean the area with a suitable decontaminating agent. Collect all cleanup materials in a sealed hazardous waste container. For large spills, contact your institution's environmental health and safety department. |
Signaling Pathway
As a cardiac glycoside, this compound is expected to interact with the Na+/K+-ATPase pump, a critical enzyme for maintaining the electrochemical gradients across cell membranes. Inhibition of this pump leads to an increase in intracellular calcium, which can modulate various downstream signaling pathways.
Caption: Postulated signaling pathway of this compound via Na+/K+-ATPase inhibition.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
